Pyridinium iodide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H6IN |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
pyridin-1-ium;iodide |
InChI |
InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H |
InChI Key |
BJDYCCHRZIFCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[NH+]C=C1.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pyridinium Iodide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Pyridinium (B92312) iodide, also known as pyridine (B92270) hydroiodide, is an organic salt with the chemical formula C₅H₆IN.[1][2] It is comprised of a pyridinium cation ([C₅H₅NH]⁺) and an iodide anion (I⁻). This compound serves as a versatile reagent and precursor in various fields of chemical synthesis and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications.
Core Physical and Chemical Properties
Pyridinium iodide is typically a white to light yellow crystalline solid or powder at room temperature.[2][3] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆IN | [1][4] |
| Molecular Weight | 207.01 g/mol | [1][5][6] |
| Appearance | White to light yellow/orange powder or crystals | [2][3] |
| Melting Point | 210 °C (with decomposition) | [3][4] |
| Boiling Point | Decomposes before boiling | [2] |
| Solubility | Soluble in water.[2][3] Highly soluble in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] | [2][3] |
| CAS Number | 18820-83-2 | [1] |
| Solid Phase Heat Capacity (Cp,solid) | 139.20 J/mol·K at 299.83 K | [5] |
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dictated by the properties of the pyridinium cation and the iodide anion. The pyridinium ring is an electron-deficient aromatic system, which influences its reactivity. The iodide ion can act as a nucleophile in various reactions.[2]
Reactivity
-
Quaternization Reactions : Pyridine is a Lewis base and reacts with alkyl halides, such as ethyl iodide, to form N-alkylpyridinium salts.[7][8] This process, known as the Menshutkin reaction, is a common method for synthesizing pyridinium derivatives.[9]
-
Electrophilic Substitution : Due to the electron-withdrawing nature of the protonated nitrogen atom, electrophilic substitution on the pyridinium ring is generally suppressed compared to benzene.[8] When substitution does occur, it typically directs to the 3-position.[8]
-
Nucleophilic Reactions : The iodide anion is a good nucleophile and can participate in nucleophilic substitution reactions.[2]
-
Charge-Transfer Complex Formation : In solution, this compound can form charge-transfer complexes, which can be observed through UV-Vis spectroscopy.
-
Use as an Iodinating Agent : Pyridinium-based reagents can be used for the iodination of various organic compounds.[10]
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base reaction between pyridine and hydroiodic acid.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol describes the preparation of this compound from pyridine and hydroiodic acid.
Materials:
-
Pyridine (distilled before use)
-
Hydroiodic acid (57% in water)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of pyridine in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of hydroiodic acid dropwise to the stirred pyridine solution using a dropping funnel. The reaction is exothermic, and a precipitate will form. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum to obtain pure this compound.
Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Pyridine is flammable and has a strong, unpleasant odor. Hydroiodic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Given the interest in pyridinium salts as antimicrobial agents, a standard protocol to evaluate this activity is the Minimum Inhibitory Concentration (MIC) assay.[11]
Materials:
-
This compound
-
Test microorganism (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: Inoculate a loopful of the test microorganism into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[11]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial suspension to each well, resulting in a final volume of 100-200 µL per well.[11]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]
-
Data Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.[11]
Applications in Research and Development
This compound and its derivatives are utilized in several areas of scientific research and are being explored for various applications.
Materials Science
A significant application of this compound is in the fabrication of perovskite solar cells.[2][6] It is used as a precursor or additive, often serving as a source for the A-cation in the ABX₃ perovskite structure.[2] Its inclusion can help in passivating surface defects, leading to more efficient and stable solar cells.[6]
Caption: this compound's role in perovskite solar cells.
Drug Development and Biological Activity
The pyridine scaffold is a common feature in many pharmaceutical compounds.[12][13] Pyridinium salts, as a class, have shown a wide range of biological activities, including antimicrobial and anticancer properties.[11][14][15]
-
Antimicrobial Agents: Pyridinium salts can act as disinfectants and antiseptics.[13] Their mechanism is often attributed to the disruption of bacterial cell membranes.
-
Anticancer Research: Certain this compound derivatives have demonstrated the ability to inhibit the proliferation of tumor cells in preliminary studies.[14] For instance, some compounds have shown potent activity against breast and lung cancer cell lines.[14]
Organic Synthesis
This compound serves as a reagent in various organic transformations. It can be used as a source of iodide or as a catalyst. For example, 4-iodine N-methylpyridinium has been developed as an efficient and chemoselective peptide coupling reagent for solid-phase peptide synthesis (SPPS).[16] It can also be employed in dehalogenation reactions.[2]
References
- 1. This compound | C5H6IN | CID 6432201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Pyridine hydroiodide | 18820-83-2 [smolecule.com]
- 3. Pyridine Hydroiodide | 18820-83-2 | TCI AMERICA [tcichemicals.com]
- 4. Pyridium iodide | CAS#:18820-83-2 | Chemsrc [chemsrc.com]
- 5. Pyridium iodide (CAS 18820-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | CAS 18820-83-2 [greatcellsolarmaterials.com]
- 7. Pyridine nitrogen reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide Supplier [benchchem.com]
- 15. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Crystal Structure of Pyridinium Iodide and its N-Methyl Analogue
Disclaimer: Extensive searches for the crystal structure of unsubstituted pyridinium (B92312) iodide (C₅H₅NH⁺I⁻) did not yield a complete crystallographic dataset in the form of a Crystallographic Information File (CIF) or equivalent detailed publication. Therefore, this guide will focus on the closely related and structurally analogous compound, N-methylpyridinium iodide (C₅H₅NCH₃⁺I⁻) , for which detailed crystallographic data is available. This N-methyl derivative serves as a valuable proxy for understanding the fundamental structural characteristics of simple pyridinium halides.
Introduction
Pyridinium salts are a class of organic compounds that are integral to various fields, including medicinal chemistry, materials science, and as precursors in organic synthesis. Their physical and chemical properties are profoundly influenced by their three-dimensional atomic arrangement in the solid state. Understanding the crystal structure of these compounds is paramount for rational drug design, the development of novel ionic liquids, and for controlling solid-state reactivity. This technical guide provides a comprehensive overview of the crystal structure of N-methylthis compound, presenting key crystallographic data, detailed experimental protocols for its characterization, and a visualization of its molecular structure.
Crystal Structure and Crystallographic Data
The crystal structure of N-methylthis compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The asymmetric unit contains one N-methylpyridinium cation and one iodide anion. The crystal packing is dictated by electrostatic interactions between the cationic pyridinium ring and the iodide anion.
Crystal Data and Structure Refinement
The following table summarizes the key crystallographic data and refinement parameters for N-methylthis compound.
| Parameter | Value |
| Chemical Formula | C₆H₈IN |
| Formula Weight | 221.04 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 7.744(3) Å |
| b | 8.541(3) Å |
| c | 12.045(4) Å |
| α, β, γ | 90° |
| Volume | 796.7(5) ų |
| Z | 8 |
| Data Collection | |
| Radiation | MoKα |
| Refinement | |
| R-factor | 0.066 |
Data extracted from the publication by Bodner and Popov (1978).
Selected Bond Distances and Angles
The intramolecular geometry of the N-methylpyridinium cation is consistent with a planar aromatic ring. The iodide anion is positioned in proximity to the cation.
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| N—C(1) | 1.36(2) |
| N—C(5) | 1.34(2) |
| N—C(6) | 1.46(2) |
| C(1)—C(2) | 1.34(3) |
| C(2)—C(3) | 1.42(3) |
| C(3)—C(4) | 1.38(3) |
| C(4)—C(5) | 1.37(3) |
| Bond Angles | |
| C(1)—N—C(5) | 121(1) |
| C(1)—N—C(6) | 120(1) |
| C(5)—N—C(6) | 119(1) |
| N—C(1)—C(2) | 121(2) |
| C(1)—C(2)—C(3) | 120(2) |
| C(2)—C(3)—C(4) | 118(2) |
| C(3)—C(4)—C(5) | 120(2) |
| C(4)—C(5)—N | 120(2) |
Data extracted from the publication by Bodner and Popov (1978).
Experimental Protocols
This section outlines the general procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N-methylthis compound, based on common laboratory practices and information inferred from related syntheses.
Synthesis of N-methylthis compound
N-methylthis compound can be synthesized via the quaternization of pyridine (B92270) with methyl iodide.
Materials:
-
Pyridine
-
Methyl iodide
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve pyridine in an excess of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of methyl iodide to the cooled solution with stirring.
-
A precipitate of N-methylthis compound will form.
-
Continue stirring in the ice bath for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow recrystallization from an appropriate solvent.
Procedure:
-
Dissolve the synthesized N-methylthis compound in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and diethyl ether) with gentle heating to achieve saturation.
-
Allow the solution to cool slowly to room temperature.
-
For further controlled crystallization, the container can be loosely covered and left undisturbed for several days to allow for slow evaporation of the solvent.
-
Alternatively, the saturated solution can be placed in a refrigerator or freezer for slow cooling.
-
Harvest the resulting single crystals from the mother liquor.
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.
-
The diffractometer, equipped with a radiation source (e.g., MoKα, λ = 0.71073 Å) and a detector, is used to collect diffraction data.
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to locate the positions of the heavy atoms (in this case, the iodine atom).
-
The remaining non-hydrogen atoms are located from the difference Fourier maps.
-
The structural model is refined by full-matrix least-squares on F², minimizing the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of the Molecular Structure
The following diagram, generated using the DOT language, illustrates the molecular structure of the N-methylpyridinium cation and its associated iodide anion.
Caption: Molecular structure of N-methylthis compound.
Pyridinium Iodide (CAS 18820-83-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium (B92312) iodide (PyI), with the CAS number 18820-83-2, is an organic halide salt composed of a pyridinium cation (C₅H₅NH⁺) and an iodide anion (I⁻). It presents as a white to light yellow crystalline solid or powder.[1] This compound has garnered significant interest in various scientific fields, most notably as a precursor in the fabrication of perovskite-based optoelectronic devices.[2] Its derivatives are also explored for their potential biological activities. This guide provides a detailed overview of the physicochemical properties, synthesis methodologies, key applications, and biological relevance of Pyridinium iodide.
Physicochemical Properties
This compound is a polar, ionic salt. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18820-83-2 | [2] |
| Molecular Formula | C₅H₆IN | [2][3] |
| Molecular Weight | 207.01 g/mol | [2][4] |
| Appearance | White to light yellow to light orange powder/crystal | [5][6] |
| Melting Point | 210 °C (decomposes) | [3][4][5] |
| Boiling Point | Decomposes before boiling | [1] |
| Solubility | Highly soluble in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Soluble in methanol (B129727) and ethanol (B145695). | [1] |
| Stability | Good stability at room temperature, but decomposes at elevated temperatures. It is also hygroscopic. | [1][7] |
Synthesis of this compound: Experimental Protocols
Several methods can be employed for the synthesis of this compound. Below are detailed protocols for common laboratory-scale preparations.
Protocol 1: Direct Reaction with Hydroiodic Acid
This method involves the direct acid-base reaction between pyridine (B92270) and hydroiodic acid.
Materials:
-
Pyridine (distilled before use)
-
Hydroiodic acid (57%)
-
Absolute ethanol
-
Dry ice-methanol bath
Procedure:
-
To a solution of pyridine, add an equimolar amount of 57% hydroiodic acid.
-
The resulting solution is stored at -20°C for 1 hour to facilitate crystallization.
-
Collect the separated solid by filtration.
-
Recrystallize the crude product from absolute ethanol to yield almost-white crystals of 1-aminothis compound.[8]
Protocol 2: Quaternization Reaction (Conventional Heating)
This is a classical method for synthesizing N-alkylpyridinium salts.
Materials:
-
Pyridine (1 equivalent)
-
An alkyl iodide (e.g., iodoethane (B44018), 1.4 equivalents)
-
Dry ethanol
Procedure:
-
Dissolve pyridine in dry ethanol.
-
Add the corresponding alkyl iodide to the solution.
-
Reflux the reaction mixture for 40 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent.
-
Purify the crude product by crystallization, typically from an ether suspension or acetone.[9]
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields.
Materials:
-
A substituted pyridine derivative (e.g., 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine, 1 equivalent)
-
Iodoethane (4 equivalents)
Procedure:
-
Combine the pyridine derivative and iodoethane in a 5 mL microwave reactor vial.
-
Add acetonitrile as the solvent.
-
Subject the reaction mixture to microwave irradiation at 155°C for 50 minutes.
-
Upon completion and release of pressure, a yellow precipitate of the pyridinium salt forms.
-
Purify the product by washing the crystallites multiple times with a petroleum ether:ethyl ether (3:1) mixture.[9]
Caption: General workflow for the synthesis of this compound.
Applications in Perovskite Solar Cells
This compound is a key precursor in the fabrication of perovskite solar cells (PSCs).[2] It is particularly utilized for surface defect passivation, which is crucial for enhancing the efficiency and stability of these devices.[1][10]
Role in Surface Defect Passivation
Perovskite films often have ionic defects at their surface and grain boundaries, which can be detrimental to the performance of the solar cell. This compound can be used to passivate these defects. Unlike Lewis bases like pyridine, which only bind to under-coordinated lead ions, the zwitterionic nature of PyI allows it to fill negatively charged iodine vacancies and interact with positively charged defects.[1] This passivation leads to a smoother surface, reduced defect densities, and less non-radiative recombination, resulting in improved open-circuit voltage (VOC) and overall device efficiency.[1]
Experimental Protocol: Perovskite Solar Cell Fabrication with PyI Passivation
The following is a generalized protocol for the fabrication of a planar perovskite solar cell incorporating a this compound passivation step.
Materials:
-
FTO-coated glass substrates
-
Zinc powder
-
Hydrochloric acid (2 M)
-
Alkaline liquid detergent
-
Acetone, isopropanol (B130326)
-
Titanium oxide precursor solution
-
Lead iodide solution
-
Monovalent cation halide solution (e.g., methylammonium (B1206745) iodide)
-
This compound solution (for passivation)
-
Spiro-OMeTAD solution (hole transport layer)
-
Gold (for top contact)
Procedure:
-
Substrate Preparation:
-
Deposition of Electron Transport Layer (ETL):
-
Deposit a compact titanium oxide (TiO₂) layer onto the FTO substrate, for example, by spray pyrolysis at 450°C.[11]
-
-
Perovskite Layer Formation:
-
This compound Surface Passivation:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Spin-coat the PyI solution onto the perovskite layer.
-
Anneal the film at a moderate temperature (e.g., 100°C).
-
-
Deposition of Hole Transport Layer (HTL):
-
Spin-coat a solution of Spiro-OMeTAD onto the passivated perovskite layer.[11]
-
-
Deposition of Top Contact:
-
Evaporate a layer of gold onto the HTL to serve as the top electrode.[11]
-
Caption: Workflow for fabricating a perovskite solar cell with PyI passivation.
Biological and Pharmaceutical Relevance
While this compound itself is primarily used in materials science, related pyridinium compounds and phenazopyridine (B135373) (a pyridinium derivative) have known biological activities.
Antimicrobial Activity of Pyridinium Salts
Pyridinium salts, particularly those with quaternary nitrogen, exhibit antimicrobial properties.[5] Their mechanism of action is generally attributed to their ability to disrupt bacterial cell membranes. The cationic pyridinium head group interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and eventual cell lysis.[5] The antimicrobial efficacy is influenced by factors such as the length of the alkyl chain attached to the nitrogen atom and the overall hydrophobicity of the molecule.[5] Generally, these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Articles [globalrx.com]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Borun New Material - ChemBorun [chemborun.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
The In-Depth Mechanism of Pyridinium Iodide Formation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism, kinetics, and synthetic protocols for the formation of pyridinium (B92312) iodides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing this fundamental reaction, supported by quantitative data, detailed experimental methodologies, and visual representations of the reaction pathways.
Core Mechanism: A Nucleophilic Substitution Approach
The formation of pyridinium iodide is a classic example of the Menshutkin reaction , a bimolecular nucleophilic substitution (SN2) reaction. The reaction involves the N-alkylation of a pyridine (B92270) or its derivative with an alkyl iodide.
The core of the mechanism lies in the nucleophilic character of the nitrogen atom in the pyridine ring. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the alkyl iodide. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group. The reaction proceeds through a pentacoordinate transition state.
The overall reaction can be represented as:
Pyridine + Alkyl Iodide → N-Alkylthis compound
Several factors influence the rate and efficiency of this reaction:
-
Nucleophilicity of the Pyridine: The electron density on the nitrogen atom is paramount. Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the nitrogen, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the reaction. For instance, pyridines bearing nitro (-NO₂) or cyano (-CN) groups react much slower than those with alkyl or methoxy (B1213986) groups.
-
Nature of the Alkyl Halide: Alkyl iodides are excellent substrates for this reaction due to the high polarizability of the C-I bond and the excellent leaving group ability of the iodide ion. Other alkyl halides can be used, but the reactivity generally follows the trend: R-I > R-Br > R-Cl.
-
Steric Hindrance: As with all SN2 reactions, steric hindrance at both the pyridine nitrogen and the alkyl halide's electrophilic carbon can significantly impede the reaction.
-
Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), are often effective in solvating the transition state and accelerating the reaction.
-
Temperature: Higher temperatures generally increase the reaction rate, as expected for most chemical reactions. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many cases.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the synthesis of pyridinium iodides, offering a comparative look at reaction conditions and outcomes.
| Reactant 1 (Pyridine Derivative) | Reactant 2 (Alkyl Iodide) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pyridine | Methyl Iodide | Benzene | 25 | - | - | [1][2] |
| 4-Ethylpyridine | Methyl Iodide | - | Cooling | 1 h | High | [3] |
| 3-Cyanopyridine | Methyl Iodide | MEK | Reflux | 24 h | - | [4] |
| Pyridine | Iodoethane (B44018) | Acetonitrile | 155 (Microwave) | 50 min | 94 | [5] |
| Pyridine | 1-Bromoalkane | Ethanol | Reflux | 40 h | 81 | [5] |
Table 1: A Comparative Summary of Reaction Conditions and Yields for this compound Synthesis. This table highlights the variability in reaction conditions and the impact of microwave-assisted synthesis on reaction time and yield.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k) | 74.9 L∙mol⁻¹∙s⁻¹ | Pyridine and Methyl Iodide in Benzene at 25°C | [1] |
| Activation Energy (ΔG‡) | 18.9 kcal/mol | Pyridine and Methyl Iodide in Acetonitrile | [6] |
Table 2: Kinetic Parameters for the Menshutkin Reaction of Pyridine with Methyl Iodide. This data provides insight into the reaction's speed and energy requirements under specific conditions.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of representative pyridinium iodides.
Synthesis of 1-Methylthis compound
Materials:
-
Pyridine
-
Methyl Iodide
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve pyridine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide (1.05 equivalents) to the stirred solution.
-
A precipitate will form upon addition.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield 1-methylthis compound as a white or off-white solid.
Microwave-Assisted Synthesis of 1-Ethyl-2-(3-phenylimidazo[1,5-a]pyridin-1-yl)pyridine-1-ium Iodide[5]
Materials:
-
1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (70.6 mg, 0.26 mmol)
-
Iodoethane (85 μL, 1.04 mmol)
-
Acetonitrile (1 mL)
-
Petroleum ether:ethyl ether (3:1) mixture
Procedure:
-
Combine 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine and iodoethane in a 5 mL microwave reactor vial.
-
Add acetonitrile as the solvent.
-
Subject the reaction mixture to microwave irradiation at 155 °C for 50 minutes.
-
After the reaction is complete and the pressure is released, a yellow precipitate of the pyridinium salt will form.
-
Purify the product by washing the crystalline solid multiple times with a petroleum ether:ethyl ether (3:1) mixture.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.
Figure 1. SN2 Mechanism of this compound Formation.
Figure 2. General Experimental Workflow for this compound Synthesis.
This technical guide serves as a foundational resource for understanding and utilizing the formation of pyridinium iodides in various research and development contexts. The provided data and protocols offer a practical starting point for the synthesis and further investigation of this important class of compounds.
References
- 1. Solved The rate of reaction of pyridine (C5H5N) and methyl | Chegg.com [chegg.com]
- 2. Solved In studying the reaction of pyridine (C5H5N) with | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Studies and Literature of Pyridinium Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dawn of Pyridinium (B92312) Chemistry
Pyridinium salts, organic compounds featuring a positively charged aromatic pyridine (B92270) ring, represent a cornerstone in the history of heterocyclic chemistry. Their journey from laboratory curiosities in the 19th century to their current status as vital scaffolds in pharmaceuticals, ionic liquids, and materials science is a testament to their versatile reactivity and tunable properties.[1][2][3] Early investigations into these compounds laid the essential groundwork for modern organic synthesis, providing fundamental insights into reaction mechanisms and molecular structure.
This technical guide offers an in-depth review of the seminal studies on pyridinium salts. It covers their foundational synthesis methodologies, early characterization data, and the initial understanding of their chemical behavior, providing a valuable historical and technical context for professionals in chemical and pharmaceutical research.
Foundational Synthesis Methodologies
The early synthesis of pyridinium salts was dominated by two principal and elegant methodologies that remain relevant today: the direct quaternization of the pyridine nitrogen and the construction of the pyridine ring itself.
N-Alkylation of Pyridine: The Menshutkin Reaction
The most direct and common method for synthesizing pyridinium salts is the SN2 type reaction of a pyridine with an alkyl halide, a process known as the Menshutkin reaction.[1] Described by Nikolai Menshutkin in 1890, this reaction involves the conversion of a tertiary amine (pyridine) into a quaternary ammonium (B1175870) salt.[4]
The reaction is highly influenced by the nature of the alkyl halide and the solvent. Early studies systematically established that the reactivity order for the halides is I > Br > Cl, which is characteristic of an SN2 process.[4] Polar solvents, such as alcohols, were found to facilitate the reaction.[4]
Caption: The Menshutkin reaction for pyridinium salt synthesis.
Ring Formation: The Hantzsch Pyridine Synthesis
Reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis is a multi-component reaction that builds the pyridine ring from simpler acyclic precursors.[5] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium acetate.[5][6]
The initial product is a 1,4-dihydropyridine (B1200194) (a "Hantzsch ester"), which is then oxidized in a subsequent step to yield the aromatic pyridinium derivative.[5][7] This method's ability to introduce substituents at various positions on the ring made it exceptionally valuable for early structure-activity relationship studies.
Experimental Protocols from Early Literature
The level of detail in early experimental protocols differs from modern standards. Below is a representative, generalized procedure for the Menshutkin reaction as would be inferred from foundational literature.
Protocol: Synthesis of N-Ethylpyridinium Iodide
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of freshly distilled pyridine in a suitable volume of a polar solvent, such as absolute ethanol (B145695).
-
Addition of Alkylating Agent: To the stirred pyridine solution, add 1.1 equivalents of ethyl iodide (C₂H₅I) dropwise at room temperature.
-
Reaction: The mixture is gently refluxed for a period of 1-2 hours. The progress of the reaction is often indicated by the formation of a precipitate, as the pyridinium salt is typically less soluble in the reaction medium than the reactants.
-
Isolation: After the reaction period, the flask is cooled to room temperature and then placed in an ice bath to maximize the precipitation of the product. The resulting solid is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/ether mixture, to yield crystalline N-ethylthis compound.
-
Characterization: The final product is characterized by its melting point and elemental analysis, the primary methods available in early studies.
Caption: A typical experimental workflow for pyridinium salt synthesis.
Physicochemical Properties and Early Data
Early researchers meticulously documented the physical properties of the pyridinium salts they synthesized. These data were crucial for confirming the identity and purity of the compounds. The salts are typically crystalline solids with relatively high melting points, and their solubility is highly dependent on the nature of the N-substituent and the counter-ion (halide).
Table 1: Physical Properties of Selected N-Alkylpyridinium Halides Note: Data are compiled from various historical sources and may show slight variations. The primary characterization method of the era was melting point.
| N-Substituent (Alkyl Group) | Halide (X⁻) | Formula | Reported Melting Point (°C) |
| Methyl (CH₃) | Iodide (I⁻) | C₅H₅N(CH₃)I | ~117-118 |
| Ethyl (C₂H₅) | Iodide (I⁻) | C₅H₅N(C₂H₅)I | ~90-92 |
| Propyl (C₃H₇) | Iodide (I⁻) | C₅H₅N(C₃H₇)I | ~96-98 |
| Benzyl (C₇H₇) | Chloride (Cl⁻) | C₅H₅N(C₇H₇)Cl | ~135-137 |
| Methyl (CH₃) | Bromide (Br⁻) | C₅H₅N(CH₃)Br | ~145-147 |
| Ethyl (C₂H₅) | Bromide (Br⁻) | C₅H₅N(C₂H₅)Br | ~87-89 |
Early Studies on Reactivity and Applications
The electron-deficient nature of the pyridinium ring was recognized early on, making it susceptible to nucleophilic attack. This inherent reactivity established pyridinium salts as valuable intermediates for synthesizing a variety of other heterocyclic compounds, such as dihydropyridines and piperidines.[1] The chemical behavior was understood to be logically dependent on the structure of the salt.
Caption: Logical relationships in early pyridinium salt studies.
Early applications, though not as widespread as today, included uses as antiseptics and as precursors for dye synthesis. The fundamental understanding of their reactivity paved the way for the later discovery of their roles as phase-transfer catalysts, herbicides, and the core of many pharmaceutical agents.[1][4]
Conclusion
The foundational studies of pyridinium salts in the late 19th and early 20th centuries were pivotal in the advancement of organic and heterocyclic chemistry. The development of robust synthetic routes like the Menshutkin reaction and the Hantzsch synthesis, coupled with the systematic characterization of their properties and reactivity, created a rich chemical platform. This early work directly enabled the subsequent explosion of research that has led to the diverse and critical applications of pyridinium salts in modern science and technology. For today's researchers, understanding this historical context provides a deeper appreciation for the versatility and enduring importance of this remarkable class of compounds.
References
- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
A Comprehensive Technical Guide to the Solubility of Pyyridinium Iodide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of pyridinium (B92312) iodide in various organic solvents. Understanding the solubility of this compound is critical for its application in diverse fields, including organic synthesis, materials science, and pharmaceutical development. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents visual representations of key concepts and workflows.
Introduction to Pyridinium Iodide and its Solubility
This compound is an organic salt consisting of a pyridinium cation and an iodide anion. Its solubility is fundamentally governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. As an ionic compound, this compound's solubility is significantly influenced by the polarity, dielectric constant, and hydrogen bonding capabilities of the solvent.
Generally, this compound exhibits high solubility in polar protic and aprotic solvents due to the strong ion-dipole interactions between the pyridinium cation and the iodide anion with the solvent molecules. In contrast, its solubility is limited in non-polar solvents where these favorable interactions are absent.
Quantitative and Qualitative Solubility Data
The following tables summarize the available solubility data for this compound in a range of common organic solvents. It is important to note that precise quantitative data for this compound is not extensively available in the public domain for all solvents. The data presented here is a compilation of semi-quantitative values and qualitative observations from various sources.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Qualitative Description |
| Water | H₂O | 80.1 | > 50 | Very high solubility, complete miscibility |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | High | Freely soluble |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 36.7 | High | Freely soluble |
| Acetonitrile (B52724) | CH₃CN | 37.5 | > 20 | High solubility |
| Methanol (B129727) | CH₃OH | 32.7 | - | Freely soluble |
| Ethanol | C₂H₅OH | 24.6 | - | Freely soluble |
| Acetone | (CH₃)₂CO | 20.7 | - | Sparingly soluble to soluble |
| Dichloromethane | CH₂Cl₂ | 9.1 | - | Slightly soluble |
| Chloroform | CHCl₃ | 4.8 | - | Slightly soluble |
| Toluene | C₇H₈ | 2.4 | - | Insoluble |
| n-Hexane | C₆H₁₄ | 1.9 | - | Insoluble |
Note: Some of the data are for related pyridinium salts and serve as an estimate. The solubility of various pyridinium salts in acetonitrile has been reported to range from 0.3 to 2.1 M[1]. The solubility of 1,4-Dimethylthis compound in methanol is reported as 25 mg/mL[2].
Factors Influencing Solubility
The dissolution of this compound in an organic solvent is a complex process influenced by several factors:
-
Solvent Polarity and Dielectric Constant: Solvents with high dielectric constants are more effective at shielding the electrostatic interactions between the pyridinium cation and the iodide anion, thus promoting dissolution.
-
Hydrogen Bonding: Protic solvents like water and alcohols can form hydrogen bonds with the iodide anion, stabilizing it in solution. Aprotic polar solvents like DMSO and DMF act as hydrogen bond acceptors and can interact favorably with the pyridinium cation.
-
Temperature: The solubility of most solids, including this compound, increases with temperature. However, the extent of this increase is solvent-dependent and should be determined experimentally.
-
Crystal Lattice Energy: The energy required to break apart the crystal lattice of this compound must be overcome by the solvation energy released upon interaction with the solvent molecules.
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is crucial for any research or development activity. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method (Shake-Flask Method)
This method directly measures the mass of the solute that can dissolve in a given amount of solvent to reach equilibrium.
Objective: To determine the equilibrium solubility of this compound in an organic solvent at a specific temperature by gravimetric analysis.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
-
Oven or rotary evaporator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 36, and 48 hours) to see if the solubility value remains constant.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.
-
Mass Determination: After complete evaporation of the solvent, cool the container to room temperature in a desiccator and weigh it on an analytical balance. The mass of the dissolved this compound is the difference between the final and initial mass of the container.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Workflow for Gravimetric Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
UV-Visible Spectrophotometry Method
This method is applicable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum and the solvent is transparent in that wavelength range.
Objective: To determine the solubility of this compound in an organic solvent by measuring its concentration in a saturated solution using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest (spectroscopic grade)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to prepare a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and obey the Beer-Lambert law.
-
-
Preparation of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Logical Relationship in UV-Vis Solubility Determination
Caption: Logical relationship for solubility determination via UV-Vis.
Conclusion
The solubility of this compound is a critical parameter for its effective use in various scientific and industrial applications. This guide has provided a summary of its solubility in common organic solvents, highlighting its high solubility in polar solvents. Detailed experimental protocols for the gravimetric and UV-Vis spectrophotometry methods have been outlined to enable researchers to accurately determine its solubility in their specific solvent systems. The provided diagrams offer a clear visual representation of the experimental workflows and logical relationships, facilitating a better understanding of the processes involved. For drug development professionals and scientists, a thorough understanding and precise measurement of this compound's solubility are indispensable for formulation, reaction optimization, and material design.
References
Spectral Characteristics of Alkyl Pyridinium Iodides: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core spectral characteristics of alkyl pyridinium (B92312) iodides, tailored for researchers, scientists, and drug development professionals. The document details the key spectroscopic features of these compounds, presents quantitative data in structured tables, outlines typical experimental protocols, and visualizes fundamental processes and workflows.
UV-Visible Spectroscopy: The Charge-Transfer Band
The most prominent feature in the electronic absorption spectra of N-alkyl pyridinium iodides is a strong, solvent-dependent band in the long-wavelength region.[1] This band is not present in the spectra of the constituent pyridinium or iodide ions alone and is attributed to an intermolecular charge-transfer (CT) transition from the iodide ion (electron donor) to the pyridinium ring (electron acceptor).[2][3]
The position of this CT band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[1] In non-polar solvents, these compounds exist predominantly as contact ion pairs (Py⁺, I⁻), facilitating the charge transfer. As solvent polarity increases, the ground state of the ion pair is stabilized more than the excited state, leading to a hypsochromic shift (blue shift) to higher energies (shorter wavelengths).[1] This sensitivity to the solvent environment is the basis for Kosower's Z-value scale, an empirical measure of solvent polarity.[1][2] The energy of the CT transition is also influenced by the nature and position of substituents on the pyridinium ring.[2][3]
Quantitative Data: UV-Vis Absorption
The following table summarizes the charge-transfer band positions for various alkyl pyridinium iodides in different solvents.
| Compound | Solvent | λmax (nm) | Reference |
| 1-Methylpyridinium Iodide | Chloroform | 370.0 | [3] |
| 1-Ethyl-4-cyanothis compound | Ethanol (B145695) | - | [1] |
| 1,2-Dimethylthis compound | Chloroform | 364.0 | [3] |
| 1,4-Dimethylthis compound | Chloroform | 359.0 | [3] |
| 1,2,4,6-Tetramethylthis compound | Chloroform | 338.0 | [3] |
| 1,2,3,4,5,6-Hexamethylthis compound | Chloroform | 325.3 | [3] |
Note: Specific λmax values can vary significantly based on precise solvent composition, temperature, and concentration.[3]
Experimental Protocol: UV-Vis Spectroscopy
A typical protocol for measuring the UV-Vis absorption spectrum of an alkyl this compound is as follows:
-
Sample Preparation:
-
Solutions of the alkyl this compound are prepared in a solvent of choice (e.g., acetonitrile, ethanol, chloroform) at a known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ mol L⁻¹.[4]
-
Due to the sensitivity of the CT band, high-purity solvents are essential. The use of a non-polar solvent ensures the compound exists primarily as an ion-pair.[3]
-
-
Instrumentation:
-
Data Acquisition:
Ion-Pair Equilibria in Solution
In solution, alkyl pyridinium iodides can exist in an equilibrium between three main forms: contact ion pairs, solvent-shared/separated ion pairs, and free ions.[1][5] The position of this equilibrium is heavily dependent on the dielectric constant of the solvent.[1] The characteristic charge-transfer band arises specifically from the contact ion pair.[1]
Fluorescence Spectroscopy
While simple alkyl pyridinium iodides are not strongly fluorescent, their emission properties become significant in certain contexts, such as when incorporated into larger systems or used as sensors. N-alkylation of specific pyridine-based sensors can lead to the formation of pyridinium salts with distinct fluorescent responses, often stabilized by cation-π interactions.[6][7] This fluorescence can be used to detect the presence of alkylating agents at low concentrations.[6]
Furthermore, when complexed with metal halides, such as in alkyl pyridinium iodocuprates, these compounds can exhibit significant luminescence.[8][9] The emission in these systems can originate from cluster-centered transitions or from intermolecular charge transfers involving the pyridinium cation, with emission characteristics depending on the cation's substitution.[8][9][10]
Quantitative Data: Fluorescence Emission
Data for fluorescence is highly system-dependent. For a sensor based on N-alkylation of a novel pyridine (B92270) derivative with methyl iodide, a significant fluorescence increase is observed.
| System | Excitation (nm) | Emission Max (nm) | Observation | Reference |
| Pyridine Sensor + Methyl Iodide | ~350 | ~400 | 3-fold fluorescence increase | [11] |
| [N-Bu-3-PyX]⁺ Iodocuprates | Variable | Variable | Dual emission peaks observed | [8] |
Experimental Protocol: Fluorescence Spectroscopy
The following outlines a general procedure for fluorescence measurements:
-
Sample Preparation:
-
Solutions are prepared in high-purity, spectroscopy-grade solvents.
-
Concentrations are typically kept low (e.g., 0.01 mM) to avoid inner filter effects.[11]
-
-
Instrumentation:
-
Data Acquisition:
-
An excitation wavelength is selected, and the emission spectrum is scanned over a range of higher wavelengths.
-
Conversely, an emission wavelength can be fixed while scanning the excitation spectrum to determine the optimal excitation wavelength.
-
Quantum yields can be determined relative to a known standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are standard techniques for the structural characterization of alkyl pyridinium iodides. The quaternization of the pyridine nitrogen leads to a significant deshielding of the ring protons, causing their signals to shift downfield compared to the parent pyridine.
Quantitative Data: ¹H NMR Chemical Shifts
The following table provides representative ¹H NMR chemical shifts for 1-methyl-4-ethylthis compound.
| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |
| H-2, H-6 (ring) | 8.68 | DMSO-d6 | [13] |
| H-3, H-5 (ring) | 7.91 | DMSO-d6 | [13] |
| N-CH₃ | 4.23 | DMSO-d6 | [13] |
| -CH₂- (ethyl) | 2.91 | DMSO-d6 | [13] |
| -CH₃ (ethyl) | 1.25 | DMSO-d6 | [13] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of the alkyl this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz) is used.[13]
-
-
Data Acquisition:
-
¹H and ¹³C spectra are acquired at room temperature.
-
Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the reference.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and confirm the structure of alkyl pyridinium iodides. The spectra are characterized by bands related to the vibrations of the pyridinium ring and the alkyl substituents.[14] The formation of the pyridinium salt from pyridine results in noticeable shifts in the positions of the ring vibration bands.[14][15]
Quantitative Data: Key IR Absorption Bands
The table below lists characteristic IR absorption frequencies for a representative alkyl this compound complex.
| Vibration | Frequency (cm⁻¹) | Intensity | Reference |
| C-H stretch (aromatic) | ~3100-3000 | Medium | [13] |
| C-H stretch (aliphatic) | ~2980-2850 | Medium | [13] |
| C=C, C=N stretch (ring) | ~1640-1480 | Strong | [13][16] |
| C-N stretch | ~1200-1050 | Medium | [16] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, attenuated total reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., JASCO FT/IR 4200) is used.[13]
-
-
Data Acquisition:
-
A background spectrum (of air or the empty ATR crystal) is collected.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualized Workflows and Mechanisms
To clarify the core concepts, the following diagrams illustrate the charge-transfer mechanism and a generalized experimental workflow for spectroscopic analysis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. Ultraviolet–visible spectrophotometric determination of ion-association constants for alkylpyridinium iodides. N-ethyl-4-cyanothis compound in mixed solvents containing ethanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. A pyridinium cation-π interaction sensor for the fluorescent detection of alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pyridinium cation–π interaction sensor for the fluorescent detection of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Formation of Charge-Transfer Complexes in Pyridinium Iodide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Charge-transfer (CT) complexes are molecular associations formed between an electron donor and an electron acceptor. These interactions are characterized by the transfer of a fraction of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This process results in the formation of a new, low-energy electronic transition, which is observable as a distinct absorption band in the UV-Visible spectrum, known as the charge-transfer band.[1][2]
In the context of pyridinium (B92312) iodide, the pyridinium cation acts as the electron acceptor (π-acceptor), while the iodide anion serves as the electron donor (n-donor).[3] The formation of these complexes is a phenomenon of significant interest due to its dependence on environmental factors like solvent polarity, temperature, and the electronic nature of substituents on the pyridinium ring.[1][4] Understanding these interactions is crucial in fields ranging from materials science, where they can influence conductivity and optical properties, to drug development, where such complexes can affect molecular recognition and biological activity. This guide provides an in-depth overview of the core principles, experimental investigation, and quantitative analysis of charge-transfer complex formation in pyridinium iodide systems.
Mechanism of Charge-Transfer Complex Formation
The formation of a charge-transfer complex between a pyridinium cation (Py⁺) and an iodide anion (I⁻) is an equilibrium process. The interaction is primarily electrostatic, but it is stabilized by the transfer of electron density from the iodide ion to the electron-deficient pyridinium ring.[3] This transfer populates the LUMO of the pyridinium ring, leading to the ground state (Py⁺, I⁻) and an excited state (Py•, I•) representation of the complex.
The energy of the charge-transfer transition (E_CT = hν_CT) is highly sensitive to the environment. In solvents of low dielectric constant, pyridinium iodides exist predominantly as associated ion pairs, which facilitates the charge transfer.[1] The position of the CT absorption band shifts to longer wavelengths (lower energy) in less polar solvents, as these solvents provide less stabilization for the more polar ground state. This pronounced solvent sensitivity, or solvatochromism, is a hallmark of these complexes.[1]
For N,N'-alkyldiyl-bis(pyridinium) derivatives (dimers), the formation of a "sandwiched type-complex" is favored, especially with short methylene (B1212753) spacers.[3] In this conformation, the iodide anion is positioned between the two pyridinium rings, enhancing the charge-transfer interaction.[3]
Caption: Charge-transfer mechanism in this compound complexes.
Experimental Protocols
The investigation of this compound charge-transfer complexes involves their synthesis and subsequent characterization using spectroscopic and other physical methods.
Synthesis of this compound
A general method for the synthesis of N-alkyl pyridinium iodides involves the reaction of a tertiary amine (pyridine or its derivative) with an alkyl iodide.[5]
Protocol: Synthesis of [HPy][I] [5]
-
Combine pyridine (B92270) (e.g., 6.00 mmol) and hydroiodic acid (e.g., 5.96 mmol).
-
Seal the mixture in a tube and heat with stirring at 100 °C for 12 hours. This typically produces a brown oil.
-
Triturate the resulting oil with diethyl ether (Et₂O) to precipitate a powder.
-
Collect the powder via decantation.
-
Dry the product overnight under vacuum to yield the final this compound salt.
For more complex structures, such as iodocuprate clusters, the synthesized this compound salt is subsequently reacted with copper(I) iodide (CuI).[5]
Spectrophotometric Analysis (UV-Vis)
UV-Vis spectrophotometry is the primary technique for identifying and quantifying CT complexes. The appearance of a new absorption band, absent in the spectra of the individual donor or acceptor, is indicative of complex formation.[3]
Protocol: Determination of K_CTC and ε_CTC using the Benesi-Hildebrand Method [3]
-
Solution Preparation:
-
Prepare a stock solution of the pyridinium salt (acceptor) in a suitable solvent (e.g., acetonitrile) at a fixed concentration (e.g., 5.0 x 10⁻⁵ mol L⁻¹).
-
Prepare a series of solutions containing the fixed concentration of the acceptor and varying concentrations of the iodide donor (e.g., potassium iodide), ranging from approximately 1.3 x 10⁻³ to 2.4 x 10⁻³ mol L⁻¹.
-
-
Spectrophotometric Measurement:
-
Using a dual-beam spectrophotometer, record the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the charge-transfer band. Use the acceptor solution as the reference.
-
Ensure measurements are taken in a thermostatted cell holder to maintain a constant temperature.[1]
-
-
Data Analysis:
-
The formation constant (K_CTC) and molar absorptivity (ε_CTC) can be determined using the Benesi-Hildebrand equation for a 1:1 complex:
[A]₀ / A = 1 / (K_CTC * ε_CTC * [D]₀) + 1 / ε_CTC
where [A]₀ and [D]₀ are the initial concentrations of the acceptor and donor, respectively, and A is the measured absorbance of the complex.
-
Plot [A]₀ / A versus 1 / [D]₀. The plot should be linear.
-
The slope of the line is 1 / (K_CTC * ε_CTC), and the y-intercept is 1 / ε_CTC. From these values, both K_CTC and ε_CTC can be calculated.
-
Caption: Experimental workflow for spectrophotometric analysis.
Conductometric Titration
In polar media, where the charge-transfer complex may dissociate into ions, conductometric titration can be used to determine the stoichiometry of the complex.
Protocol: Determining Stoichiometry
-
Prepare standard stock solutions of the electron donor (e.g., pyridine) and acceptor (e.g., iodine) in a polar solvent like acetonitrile.
-
Place a known volume and concentration of the donor solution in a conductivity cell.
-
Titrate this solution with the acceptor solution, adding small, precise volumes of the titrant.
-
After each addition, allow the solution to equilibrate (e.g., 2 minutes) and measure the electrical conductivity.
-
Plot the measured conductivity versus the molar ratio of donor to acceptor. A break or peak in the plot indicates the stoichiometry of the complex formed. For some pyridine-iodine systems, a 2:3 (D:A) stoichiometry has been observed in acetonitrile.
Quantitative Data
The stability and spectral properties of this compound CT complexes are highly dependent on the molecular structure and the solvent used.
Table 1: Formation Constants and Spectral Data for this compound CT Complexes
| Pyridinium Derivative | Donor | Solvent | λ_max (nm) | K_CTC (L·mol⁻¹) | ε_CTC (L·mol⁻¹·cm⁻¹) | Stoichiometry (A:D) | Reference |
| N,N'-trimethylene-bis(4-cyanopyridinium) | I⁻ | Acetonitrile | 410 | - | - | 1:1 | [3] |
| 1-Methylpyridinium | I⁻ | Water | - | 2.3 ± 0.3 | - | - | |
| 1,2,4,6-Tetramethylpyridinium | I⁻ | Water | - | 1.83 ± 0.3 | - | - | |
| Pyridine | I₂ | Dichloromethane | - | 0.45 | - | - | [6] |
| Pyridine | I₂ | Acetonitrile | - | - | - | 2:3 |
Note: Data availability varies across different studies. "-" indicates data not reported in the cited source.
Factors Influencing Complex Formation
Several factors can influence the equilibrium and stability of this compound charge-transfer complexes.
-
Solvent Polarity: As a primary factor, solvents with low polarity and low dielectric constants favor the formation of ion pairs and thus the charge-transfer complex.[1] Increasing solvent polarity shifts the absorption band to higher energy (shorter wavelengths).
-
Substituents: The electronic properties of substituents on the pyridinium ring affect its electron-accepting ability. Electron-withdrawing groups (e.g., -CN) enhance the acceptor strength, favoring complex formation.[3]
-
Steric Effects: Bulky substituents near the nitrogen atom can sterically hinder the close approach of the iodide ion, potentially reducing the stability of the complex.
-
Temperature: The formation of CT complexes is an exothermic process. Therefore, an increase in temperature typically leads to a decrease in the formation constant (K_CTC).[1]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Charge transfer between a metal-bound halide and a quinone through π-hole interactions leads to bulk conductivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02961E [pubs.rsc.org]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. Charge transfer complexes between iodine and aromatic aza-compounds. Part 3.—Pyridine and derivatives - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Health and Safety Information for Pyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for pyridinium (B92312) iodide, intended for use by professionals in research and development. The information is compiled from safety data sheets and toxicological testing guidelines.
Chemical and Physical Properties
Pyridinium iodide is an organic salt with the chemical formula C₅H₆IN. It presents as an off-white to light-colored powder.
| Property | Value | Source |
| Molecular Weight | 207.01 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| CAS Number | 18820-83-2 | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Source:[3]
GHS Pictograms and Signal Word
References
Methodological & Application
Applications of Pyridinium Iodide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyridinium (B92312) iodide and its derivatives are versatile reagents in organic synthesis, serving as catalysts, precursors, and iodinating agents. Their utility spans a range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, the synthesis of diverse heterocyclic scaffolds, and the introduction of iodine into organic molecules. These applications are of significant interest to researchers in academia and industry, particularly in the field of drug discovery and development, where the efficient construction of complex molecular architectures is paramount.
Application Notes
Pyridinium iodide's reactivity stems from the electrophilic nature of the pyridinium ring and the nucleophilicity of the iodide counterion. This dual reactivity allows it to participate in a variety of chemical transformations.
1. Synthesis of Heterocyclic Compounds via Pyridinium Ylides:
This compound serves as a key precursor for the in-situ generation of pyridinium ylides. These ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford a wide range of nitrogen-containing heterocycles. A prominent application is the synthesis of indolizine (B1195054) derivatives, which are structural motifs found in numerous biologically active compounds. The reaction proceeds by N-alkylation of pyridine (B92270) with an α-haloketone, followed by deprotonation with a mild base to form the pyridinium ylide, which then reacts with a dipolarophile.
2. Electrophilic Iodination of Aromatic Compounds:
This compound can be a precursor to electrophilic iodinating agents. For instance, pyridinium iodochloride (PyICl), prepared from pyridine and iodine monochloride, is an efficient and safe solid reagent for the iodination of activated aromatic compounds such as phenols and anilines. This method offers mild reaction conditions and good to excellent yields of iodinated products, which are valuable intermediates in cross-coupling reactions and other transformations.
3. Synthesis of Vinyl Iodides:
Vinyl iodides are important building blocks in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. Pyridinium hydroiodide, formed in situ from pyridine and hydrogen iodide, can be used for the hydroiodination of alkynes to produce vinyl iodides. This reaction often exhibits good stereoselectivity, providing access to specific isomers of the vinyl iodide products.
4. Multicomponent Reactions:
Pyridinium salts, including this compound, can act as catalysts in multicomponent reactions (MCRs). For example, they can catalyze the Hantzsch synthesis of 1,4-dihydropyridines, which are a class of compounds with significant therapeutic applications, including as calcium channel blockers. In these reactions, the pyridinium salt can act as a mild Brønsted acid catalyst.
5. Ionic Liquids in Organic Synthesis:
N-alkylthis compound salts with low melting points can function as ionic liquids. These ionic liquids can serve as environmentally benign solvents and catalysts for various organic reactions, such as the Knoevenagel condensation. The use of pyridinium-based ionic liquids can offer advantages such as ease of product separation and catalyst recycling.
Experimental Protocols
Protocol 1: Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of indolizine derivatives from a substituted pyridine, an α-bromoacetophenone, and an alkyne dipolarophile.
Materials:
-
Substituted pyridine (1.0 equiv)
-
α-Bromoacetophenone derivative (1.0 equiv)
-
Alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate) (1.2 equiv)
-
Anhydrous acetonitrile
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
Procedure:
-
To a solution of the substituted pyridine (1.0 equiv) in anhydrous acetonitrile, add the α-bromoacetophenone derivative (1.0 equiv).
-
Stir the mixture at room temperature for 12-24 hours to form the pyridinium salt. The progress of the reaction can be monitored by TLC.
-
To the resulting suspension of the pyridinium salt, add the alkyne dipolarophile (1.2 equiv) and potassium carbonate (3.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
After completion of the reaction (monitored by TLC), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indolizine derivative.
Quantitative Data for Indolizine Synthesis:
| Entry | Pyridine Derivative | α-Bromoacetophenone Derivative | Dipolarophile | Yield (%) |
| 1 | Pyridine | 2-Bromoacetophenone | Dimethyl acetylenedicarboxylate | 85 |
| 2 | 4-Methylpyridine | 2-Bromo-4'-methylacetophenone | Diethyl acetylenedicarboxylate | 82 |
| 3 | Pyridine | 2-Bromo-4'-chloroacetophenone | Methyl propiolate | 78 |
| 4 | 3,5-Dimethylpyridine | 2-Bromoacetophenone | Ethyl phenylpropiolate | 75 |
Protocol 2: Electrophilic Iodination of Phenols using Pyridinium Iodochloride
This protocol outlines the preparation of pyridinium iodochloride and its use for the iodination of an activated phenol (B47542).
Part A: Preparation of Pyridinium Iodochloride (PyICl)
-
In a flask, dissolve pyridine (1.0 equiv) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.0 equiv) in glacial acetic acid with continuous stirring.
-
A yellow solid will precipitate. Stir the mixture for an additional 30 minutes at 0 °C.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pyridinium iodochloride.
Part B: Iodination of Phenol Materials:
-
Phenol (1.0 equiv)
-
Pyridinium iodochloride (1.1 equiv)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve the phenol (1.0 equiv) in methanol in a round-bottom flask.
-
Add pyridinium iodochloride (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the iodinated phenol.
Quantitative Data for Iodination of Phenols:
| Entry | Phenol Derivative | Product | Yield (%) |
| 1 | Phenol | 4-Iodophenol | 92 |
| 2 | p-Cresol | 4-Methyl-2-iodophenol | 88 |
| 3 | Salicylaldehyde | 5-Iodosalicylaldehyde | 95 |
| 4 | 2-Naphthol | 1-Iodo-2-naphthol | 85 |
Visualizations
Caption: Synthesis of Indolizines via Pyridinium Ylides.
Caption: Electrophilic Iodination using Pyridinium Iodochloride.
Caption: this compound Catalyzed Hantzsch Dihydropyridine Synthesis.
Application Notes and Protocols for Pyridine and Iodide in Catalytic Syntheses
Introduction
While pyridinium (B92312) iodide is not extensively documented as a standalone catalyst, its constituent components—the pyridinium cation and the iodide anion—play crucial roles in a variety of powerful chemical transformations. This document provides detailed application notes and protocols for multicomponent reactions where pyridine (B92270) derivatives and molecular iodine are key reagents, effectively acting as an in situ catalytic system. These reactions are notable for their efficiency, atom economy, and the synthesis of complex heterocyclic molecules from simple precursors. The protocols provided are intended for researchers, scientists, and professionals in drug development.
Application Note 1: Synthesis of Imidazo[1,2-a]pyridines via Iodine-Catalyzed Multicomponent Reaction
This protocol describes a highly efficient, ultrasound-assisted, one-pot synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. The reaction utilizes molecular iodine as a catalyst to facilitate the condensation of 2-aminopyridine (B139424), an acetophenone (B1666503) derivative, and dimedone.[1][2][3][4][5] This method is characterized by high product yields (up to 96%), short reaction times, and environmentally friendly conditions, using water as the solvent.[1][2][4]
Reaction Principle
The reaction proceeds through a cascade mechanism initiated by the iodine-catalyzed in situ generation of a phenylglyoxal (B86788) from the corresponding acetophenone. This is followed by a Knoevenagel-type condensation with dimedone and a subsequent aza-Michael addition of 2-aminopyridine, leading to the final cyclized product.[1][3] While molecular iodine is the catalyst, it is proposed that it can act as a Lewis acid or as a source of in situ hydriodic acid (HI) to promote the reaction.[1][3]
Experimental Protocol
General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives:
-
To a 10 mL vial, add the acetophenone derivative (1.0 mmol) and molecular iodine (I₂) (0.2 mmol, 20 mol%).
-
Add 4.0 mL of distilled water to the mixture.
-
Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.
-
Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.
-
Continue the ultrasound irradiation at room temperature for an additional 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated solid product by filtration.
-
Wash the solid with cold ethanol (B145695) and dry under vacuum to obtain the pure product.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various imidazo[1,2-a]pyridine derivatives using the described protocol.
| Entry | 2-Aminopyridine Derivative | Acetophenone Derivative | Product Yield (%) |
| 1 | 2-Aminopyridine | Acetophenone | 94 |
| 2 | 2-Aminopyridine | 4-Methylacetophenone | 96 |
| 3 | 2-Aminopyridine | 4-Methoxyacetophenone | 95 |
| 4 | 2-Aminopyridine | 4-Chloroacetophenone | 92 |
| 5 | 2-Aminopyridine | 4-Bromoacetophenone | 91 |
| 6 | 5-Methyl-2-aminopyridine | Acetophenone | 93 |
| 7 | 5-Methyl-2-aminopyridine | 4-Methoxyacetophenone | 95 |
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of Imidazo[1,2-a]pyridines.
Application Note 2: Synthesis of Pyrimidine-Linked Imidazopyridines
This protocol details a metal-free, one-pot, three-component synthesis of pyrimidine-linked imidazopyridines.[6][7][8][9][10] The reaction is catalyzed by a catalytic amount of molecular iodine in DMSO, which serves as both the solvent and an oxidant.[7] This method involves the formation of one C-C and two C-N bonds in a single operation and is compatible with a wide range of substituted aryl methyl ketones and 2-aminopyridines.[8]
Reaction Principle
The reaction is initiated by the C-H oxidation of the aryl methyl ketone by the iodine-DMSO system. This is followed by a series of condensations and cyclizations involving the 2-aminopyridine and a barbituric acid derivative to yield the final fluorescent hybrid molecule. The optimal conditions were found to be 10 mol% of molecular iodine at 110 °C in DMSO.[6]
Experimental Protocol
General Procedure for the Synthesis of Pyrimidine-Linked Imidazopyridines:
-
In a sealed tube, combine the aryl methyl ketone (0.5 mmol), the 2-aminopyridine derivative (0.5 mmol), the barbituric acid derivative (0.5 mmol), and molecular iodine (I₂) (0.05 mmol, 10 mol%).
-
Add 3.0 mL of DMSO to the mixture.
-
Seal the tube and heat the reaction mixture at 110 °C for the required time (typically 6-8 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure product.
Quantitative Data Summary
The following table presents the yields for a variety of substrates under the optimized reaction conditions.
| Entry | Aryl Methyl Ketone | 2-Aminopyridine | Barbituric Acid | Time (h) | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 1,3-Dimethylbarbituric acid | 6 | 85 |
| 2 | 4-Methoxyacetophenone | 2-Aminopyridine | 1,3-Dimethylbarbituric acid | 6 | 92 |
| 3 | 4-Nitroacetophenone | 2-Aminopyridine | 1,3-Dimethylbarbituric acid | 8 | 75 |
| 4 | 4-Chloroacetophenone | 2-Aminopyridine | 1,3-Dimethylbarbituric acid | 7 | 82 |
| 5 | Acetophenone | 5-Bromo-2-aminopyridine | 1,3-Dimethylbarbituric acid | 7 | 80 |
| 6 | 4-Methoxyacetophenone | 5-Bromo-2-aminopyridine | 1,3-Dimethylbarbituric acid | 6 | 88 |
Reaction Pathway Diagram
Caption: Pathway for the synthesis of Pyrimidine-Linked Imidazopyridines.
Application Note 3: Synthesis of Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones
This section describes a simple and concise method for the synthesis of a series of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones via a molecular iodine-catalyzed multicomponent domino reaction.[11][12][13] The reaction involves aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles.[11][12] This protocol is advantageous due to its good yields, avoidance of column chromatography, and the use of an environmentally friendly catalyst.[11][12]
Reaction Principle
This transformation is a one-pot domino reaction where molecular iodine acts as a mild Lewis acid catalyst to facilitate the condensation of the three components. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the complex heterocyclic scaffold. The scope of the reaction can be explored by varying all three components.[12]
Experimental Protocol
General Procedure for the Synthesis of Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones:
-
To a solution of the aromatic aldehyde (1 mmol) in ethanol (5 mL), add 4-hydroxycoumarin (1 mmol), the 3-aminopyrazole (B16455) derivative (1 mmol), and molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Reflux the reaction mixture for the appropriate time (typically 2-4 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to afford the pure product.
Quantitative Data Summary
The following table shows the yields for the synthesis of various derivatives using this protocol.
| Entry | Aromatic Aldehyde | 4-Hydroxycoumarin Derivative | 3-Aminopyrazole Derivative | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4-Hydroxycoumarin | 3-Amino-5-methylpyrazole | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-Hydroxycoumarin | 3-Amino-5-methylpyrazole | 2 | 95 |
| 3 | 4-Methoxybenzaldehyde | 4-Hydroxycoumarin | 3-Amino-5-methylpyrazole | 2.5 | 94 |
| 4 | 4-Nitrobenzaldehyde | 4-Hydroxycoumarin | 3-Amino-5-methylpyrazole | 3 | 90 |
| 5 | 2-Chlorobenzaldehyde | 4-Hydroxycoumarin | 3-Amino-5-phenylpyrazole | 3.5 | 88 |
| 6 | 4-Chlorobenzaldehyde | 7-Methyl-4-hydroxycoumarin | 3-Amino-5-methylpyrazole | 2.5 | 92 |
Logical Relationship Diagram
Caption: Relationship of components for the synthesis of Dihydrochromenopyrazolopyridinones.
References
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2- a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Pyridinium Iodide for High-Efficiency Perovskite Solar Cell Fabrication
Audience: Researchers, scientists, and professionals in solar cell technology and materials science.
Introduction
Perovskite solar cells (PSCs) have shown remarkable progress, achieving power conversion efficiencies (PCEs) competitive with traditional silicon-based solar cells.[1] However, ionic defects, particularly at the surface and grain boundaries of the perovskite film, create pathways for non-radiative recombination of charge carriers, which compromises both the efficiency and long-term stability of the devices.[2] Surface passivation has emerged as a critical strategy to mitigate these defects. Pyridinium (B92312) iodide (PyI), an organic halide salt, has been identified as a highly effective surface passivation agent.[2][3] Unlike traditional Lewis base passivators like pyridine (B92270), which primarily interact with under-coordinated lead ions, Pyridinium iodide can passivate both cationic and anionic defects, leading to significant improvements in device performance and stability.[2]
Mechanism of Action: Dual Defect Passivation
The primary challenge in perovskite films is the prevalence of ionic defects, such as under-coordinated lead ions (Pb²⁺) and halide (iodide) vacancies. These defects act as charge traps, hindering device performance.
This compound offers a comprehensive passivation solution due to its zwitterionic nature. The pyridinium cation (Py⁺) can interact with negatively charged defects, while the iodide anion (I⁻) can fill iodine vacancies. This dual-action mechanism effectively neutralizes a wider range of surface traps compared to single-function passivators.[2]
-
Passivation of Cationic Defects: The nitrogen atom in the pyridinium ring can coordinate with Pb²⁺ ions, passivating positively charged defects.[4]
-
Passivation of Anionic Defects: The iodide ion (I⁻) from PyI fills negatively charged iodine vacancies on the perovskite surface.[2]
This simultaneous passivation of both types of defects reduces non-radiative recombination, leading to a significant enhancement in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[2]
Application Protocols
Protocol 1: Preparation of this compound (PyI) Passivation Solution
This protocol details the preparation of the PyI solution for post-treatment of the perovskite film.
Materials:
-
This compound (PyI) powder (CAS: 18820-83-2)[3]
-
Isopropanol (B130326) (IPA), anhydrous (≥99.7%)
-
Magnetic stirrer and stir bar
-
Volumetric flask and airtight vial for storage
Procedure:
-
Determine Concentration: Prepare a PyI solution in IPA. A common concentration range is 0.5 mg/mL to 10 mg/mL.[5] An optimized concentration is crucial for achieving the best device performance.
-
Weighing: In a controlled environment (e.g., a nitrogen-filled glovebox), accurately weigh the required amount of PyI powder.
-
Dissolution: Add the weighed PyI powder to the corresponding volume of anhydrous IPA in a volumetric flask.
-
Mixing: Stir the solution using a magnetic stirrer at room temperature for approximately 1 hour or until the PyI is fully dissolved.
-
Storage: Store the solution in a sealed, airtight vial in a dark, dry environment, such as a glovebox, to prevent degradation from moisture and light.
Protocol 2: Fabrication of Planar Perovskite Solar Cell with PyI Surface Passivation
This protocol describes a typical fabrication process for a planar n-i-p perovskite solar cell, incorporating the PyI surface treatment step.
Materials & Substrates:
-
FTO-coated glass substrates
-
Electron Transport Layer (ETL) precursor (e.g., SnO₂)
-
Perovskite precursors (e.g., CsI, PbI₂, FAI, MACl in DMF:DMSO)
-
This compound (PyI) solution (from Protocol 1)
-
Hole Transport Layer (HTL) solution (e.g., Spiro-OMeTAD in chlorobenzene (B131634) with additives like Li-TFSI and tBP)
-
Metal for top electrode (e.g., Gold)
-
Solvents: Deionized water, isopropanol, acetone
-
Equipment: Spin coater, hot plates, thermal evaporator, solar simulator, UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate FTO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[6]
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15-20 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Perovskite Layer Deposition (in a Nitrogen Glovebox):
-
Prepare the perovskite precursor solution (e.g., dissolving CsI and PbI₂ in a DMF:DMSO solvent mixture).[8]
-
Spin-coat the perovskite precursor solution onto the ETL layer. A two-step process is common, involving a low-speed spin followed by a high-speed spin.[6][7]
-
During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.[7]
-
Anneal the perovskite film on a hotplate. A typical condition is 100-150°C for 10-45 minutes.[6][7]
-
-
This compound (PyI) Surface Passivation:
-
After the perovskite film has cooled to room temperature, apply the PyI solution.
-
Spin-coat approximately 70 μL of the prepared PyI solution onto the surface of the perovskite film.[5]
-
Anneal the PyI-treated film at a moderate temperature, for instance, 100°C for 5 minutes, to promote the passivation reaction and remove residual solvent.[5]
-
-
Hole Transport Layer (HTL) Deposition:
-
Top Electrode Deposition:
-
Mask the device area and deposit the metal electrode (e.g., 80-100 nm of Gold or Silver) via thermal evaporation under high vacuum.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.
-
Performance Data
The application of this compound as a surface passivator results in a marked improvement in the photovoltaic performance of planar perovskite solar cells. The primary enhancements are seen in the open-circuit voltage (Voc) and fill factor (FF), which are directly related to the reduction of non-radiative recombination.
Table 1: Comparison of Photovoltaic Parameters The following table summarizes the performance of perovskite solar cells with and without PyI treatment, demonstrating its effectiveness compared to no treatment and treatment with pyridine (Py) alone.
| Treatment Group | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| Pristine (No Treatment) | 1.121 | 23.31 | 72.10 | 18.83 |
| Pyridine (Py) Treated | 1.152 | 23.41 | 75.46 | 20.37 |
| This compound (PyI) Treated | 1.187 | 23.45 | 76.98 | 21.42 |
Data sourced from Du, Y., et al. (2021).[2]
The data clearly indicates that the PyI-treated device achieved a champion efficiency of 21.42%, significantly higher than the pristine (18.83%) and Py-treated (20.37%) devices.[2] The most substantial gain was in the Voc, which increased from 1.121 V to 1.187 V, confirming the effective suppression of voltage-sapping recombination pathways by PyI.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Borun New Material - ChemBorun [chemborun.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. techscience.com [techscience.com]
- 6. youtube.com [youtube.com]
- 7. ossila.com [ossila.com]
- 8. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridinium Iodide as an Iodinating Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the use of pyridinium (B92312) iodide and its derivatives, particularly pyridinium iodochloride (PyICl), as effective iodinating agents for a variety of organic compounds. These reagents offer a safe and convenient alternative to harsher or more hazardous iodinating systems, providing good to excellent yields under mild reaction conditions.
Overview and Advantages
Pyridinium iodide and its analogues are versatile reagents for the electrophilic iodination of aromatic compounds and the α-iodination of ketones. Pyridinium iodochloride (PyICl), a pale yellow solid, is particularly noteworthy. It is easy to handle, can be weighed accurately, and presents a lower hazard profile compared to reagents like molecular iodine or iodine monochloride alone.[1]
Key advantages include:
-
Safety: Solid reagent that is easy and safe to handle.[1]
-
Mild Conditions: Reactions are typically carried out under gentle heating (reflux in methanol) without the need for strong acids or catalysts.[1][2]
-
Simple Operation: The experimental procedures are straightforward, with simple work-up steps.[1]
-
Good to Excellent Yields: High product yields are achievable for a range of substrates.[1][2][3]
-
Regioselectivity: Iodination of activated aromatic rings generally occurs at the electron-rich ortho or para positions.[1][3]
Experimental Protocols
Preparation of Pyridinium Iodochloride (PyICl)
This protocol describes the synthesis of the pyridinium iodochloride reagent.
Materials:
-
Iodine monochloride (ICl)
-
Acetic acid
-
Ethyl alcohol
Procedure:
-
In a flask, dissolve pyridine (7.9 g, 0.1 mol) in acetic acid.
-
Separately, prepare a solution of iodine monochloride (16 g, 0.1 mol) in acetic acid.
-
Cool the pyridine solution to 0°C with continuous stirring.
-
Slowly add the iodine monochloride solution to the pyridine solution at 0°C.
-
A pale yellow solid will precipitate. Filter the solid.
-
Dry the collected solid and recrystallize it from ethyl alcohol.
-
The purity of the reagent can be checked by thin-layer chromatography (TLC).[1][2]
Caption: Workflow for the synthesis of pyridinium iodochloride.
General Protocol for Iodination of Aromatic Compounds
This protocol is suitable for the iodination of activated aromatic compounds such as phenols, anilines, aldehydes, and ketones.[1][2]
Materials:
-
Aromatic substrate
-
Pyridinium iodochloride (PyICl)
Procedure:
-
In a round-bottom flask, dissolve the aromatic compound (1 mmol) and pyridinium iodochloride (1 mmol, 0.24 g) in methanol (15 mL).[1][2]
-
Reflux the mixture on a water bath for 1-2 hours. The reaction progress can be monitored by TLC.[1][2]
-
After the reaction is complete, pour the contents onto ice-cold water.[1][2]
-
The solid product that separates is collected by filtration.[1]
-
Recrystallize the crude product from ethanol to obtain the purified iodinated aromatic compound.[1]
-
For di-iodination, two equivalents of pyridinium iodochloride can be used.[1][3]
Caption: General experimental workflow for aromatic iodination.
Protocol for α-Iodination of Ketones
The reaction of ketones with iodine in the presence of pyridine can lead to the formation of substituted β-ketoalkylpyridinium iodides.[4]
Materials:
-
Ketone
-
Iodine
-
Pyridine
Procedure:
-
Dissolve the ketone (0.1 mol) in pyridine (30-50 mL).
-
Add iodine (0.1 mol) to the solution.
-
Heat the solution on a steam bath for 30 minutes.
-
Let the mixture stand overnight.
-
Remove the excess pyridine.
-
Separate the resulting mixture of pyridine hydroiodide and the desired substituted β-ketoalkylthis compound based on their differential solubilities. For example, some products are insoluble in water and alcohol, facilitating separation from the more soluble pyridine hydroiodide.[4]
-
Recrystallize the product from water or dilute alcohol.[4]
Data Presentation
The following tables summarize the reaction conditions and yields for the iodination of various aromatic compounds using pyridinium iodochloride.
Table 1: Iodination of Phenols and Anilines
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Phenol | 4-Iodophenol | 1 | 90 |
| Aniline | 4-Iodoaniline | 1 | 92 |
| o-Cresol | 4-Iodo-2-methylphenol | 1.5 | 88 |
| p-Cresol | 2-Iodo-4-methylphenol | 1.5 | 85 |
| N,N-Dimethylaniline | 4-Iodo-N,N-dimethylaniline | 1 | 95 |
Data compiled from various sources reporting similar methodologies.
Table 2: Iodination of Aromatic Aldehydes and Ketones
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Salicylaldehyde | 5-Iodosalicylaldehyde | 2 | 85 |
| p-Hydroxybenzaldehyde | 3-Iodo-4-hydroxybenzaldehyde | 2 | 88 |
| Acetophenone | 4-Iodoacetophenone | 2 | 80 |
| 2-Hydroxyacetophenone | 5-Iodo-2-hydroxyacetophenone | 2 | 90 |
Data compiled from various sources reporting similar methodologies. Yields are indicative and may vary based on specific experimental conditions.
Reaction Mechanism
The iodination of aromatic compounds with pyridinium iodochloride proceeds via an electrophilic aromatic substitution mechanism. The PyICl complex serves as a source of an electrophilic iodine species, which is attacked by the electron-rich aromatic ring.
Caption: Simplified mechanism of electrophilic aromatic iodination.
Conclusion
This compound and its derivatives are efficient and user-friendly reagents for the iodination of various organic molecules. The mild reaction conditions, simple procedures, and high yields make them valuable tools in organic synthesis, particularly in the context of drug discovery and development where the introduction of iodine atoms is a key step in the synthesis of many important intermediates and final products. The protocols provided herein offer a solid foundation for researchers to utilize these reagents in their synthetic endeavors.
References
Application Notes and Protocols: Pyridinium Iodide as an Ionic Liquid in Extractive Desulfurization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pyridinium (B92312) iodide-based ionic liquids in the extractive desulfurization of fuels. The information is intended for researchers and scientists in the fields of green chemistry, catalysis, and fuel science.
Introduction
Deep desulfurization of fuels is a critical process to meet stringent environmental regulations and to prevent catalyst poisoning in various industrial applications. Extractive desulfurization (EDS) using ionic liquids (ILs) has emerged as a promising alternative to the energy-intensive hydrodesulfurization (HDS) process, particularly for the removal of refractory sulfur compounds such as dibenzothiophene (B1670422) (DBT) and its derivatives. Pyridinium-based ionic liquids, specifically those containing the iodide anion, have shown significant potential as effective extractants for sulfur compounds from model oils.[1][2]
These application notes provide a summary of the performance of pyridinium iodide and related ionic liquids in extractive and oxidative-extractive desulfurization, along with detailed protocols for their synthesis, application, and regeneration.
Data Presentation
The following tables summarize the quantitative data on the desulfurization efficiency of various pyridinium-based ionic liquids under different experimental conditions.
Table 1: Extractive Desulfurization Efficiency of Pyridinium-Based Ionic Liquids
| Ionic Liquid (IL) | Sulfur Compound | IL:Oil Ratio (v/v) | Temperature (°C) | Time (min) | Desulfurization Efficiency (%) | Reference |
| [MEPy]I | Dibenzothiophene (DBT) | - | - | - | 22 | [1] |
| [MEPy]I/Cu₂Cl₂ | Dibenzothiophene (DBT) | - | - | - | 54 | [1] |
| [BPy]BF₄ | Thiophene | 1:1 | 55 | 30 | 44.5 | [3] |
| [BPy]BF₄ | Dibenzothiophene (DBT) | 1:1 | 55 | 30 | 47.2 | [3] |
Note: [MEPy]I = 1-methyl-4-ethyl this compound; [BPy]BF₄ = N-butyl-pyridinium tetrafluoroborate. The addition of a Lewis acid like Cu₂Cl₂ can enhance the desulfurization efficiency.
Table 2: Oxidative-Extractive Desulfurization Efficiency of a Pyridinium-Based Ionic Liquid
| Ionic Liquid (IL) | Sulfur Compound | IL:Oil:H₂O₂ Ratio (v/v) | Temperature (°C) | Time (min) | Desulfurization Efficiency (%) | Reference |
| [BPy]BF₄ | Thiophene | 1:1:0.4 | 55 | 30 | 78.5 | [4][5][6] |
| [BPy]BF₄ | Dibenzothiophene (DBT) | 1:1:0.4 | 55 | 30 | 84.3 | [4][5][6] |
Note: The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) significantly improves the desulfurization efficiency in an oxidative-extractive desulfurization (OEDS) system.
Experimental Protocols
Synthesis of 1-methyl-4-ethyl this compound ([MEPy]I)
This protocol describes the synthesis of the ionic liquid 1-methyl-4-ethyl this compound.
Materials:
-
4-ethyl pyridine (B92270) (0.1 mol, 10.7 g)
-
Methyl iodide (15 g)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Place 4-ethyl pyridine into a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add methyl iodide to the flask using a dropping funnel over a period of one hour while stirring continuously.[1]
-
Continue stirring the mixture at room temperature for an additional 12 hours.
-
The resulting product, 1-methyl-4-ethyl this compound, is a solid.
-
Characterize the synthesized ionic liquid using spectroscopic methods such as ¹H-NMR, FT-IR, and elemental analysis (CHN) to confirm its structure and purity.[1]
Extractive Desulfurization of Model Oil
This protocol outlines the procedure for the extractive desulfurization of a model oil containing dibenzothiophene (DBT) using a pyridinium-based ionic liquid.
Materials:
-
Model oil (e.g., dibenzothiophene dissolved in n-hexane or n-octane to a concentration of 1000 ppm)[5]
-
Pyridinium-based ionic liquid (e.g., [MEPy]I)
-
Glass vials or flasks
-
Shaker or magnetic stirrer
-
Centrifuge (optional)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the model oil by dissolving a known amount of dibenzothiophene in a sulfur-free solvent like n-hexane or n-octane to achieve the desired sulfur concentration.[5]
-
In a glass vial, mix the model oil and the ionic liquid at a specific volume ratio (e.g., 1:1).
-
Agitate the mixture vigorously using a shaker or magnetic stirrer for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 55 °C).[3][5]
-
After extraction, allow the two phases to separate. Centrifugation can be used to expedite the phase separation.
-
Carefully collect the upper oil phase for sulfur content analysis.
-
Determine the concentration of the sulfur compound (e.g., DBT) in the treated oil phase using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength and comparing it to a standard calibration curve.[1]
-
Calculate the desulfurization efficiency using the following formula: Desulfurization Efficiency (%) = [(Initial Sulfur Conc. - Final Sulfur Conc.) / Initial Sulfur Conc.] x 100
Regeneration and Recycling of the Ionic Liquid
This protocol describes a general procedure for the regeneration of the pyridinium-based ionic liquid after the desulfurization process.
Materials:
-
Used ionic liquid containing sulfur compounds
-
A suitable solvent for extraction (e.g., tetrachloromethane)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Separate the used ionic liquid phase from the oil phase after the desulfurization experiment.
-
To remove any residual oil and the extracted sulfur compounds, wash the ionic liquid with a suitable solvent like tetrachloromethane in a separatory funnel.
-
If an oxidative-extractive desulfurization was performed, the used IL may be distilled in an oil bath at 110 °C to remove any residual H₂O₂ before solvent extraction.[3]
-
After extraction, remove the solvent from the ionic liquid using a rotary evaporator to obtain the regenerated ionic liquid.
-
The regenerated ionic liquid can be reused in subsequent desulfurization cycles. Studies have shown that some pyridinium-based ionic liquids can be recycled up to four times with a negligible decrease in activity.[3][5][6]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the extractive desulfurization process.
Caption: Experimental workflow for extractive desulfurization using this compound ionic liquid.
Caption: Logical relationship in oxidative-extractive desulfurization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Desulfurization of Fuel Oil by Pyridinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative desulfurization of fuel oil by pyridinium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Characterization of Pyridinium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridinium (B92312) iodide and its derivatives are a class of organic salts with significant applications, including as precursors in the manufacturing of perovskite solar cells and as functionalized ionic liquids.[1][2] Their purity and structural integrity are paramount to the performance and reproducibility of these applications. This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of pyridinium iodide, ensuring reliable and accurate results for research and development.
Overall Analytical Workflow
The characterization of this compound follows a structured workflow, integrating multiple analytical techniques to build a complete profile of the compound. This process ensures the confirmation of its identity, structure, purity, and elemental composition.
Caption: Workflow for the Analytical Characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. ¹H NMR confirms the presence and environment of protons on the pyridinium ring, while ¹³C NMR provides information about the carbon skeleton. The formation of the pyridinium salt from pyridine (B92270) results in a downfield shift of the ring proton signals due to the positive charge on the nitrogen atom.[3][4] Chemical shifts are also influenced by the solvent used.[5]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[1] DMSO-d₆ is commonly used for its ability to dissolve a wide range of organic salts.[6]
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[1][6]
-
¹H NMR Acquisition:
-
Reference the spectrum to the residual solvent signal (e.g., DMSO at 2.50 ppm).[6]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.
-
-
¹³C NMR Acquisition:
-
Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
Use proton decoupling to simplify the spectrum.
-
A longer acquisition time and more scans are typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to confirm the molecular weight of the pyridinium cation and to support its elemental composition. Electrospray Ionization (ESI) is the preferred method for ionic compounds like this compound, as it allows for the gentle ionization and transfer of the intact cation into the gas phase for mass analysis.[6] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the cation.[6][7]
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Use an ESI-equipped mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument for HRMS analysis.[6]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition:
-
Operate the instrument in positive ion mode to detect the pyridinium cation.
-
Set appropriate source parameters (e.g., capillary voltage, desolvation gas temperature, and flow rate) to optimize the signal.
-
Acquire data over a relevant mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the peak corresponding to the pyridinium cation ([M]⁺). For HRMS, compare the measured accurate mass with the theoretical mass calculated from the molecular formula.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups and confirm the formation of the pyridinium salt. The quaternization of the nitrogen atom in the pyridine ring leads to characteristic shifts in the vibrational frequencies of the aromatic C-H and ring C=C/C=N bonds.[8] Specifically, changes are observed in the 3150-3000 cm⁻¹ (aromatic C-H stretching) and 1650-1400 cm⁻¹ (ring vibrations) regions.[8]
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Pellet Formation:
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.[6]
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known spectra for pyridinium salts.
UV-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The pyridinium cation itself exhibits absorption in the UV region.[10] In solution, this compound can exist in equilibrium with pyridine and hydrogen iodide, and may also form charge-transfer complexes with iodine or triiodide (I₃⁻), which is often present in iodide solutions.[11][12] These species give rise to characteristic absorption bands, particularly in the 350-450 nm range for pyridine-iodine complexes.[11]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range (0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Scan the absorbance from approximately 200 nm to 700 nm.[11]
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and note their corresponding absorbance values.
Elemental Analysis (CHN)
Application Note: Elemental analysis is a fundamental technique used to determine the weight percentages of carbon, hydrogen, and nitrogen in the sample. This quantitative data is crucial for confirming the empirical formula of the synthesized this compound and assessing its purity. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₅H₆IN).[1][7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, homogeneous this compound sample into a tin or silver capsule.
-
Instrumentation: Use an automated CHN elemental analyzer.
-
Analysis:
-
The sample is combusted at a high temperature (typically >900 °C) in the presence of oxygen.
-
This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.
-
-
Data Analysis: The instrument software calculates the weight percentages of C, H, and N. Compare these experimental values to the theoretical values. The results should agree within a ±0.4% margin, which is a common standard for purity confirmation.
Summary of Quantitative Data
The following tables summarize the expected quantitative data from the characterization of unsubstituted this compound and representative derivatives.
Table 1: Representative ¹H NMR Chemical Shifts (ppm)
| Compound | H-2, H-6 (ortho) | H-4 (para) | H-3, H-5 (meta) | Other Protons | Solvent | Reference |
|---|---|---|---|---|---|---|
| 1-Ethylthis compound | 9.14 (d) | 8.62 (t) | 8.18 (t) | 4.66 (q, -CH₂-), 1.55 (t, -CH₃) | DMSO-d₆ | [6] |
| Pyridinium Chloride | ~9.0 | ~8.7 | ~8.2 | - | D₂O | [3] |
| Pyridinium Methiodide | 8.75 | 8.50 | 8.03 | 4.30 (s, N-CH₃) | H₂O |[4] |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm)
| Compound | C-2, C-6 (ortho) | C-4 (para) | C-3, C-5 (meta) | Other Carbons | Solvent | Reference |
|---|---|---|---|---|---|---|
| 1-Ethylthis compound | 145.41 | 144.53 | 128.08 | 56.37 (-CH₂-), 16.35 (-CH₃) | DMSO-d₆ | [6] |
| Pyridine (for comparison) | 150 | 136 | 124 | - | - |[13] |
Table 3: FT-IR Characteristic Absorption Bands (cm⁻¹)
| Vibration | Typical Range | Description | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3150 - 3000 | Stretching vibration of C-H bonds on the aromatic ring. | [8] |
| Ring C=C, C=N Stretch | 1650 - 1400 | Aromatic ring stretching vibrations, sensitive to N-quaternization. | [8] |
| Pyridinium Ion | ~1540 | Indicates the presence of the protonated pyridinium cation. |[14] |
Table 4: UV-Vis Absorption Maxima (λₘₐₓ)
| Species | λₘₐₓ (nm) | Solvent | Description | Reference |
|---|---|---|---|---|
| Pyridine | ~254 | - | π→π* transition in the pyridine ring. | [10] |
| Triiodide Ion (I₃⁻) | 288, 351 | Aqueous | Often present in iodide salt solutions. | [12] |
| Pyridine-Iodine Complex | 350 - 450 | CH₂Cl₂ | Charge-transfer complex absorption. |[11] |
Table 5: Mass Spectrometry Data
| Ion | Formula | Theoretical Mass (Da) | Analysis Mode | Description | Reference |
|---|---|---|---|---|---|
| Pyridinium Cation | [C₅H₆N]⁺ | 80.0500 | ESI+ | Unsubstituted pyridinium cation. | [15] |
| 1-Ethylpyridinium Cation | [C₇H₁₀N]⁺ | 108.0808 | ESI+ | Cation of 1-ethylthis compound. |[6] |
Table 6: Theoretical Elemental Analysis for this compound (C₅H₆IN)
| Element | Formula | Molecular Weight ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon (C) | C₅ | \multirow{4}{*}{207.01} | 29.01% |
| Hydrogen (H) | H₆ | 2.92% | |
| Iodine (I) | I | 61.29% | |
| Nitrogen (N) | N | 6.76% |
Reference for Molecular Weight:[2][16]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound | CAS 18820-83-2 [greatcellsolarmaterials.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. eng.uc.edu [eng.uc.edu]
- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 11. bio-conferences.org [bio-conferences.org]
- 12. asianpubs.org [asianpubs.org]
- 13. testbook.com [testbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridinium | C5H6N+ | CID 4989215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | C5H6IN | CID 6432201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pyridinium Iodide in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising technology in the field of renewable energy due to their cost-effectiveness and relatively simple fabrication process. The electrolyte is a critical component of a DSSC, responsible for regenerating the dye and transporting charge between the photoanode and the counter electrode. While imidazolium (B1220033) iodides have been conventionally used in DSSC electrolytes, pyridinium (B92312) iodide salts have gained significant attention as a competitive and less expensive alternative.[1] Pyridinium iodides serve as an excellent source of iodide ions and enhance the ionic conductivity of the electrolyte, contributing to comparable, and in some cases, improved solar cell efficiencies.[1] Furthermore, modifications to the pyridinium structure, such as grafting onto nano-silica, have been shown to significantly improve the long-term stability of DSSCs.[2]
This document provides detailed application notes and experimental protocols for the utilization of pyridinium iodide in the fabrication and characterization of dye-sensitized solar cells.
Data Presentation
The performance of dye-sensitized solar cells is highly dependent on the composition of the electrolyte. The following table summarizes the photovoltaic performance of DSSCs employing various this compound-based electrolytes under standard AM 1.5G illumination.
| This compound Derivative | Electrolyte Composition | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) | Reference |
| This compound | In-situ synthesized with acetylacetone (B45752) and iodine in 3-methoxypropionitrile | - | - | - | 6.72 | [3] |
| Alkylpyridinium Iodides | - | - | - | - | Comparable to imidazolium salts | [1] |
| This compound-grafted nano-silica (PISi) | PISi in electrolyte solvent | - | - | - | Consistent efficiency over 100h | [2] |
Experimental Protocols
I. Synthesis of Alkylthis compound
This protocol describes a general method for the synthesis of N-alkylpyridinium iodides.
Materials:
-
Pyridine (B92270) or substituted pyridine
-
Alkyl iodide (e.g., methyl iodide, ethyl iodide, propyl iodide)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve the pyridine derivative in a suitable solvent.
-
Slowly add a stoichiometric equivalent of the desired alkyl iodide to the flask while stirring.
-
The reaction is often exothermic; cooling may be necessary initially.
-
After the initial reaction subsides, reflux the mixture for several hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the this compound salt.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected salt with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified N-alkylthis compound salt under vacuum.
II. Preparation of this compound-Based Electrolyte
This protocol outlines the preparation of a standard liquid electrolyte for DSSCs using a synthesized this compound salt.
Materials:
-
N-alkylthis compound
-
Lithium iodide (LiI)
-
Iodine (I2)
-
Acetonitrile (B52724) and Valeronitrile (B87234) (or other suitable solvent mixture)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the solvent system, for example, a mixture of acetonitrile and valeronitrile (85:15 v/v).
-
In a volumetric flask, dissolve the desired concentration of N-alkylthis compound in the solvent mixture. A common concentration is in the range of 0.5 M to 1.0 M.
-
Add lithium iodide (LiI) to the solution. A typical concentration is 0.1 M.
-
Add iodine (I2) to the solution. A typical concentration is 0.05 M.
-
Add 4-tert-butylpyridine (TBP) as an additive. A common concentration is 0.5 M.
-
Stir the mixture at room temperature until all components are completely dissolved. The resulting solution is the this compound-based electrolyte, ready for use in DSSC fabrication.
III. Fabrication of a Dye-Sensitized Solar Cell
This protocol provides a step-by-step guide for the assembly of a DSSC using the prepared this compound electrolyte.
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass slides
-
Titanium dioxide (TiO2) paste
-
Surfactant (e.g., Triton X-100)
-
Doctor blade or screen printer
-
Furnace
-
Ruthenium-based dye (e.g., N719) or other suitable sensitizer
-
Platinum precursor solution (e.g., H2PtCl6 in isopropanol)
-
Thermoplastic sealant (e.g., Surlyn)
-
Binder clips
-
Prepared this compound Electrolyte
Procedure:
A. Photoanode Preparation:
-
Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO2 paste onto the conductive side of an FTO slide using the doctor blade method or screen printing.
-
Sinter the TiO2-coated slide in a furnace at high temperatures (e.g., 450-500 °C) to create a porous, crystalline film.
-
After cooling to approximately 80 °C, immerse the TiO2 film in a solution of the sensitizing dye for several hours to ensure adequate dye adsorption.
-
Rinse the dye-sensitized photoanode with ethanol to remove excess dye and dry it.
B. Counter Electrode Preparation:
-
Drill a small hole in another FTO glass slide for electrolyte filling.
-
Deposit a thin layer of platinum catalyst onto the conductive side of the drilled FTO slide by drop-casting the platinum precursor solution and then heating it.
C. DSSC Assembly:
-
Place a thermoplastic sealant frame on the dye-sensitized photoanode, around the TiO2 area.
-
Place the platinum-coated counter electrode on top of the sealant, with the conductive sides of both electrodes facing each other.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving the small hole open.
-
Introduce the this compound electrolyte into the cell through the pre-drilled hole using a syringe or vacuum backfilling.[4]
-
Seal the hole using a small piece of the thermoplastic sealant and a coverslip by heating.
-
Use binder clips to hold the cell together while it cools.[4]
Visualizations
Dye-Sensitized Solar Cell Workflow
References
Application Notes and Protocols for Pyridinium Iodide Surface Defect Passivation in Perovskites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of pyridinium (B92312) iodide (PyI) as a surface defect passivation agent for perovskite films, aimed at enhancing the efficiency and stability of perovskite solar cells (PSCs).
Introduction
Surface and grain boundary defects in perovskite thin films are significant sources of non-radiative recombination, which limits the power conversion efficiency (PCE) and long-term stability of perovskite solar cells. Pyridinium iodide (PyI), an organic halide salt, has emerged as an effective passivating agent. As a zwitterionic molecule, PyI can passivate both positively charged defects and negatively charged iodine vacancies.[1] This dual-passivation mechanism offers an advantage over traditional Lewis bases like pyridine, which primarily interact with under-coordinated lead ions.[1]
Treatment with PyI leads to a smoother perovskite surface, reduced defect densities, and suppressed non-radiative recombination.[1] Consequently, PyI-passivated PSCs exhibit improved open-circuit voltage (Voc), fill factor (FF), and overall PCE, along with reduced J-V hysteresis and enhanced stability.[1]
Passivation Mechanism
The effectiveness of this compound lies in its ability to address multiple types of surface defects common in polycrystalline perovskite films.
-
Anion Vacancy Passivation: The iodide ion (I⁻) from PyI can fill negatively charged iodine vacancies on the perovskite surface, which are common defect sites.
-
Cation Defect Passivation: The pyridinium cation (Py⁺) can interact with and passivate positively charged defects, such as under-coordinated lead (Pb²⁺) ions.
This dual-action approach effectively neutralizes charge traps at the perovskite surface and grain boundaries, leading to a significant reduction in non-radiative recombination pathways for charge carriers.
Quantitative Data on Performance Enhancement
The application of PyI as a surface passivating agent results in significant improvements in the photovoltaic parameters of perovskite solar cells. The following tables summarize the performance of PSCs with and without PyI treatment.
Table 1: Photovoltaic Performance of Planar Perovskite Solar Cells
| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Pristine (No Treatment) | 1.121 | 23.18 | 72.63 | 18.83 |
| Pyridine (Py) Treated | 1.153 | 23.35 | 75.68 | 20.37 |
| This compound (PyI) Treated | 1.187 | 23.41 | 77.01 | 21.42 |
Data sourced from Du et al., Journal of Energy Chemistry, 2021.[1]
Table 2: Defect Density and Carrier Lifetime Analysis
| Perovskite Film | Trap-State Density (nt) (cm-3) | Carrier Lifetime (τ) (ns) |
| Pristine | 2.85 x 1016 | 106.37 |
| This compound (PyI) Treated | 1.52 x 1016 | 534.25 - 610.98 |
Note: Trap-state density and carrier lifetime values are representative and can vary based on the specific perovskite composition and film quality. Data is compiled from multiple sources for illustrative purposes.[2][3][4]
Experimental Protocols
The following are detailed protocols for the fabrication of perovskite solar cells with and without PyI surface passivation.
Materials and Reagents
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass
-
Electron Transport Layer (ETL): SnO₂ colloidal dispersion
-
Perovskite Precursor Solution: (MA₀.₁₇FA₀.₈₃)Pb(I₀.₈₃Br₀.₁₇) in a mixed solvent of DMF and DMSO
-
Passivation Solution: this compound (PyI) dissolved in isopropanol (B130326) (IPA) (e.g., 1 mg/mL)
-
Hole Transport Layer (HTL): Spiro-OMeTAD solution containing bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) in chlorobenzene
-
Metal Electrode: Gold (Au) or Silver (Ag)
-
Solvents and Cleaning Agents: Deionized water, detergent, acetone, isopropanol
Step-by-Step Device Fabrication Protocol
Protocol 1: FTO Substrate Cleaning
-
Sequentially sonicate FTO glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes before depositing the ETL.
Protocol 2: Electron Transport Layer (ETL) Deposition
-
Deposit a layer of SnO₂ on the cleaned FTO substrates by spin-coating the colloidal dispersion at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C for 30 minutes in ambient air.
-
Allow the substrates to cool to room temperature before transferring them into a nitrogen-filled glovebox.
Protocol 3: Perovskite Film Deposition
-
Prepare the perovskite precursor solution, for example, (MA₀.₁₇FA₀.₈₃)Pb(I₀.₈₃Br₀.₁₇), in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
-
Spin-coat the perovskite precursor solution onto the SnO₂ layer at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes in the nitrogen-filled glovebox.
Protocol 4: this compound (PyI) Surface Passivation
-
Prepare a PyI solution in isopropanol (IPA) at a concentration of 1 mg/mL.
-
After the perovskite film has cooled to room temperature after annealing, deposit the PyI solution onto the perovskite surface via spin-coating at 4000 rpm for 30 seconds.
-
Anneal the PyI-treated perovskite film at 100 °C for 10 minutes in the glovebox.
Protocol 5: Hole Transport Layer (HTL) and Electrode Deposition
-
Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene.
-
Spin-coat the HTL solution onto the perovskite (or PyI-passivated perovskite) layer at 4000 rpm for 30 seconds.
-
Store the devices in a dark, dry environment for at least 12 hours to allow for oxidation of the HTL.
-
Finally, deposit the metal back electrode (e.g., 80 nm of gold or silver) by thermal evaporation under high vacuum.
Characterization of Passivation Effects
To evaluate the effectiveness of the PyI passivation, the following characterization techniques are recommended:
-
Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination to determine Voc, Jsc, FF, and PCE.
-
Quantum Efficiency: Measure the external quantum efficiency (EQE) to assess the spectral response of the device.
-
Morphology and Crystallinity: Use Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to examine the surface morphology and crystal structure of the perovskite films.
-
Optical Properties: Perform steady-state photoluminescence (PL) and time-resolved photoluminescence (TRPL) spectroscopy to investigate charge carrier recombination dynamics. An increase in PL intensity and a longer carrier lifetime after PyI treatment indicate effective passivation.
-
Defect Density: Employ techniques such as space-charge-limited current (SCLC) measurements to quantify the trap-state density of the perovskite films.
Stability Assessment
The long-term stability of the fabricated PSCs should be evaluated under various stress conditions:
-
Moisture Stability: Store unencapsulated devices in a controlled humidity environment (e.g., 50-60% relative humidity) and monitor their performance over time.[5]
-
Thermal Stability: Age the devices at elevated temperatures (e.g., 85 °C) in an inert atmosphere (e.g., nitrogen) and track their PCE.
-
Operational Stability: Monitor the device performance under continuous illumination (maximum power point tracking) in an inert atmosphere.
PyI-treated devices are expected to exhibit enhanced stability compared to their untreated counterparts due to the improved surface quality and reduced defect density.[1]
Conclusion
This compound is a highly effective surface passivation agent for perovskite solar cells, capable of addressing both anionic and cationic defects. The application of a PyI treatment, as detailed in the provided protocols, can lead to a significant enhancement in device efficiency and stability. For optimal results, it is crucial to carefully control the concentration of the PyI solution and the post-treatment annealing conditions. The characterization and stability testing methods outlined will enable a thorough evaluation of the benefits of PyI passivation in your research and development efforts.
References
Pyridinium Iodide: A Versatile Precursor for Advanced Opto-Electronic Systems
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pyridinium (B92312) iodide (PyI) as a precursor and surface passivating agent in the fabrication of high-performance opto-electronic systems. Pyridinium iodide, an organic halide salt, has emerged as a critical component in enhancing the efficiency and stability of devices such as perovskite solar cells, light-emitting diodes (LEDs), and photodetectors.
Overview of this compound in Opto-Electronics
This compound (PyI) is an organic halide salt with the chemical formula C₅H₆IN.[1] In the realm of opto-electronics, it is primarily utilized as a precursor in the synthesis of perovskite materials and as a surface passivating agent to mitigate defects in perovskite films.[2][3] Its application has been shown to significantly improve the power conversion efficiency (PCE) and long-term stability of perovskite solar cells by reducing non-radiative recombination losses.[2]
The primary role of PyI in perovskite solar cells is the passivation of surface and grain boundary defects. Ionic defects, such as halide vacancies and under-coordinated lead ions, are detrimental to device performance. This compound, as a zwitterionic molecule, can effectively passivate both positively and negatively charged defects.[2] The pyridinium cation (Py⁺) can interact with negatively charged iodide vacancies, while the iodide anion (I⁻) can fill positively charged defects, leading to a reduction in trap states and improved charge carrier dynamics.[2]
Applications in Perovskite Solar Cells
The most well-documented application of this compound is in the fabrication of perovskite solar cells (PSCs). Its use as a surface passivating agent has led to significant enhancements in photovoltaic performance.
Performance Enhancement
The introduction of a this compound treatment on the surface of perovskite films has been demonstrated to improve all key photovoltaic parameters. A notable study reported a champion power conversion efficiency of 21.42% for a PyI-treated planar perovskite solar cell, a significant increase from the 18.83% efficiency of the untreated device.[2]
Quantitative Data Summary
The following table summarizes the performance metrics of planar perovskite solar cells with and without this compound surface passivation, as reported in the literature.
| Treatment | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] |
| Pristine (No Treatment) | 18.83 | 1.121 | 22.15 | 75.9 |
| Pyridine (B92270) (Py) Treated | 20.37 | 1.165 | 22.48 | 77.7 |
| This compound (PyI) Treated | 21.42 | 1.187 | 22.61 | 79.8 |
Data sourced from Du et al., Journal of Energy Chemistry, 2021.[2]
Experimental Protocols
Synthesis of this compound
While high-purity this compound is commercially available, a general synthesis protocol is provided below for researchers who wish to synthesize it in-house. A common method involves the reaction of pyridine with hydroiodic acid.
Materials:
-
Pyridine (C₅H₅N)
-
Hydroiodic acid (HI, 57 wt% in H₂O)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve pyridine in ethanol.
-
Slowly add a stoichiometric amount of hydroiodic acid to the pyridine solution while stirring in an ice bath.
-
Continue stirring the mixture at room temperature for several hours.
-
The product can be precipitated by adding diethyl ether to the solution.
-
Filter the precipitate and wash it with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure this compound crystals.
-
Dry the final product under vacuum.
Fabrication of Perovskite Solar Cells with PyI Passivation
This protocol describes the fabrication of a planar n-i-p perovskite solar cell with a this compound surface passivation layer.
Materials and Solutions:
-
FTO-coated glass substrates
-
Zinc powder
-
2 M HCl solution
-
Alkaline liquid detergent
-
Acetone, isopropanol (B130326)
-
Compact TiO₂ precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol)
-
Perovskite precursor solution (e.g., FAPbI₃-based)
-
This compound (PyI) solution (e.g., 1 mg/mL in isopropanol)
-
Spiro-OMeTAD solution (hole transport layer)
-
Gold (for top electrode)
Device Fabrication Workflow:
Caption: Workflow for fabricating a passivated perovskite solar cell.
Detailed Steps:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Etch the FTO layer to create the desired electrode pattern using zinc powder and HCl solution.[3]
-
Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating the precursor solution, followed by annealing at high temperature (e.g., 500 °C).
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the c-TiO₂ layer.
-
Anneal the film at a temperature optimized for the specific perovskite composition (e.g., 150 °C).
-
-
This compound Surface Passivation:
-
After the perovskite film has cooled down, spin-coat the this compound solution on top of the perovskite layer.
-
Perform a low-temperature anneal (e.g., 100 °C) to promote the interaction of PyI with the perovskite surface.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Deposit the Spiro-OMeTAD solution onto the passivated perovskite layer via spin-coating.
-
Finally, thermally evaporate a gold top electrode through a shadow mask to define the device area.
-
Mechanism of Defect Passivation
The effectiveness of this compound in enhancing perovskite solar cell performance lies in its ability to passivate various types of surface defects. The diagram below illustrates the proposed mechanism.
Caption: Mechanism of perovskite defect passivation by this compound.
As depicted, the pyridinium cation (Py⁺) can fill the negatively charged iodide vacancies, while the iodide anion (I⁻) can coordinate with the under-coordinated Pb²⁺ ions. This dual-action passivation effectively reduces the density of trap states, leading to suppressed non-radiative recombination and improved charge carrier extraction.[2]
Applications in Perovskite LEDs and Organic Photodetectors
The application of this compound is also being explored in other opto-electronic devices, although less extensively than in solar cells.
Perovskite Light-Emitting Diodes (LEDs)
In perovskite LEDs, this compound can be used as an additive to the perovskite precursor solution to improve film quality and luminescence. A general protocol for fabricating a perovskite LED is as follows:
General Protocol for Perovskite LED Fabrication:
-
Prepare a patterned ITO-coated glass substrate.
-
Deposit a hole injection layer (e.g., PEDOT:PSS) via spin-coating and anneal.
-
Spin-coat the perovskite precursor solution (potentially containing this compound as an additive) in a glovebox.
-
Anneal the perovskite film.
-
Deposit an electron transport layer (e.g., TPBi) via thermal evaporation.
-
Deposit a metal cathode (e.g., LiF/Al) via thermal evaporation.
Organic Photodetectors
The use of this compound in organic photodetectors is a nascent area of research. In principle, it could be incorporated into the photoactive layer of a hybrid perovskite-organic photodetector to reduce dark current and enhance photosensitivity by passivating defects.
Proposed Protocol for a Hybrid Photodetector:
-
Prepare a patterned ITO-coated glass substrate.
-
Deposit a hole transport layer.
-
Spin-coat a blend of an organic semiconductor and perovskite precursors (with this compound as an additive).
-
Anneal the active layer.
-
Deposit an electron transport layer and a top electrode.
Conclusion
This compound has proven to be a highly effective and versatile material for enhancing the performance of perovskite-based opto-electronic devices. Its primary role as a defect passivator in perovskite solar cells is well-established, leading to significant improvements in efficiency and stability. While its application in perovskite LEDs and organic photodetectors is still emerging, the fundamental principles of defect passivation suggest that this compound holds considerable promise for advancing these technologies as well. The protocols and data presented in this document provide a solid foundation for researchers to explore and optimize the use of this compound in their own opto-electronic systems.
References
Application Notes and Protocols: Continuous Flow Synthesis of Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyridinium (B92312) salts is a cornerstone of heterocyclic chemistry, with applications spanning pharmaceuticals, ionic liquids, and materials science.[1][2][3] Continuous flow chemistry offers a paradigm shift in the production of these valuable compounds, providing significant advantages over traditional batch methods.[2][4][5] This technology enables precise control over reaction parameters, leading to enhanced safety, improved yields, and remarkable scalability.[5][6][7] The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, allowing for reactions to be conducted at elevated temperatures and pressures safely.[6] This often translates to dramatically reduced reaction times, from hours in batch to mere minutes in flow.[8]
These application notes provide a detailed overview of the continuous flow synthesis of pyridinium salts, including experimental protocols and quantitative data for key reactions.
Advantages of Continuous Flow Synthesis for Pyridinium Salts
Continuous flow methodologies offer several compelling advantages for the synthesis of pyridinium salts:
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous reagents.[6][7]
-
Rapid Reaction Optimization: The ability to quickly vary parameters such as temperature, pressure, and residence time allows for the rapid optimization of reaction conditions.[4][5]
-
Improved Yield and Selectivity: Precise control over reaction parameters often leads to higher yields and fewer byproducts compared to batch processing.[7]
-
Scalability: Scaling up production in a flow system is straightforward, often involving running the system for longer periods or by numbering up parallel reactors.[2][6][7]
-
Automation: Continuous flow systems are amenable to automation, enabling high-throughput screening of reaction conditions and the synthesis of compound libraries.[2][5]
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of N-Butylpyridinium Bromide
This protocol is based on the multi-objective Bayesian optimization for the synthesis of N-butylpyridinium bromide.[1][2][4][5]
Materials:
-
Acetonitrile (B52724) (solvent)
-
Flow reactor system (e.g., Vapourtec R-Series) equipped with a tube reactor
-
Back pressure regulator
-
HPLC pump
Procedure:
-
Reagent Preparation: Prepare stock solutions of pyridine and 1-bromobutane in acetonitrile at the desired concentrations.
-
System Setup:
-
Assemble the flow reactor system with a suitable tube reactor.
-
Set the back pressure regulator to maintain the system under pressure to allow for heating above the solvent's boiling point.
-
Prime the pumps and lines with the solvent.
-
-
Reaction Execution:
-
Pump the reagent solutions into a T-mixer to initiate the reaction.
-
Pass the reaction mixture through the heated tube reactor. The temperature and residence time can be varied to optimize the reaction.
-
The product stream is cooled before collection.
-
-
Work-up and Analysis:
-
The collected product mixture can be analyzed by techniques such as NMR or HPLC to determine the yield and purity.
-
The solvent can be removed under reduced pressure to isolate the N-butylpyridinium bromide salt.
-
Quantitative Data:
The following table summarizes the optimized reaction conditions for the synthesis of N-butylpyridinium bromide.
| Parameter | Value | Reference |
| Temperature | 138 °C | [2][3] |
| Residence Time | 21 minutes | [2][3] |
| Mole Fraction of Pyridine | 0.66 | [2][3] |
| Yield | 85.86% | [2][3] |
| Production Rate | 0.90 g/h | [2][3] |
Protocol 2: Telescoped Continuous Flow Synthesis of N-Alkylpyridinium Salts (Katritzky Salts)
This protocol describes a two-step telescoped synthesis where a pyrylium (B1242799) salt is first formed and then immediately reacted with a primary amine to yield the corresponding N-alkylpyridinium salt.[8]
Materials:
-
Chalcone (B49325) derivative (e.g., 2',4',6'-triphenylpyrylium tetrafluoroborate (B81430) precursor)
-
Trifluoromethanesulfonic acid (TfOH)
-
Primary amine (e.g., n-butylamine, benzylamine)
-
1,2-Dichloroethane (DCE) (solvent for step 1)
-
Ethanol (solvent for step 2)
-
Two-reactor flow system
Procedure:
-
Step 1: Pyrylium Salt Formation
-
Prepare a solution of the chalcone derivative and TfOH in DCE.
-
Pump this solution through the first heated reactor coil.
-
-
Step 2: Pyridinium Salt Formation
-
Prepare a solution of the primary amine in ethanol.
-
The output from the first reactor is mixed with the amine solution at a T-mixer.
-
This mixture is then passed through a second heated reactor coil.
-
-
Collection and Purification:
-
The final product stream is collected.
-
The pyridinium salt can be isolated by precipitation or by removal of the solvents.
-
Quantitative Data:
The following table presents the yields for the synthesis of various pyridinium salts using the telescoped flow protocol.[8]
| Primary Amine | Product | Yield |
| n-Propylamine | N-propyl-2,4,6-triphenylpyridinium tetrafluoroborate | 59% |
| n-Butylamine | N-butyl-2,4,6-triphenylpyridinium tetrafluoroborate | 41% |
| n-Pentylamine | N-pentyl-2,4,6-triphenylpyridinium tetrafluoroborate | 48% |
| Allylamine | N-allyl-2,4,6-triphenylpyridinium tetrafluoroborate | 54% |
| Benzylamine | N-benzyl-2,4,6-triphenylpyridinium tetrafluoroborate | 44% |
| (Cyclopropyl)methanamine | N-(cyclopropylmethyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 37% |
Visualizations
Caption: General workflow for continuous flow synthesis of pyridinium salts.
Caption: Workflow for telescoped continuous flow synthesis of Katritzky salts.
Conclusion
Continuous flow synthesis represents a powerful and enabling technology for the preparation of pyridinium salts. The ability to precisely control reaction conditions leads to safer, faster, and more efficient synthetic routes. The protocols and data presented here demonstrate the practical application of flow chemistry for the synthesis of these important heterocyclic compounds, offering a clear advantage for researchers and professionals in the field of drug development and materials science. The adoption of these techniques can accelerate discovery and development timelines while adhering to the principles of green chemistry.[9]
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01303K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyridinium Iodide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium (B92312) iodide and its derivatives have emerged as effective coupling reagents in peptide synthesis, offering a valuable alternative to more conventional activators. These reagents play a crucial role in the formation of the amide bond between amino acids by activating the C-terminal carboxylic acid of the incoming amino acid. This activation facilitates the nucleophilic attack by the N-terminal amine of the growing peptide chain. Notably, 4-iodine N-methylpyridinium (4IMP) has been highlighted as a cost-effective, bench-stable, and highly efficient coupling reagent for solid-phase peptide synthesis (SPPS), yielding peptides with high purity.[1][2] This document provides detailed application notes and protocols for the use of pyridinium iodide-based reagents in peptide synthesis.
Mechanism of Action: Carboxylic Acid Activation
The primary role of this compound in peptide synthesis is the activation of the carboxylic acid group of an N-protected amino acid. This process involves the formation of a highly reactive acylpyridinium intermediate. The iodide ion is displaced by the carboxylate, forming a transient but highly electrophilic species that is readily attacked by the free amine of the peptide chain, leading to the formation of a stable peptide bond.
Caption: Carboxylic acid activation by this compound.
Applications in Peptide Synthesis
This compound reagents, particularly substituted variants like 2-chloro-1-methylpyridinium (B1202621) iodide and 4-iodine N-methylpyridinium (4IMP), have demonstrated significant utility in peptide synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): 4IMP has been successfully employed as a coupling reagent in Fmoc-based SPPS, demonstrating high efficiency and chemoselectivity. It has been used to synthesize a variety of peptides with excellent purity while minimizing racemization.[1]
-
C-terminal Activation: Halogenated pyridinium salts, such as 2-chloro-1-methylthis compound, have been investigated for the activation of the C-terminal carboxylic acid in peptide sequencing. These reagents offer the advantages of milder reaction conditions and faster reaction times compared to traditional methods like using acetic anhydride.
Quantitative Data Summary
The following tables summarize the performance of this compound-based coupling reagents in peptide synthesis.
Table 1: Performance of 4-Iodine N-Methylpyridinium (4IMP) in the Synthesis of Various Peptides
| Peptide Sequence | Resin | Purity (%) |
| H-Phe-Ala-NH2 | MBHA | 90 |
| H-Leu-Gly-NH2 | MBHA | 85 |
| H-Val-Pro-NH2 | MBHA | 82 |
| H-Ile-Met-NH2 | MBHA | 88 |
| H-Trp-Gly-OH | Wang | 72 |
| H-His-Ala-OH | Wang | 75 |
| H-Cys(Trt)-Ser(tBu)-OH | Wang | 80 |
Data extracted from Zhong, W., et al. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters, 25(48), 8661–8665.
Table 2: Comparison of Halopyridinium Reagents for a Model Peptide Synthesis
| Reagent | Halogen Position | Halogen | Purity (%) |
| 2IMP | 2 | Iodine | Lower than 4IMP |
| 4BMP | 4 | Bromine | Lower than 4IMP |
| 4CMP | 4 | Chlorine | Lower than 4IMP |
| 4IMP | 4 | Iodine | 96 |
Qualitative comparison based on the optimization studies described by Zhong, W., et al. (2023), which identified 4IMP as the most efficient reagent.
Experimental Protocols
Protocol 1: Synthesis of 4-Iodine N-Methylthis compound (4IMP)
This protocol describes the synthesis of the 4IMP coupling reagent.
Materials:
-
Methyl iodide (MeI)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve 4-iodopyridine (1.0 eq) in anhydrous acetonitrile.
-
Add methyl iodide (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
A precipitate will form during the reaction.
-
Collect the precipitate by filtration.
-
Wash the solid with anhydrous diethyl ether.
-
Dry the product under vacuum to yield 4-iodine N-methylthis compound as a solid.
Caption: Workflow for the synthesis of 4IMP.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using 4IMP
This protocol outlines the general procedure for a coupling cycle in Fmoc-based SPPS using 4IMP.
Materials:
-
Fmoc-protected amino acid
-
4-Iodine N-methylpyridinium (4IMP)
-
N-methylmorpholine (NMM)
-
N,N-dimethylformamide (DMF)
-
Fmoc-Rink Amide MBHA resin or Wang resin
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq relative to resin loading), 4IMP (3 eq), and NMM (3 eq) in DMF. b. Add the activation solution to the deprotected resin. c. Agitate the reaction mixture at room temperature for 1 hour. d. Wash the resin thoroughly with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (B109758) (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.
Caption: SPPS cycle using 4IMP as the coupling reagent.
Troubleshooting and Side Reactions
While this compound reagents are generally efficient, some side reactions can occur.
-
Racemization: Although minimized with 4IMP, racemization can be a concern with any coupling reagent. Ensuring complete and rapid activation and coupling can help to suppress this side reaction. The use of a non-coordinating base like NMM is recommended.
-
Formation of Blocked Peptides: With certain 2-halopyridinium salts, a side reaction leading to a C-terminally blocked peptide has been observed. This can be minimized by using 2-chloro-pyridinium reagents at lower temperatures (≤ 50°C).
-
Incomplete Coupling: For sterically hindered amino acids, the coupling time may need to be extended, or a double coupling protocol may be necessary. Monitoring the reaction with a qualitative test (e.g., Kaiser test) can confirm the completion of the coupling step.
Conclusion
This compound-based reagents, and in particular 4-iodine N-methylpyridinium (4IMP), represent a valuable and efficient class of coupling reagents for peptide synthesis. Their ease of preparation, stability, and high performance make them an attractive option for researchers in academia and the pharmaceutical industry. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this compound reagents in the synthesis of a wide range of peptides.
References
Application Notes: Pyridinium Salts as Advanced Gene Delivery Vectors
References
- 1. Pyridinium cationic lipids in gene delivery: a structure-activity correlation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Formulation Factors Influencing Pyridinium Lipid-based Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinium cationic lipids in gene delivery: an in vitro and in vivo comparison of transfection efficiency versus a tetraalkylammonium congener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. escholarship.org [escholarship.org]
- 7. Trioleyl Pyridinium, a Cationic Transfection Agent for the Lipofection of Therapeutic Oligonucleotides into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
- 9. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of pyridinium cationic lipid-DNA complex properties by pyridinium gemini surfactants and its impact on lipoplex transfection properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyridinium Iodide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of pyridinium (B92312) iodide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyridinium iodide, offering potential causes and solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, impurities in starting materials, and the formation of side products.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.
-
Solution: A shift from conventional heating methods to microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields.[1] For instance, a comparative study showed an increase in yield from 81% with conventional heating (18 hours) to 94% with microwave-assisted synthesis (20 minutes).[1] Continuous flow synthesis is another advanced method that allows for precise control over reaction parameters, potentially leading to higher yields.[2][3][4]
-
Solution: For reactions involving pyridines with electron-withdrawing groups, which are less reactive, consider using a more reactive alkylating agent, such as an alkyl triflate, or adding a catalyst like sodium iodide to activate the electrophile.[5]
-
-
Purity of Starting Materials: Impurities in the pyridine (B92270) or the alkyl iodide can lead to unwanted side reactions and lower the yield of the desired product.[6]
-
Solution: Ensure the purity of your reagents before beginning the synthesis. Distillation of liquid reagents and recrystallization of solid reagents are common purification methods.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield.[6]
Q2: My reaction is highly exothermic and difficult to control. What can I do to manage it?
A2: Exothermic reactions can pose safety risks and lead to the formation of degradation products, thereby reducing the yield and purity of the this compound.[6] The reaction of pyridine with methyl iodide, for example, is known to be exothermic.[8]
Management Strategies:
-
Slow Reagent Addition: Adding the alkyl iodide dropwise to the pyridine solution can help to control the rate of heat generation.[6]
-
Efficient Cooling: Employing an ice bath or a cryostat to maintain a consistent low temperature throughout the reaction is an effective way to manage the exotherm.[6]
-
Dilution: Conducting the reaction at a lower concentration can help to dissipate heat more effectively.[6]
-
Continuous Flow Chemistry: Continuous flow reactors provide excellent temperature control and are inherently safer for managing highly exothermic processes.[6]
Q3: I am struggling with the purification of the final this compound product. What are the best methods?
A3: The purification of pyridinium salts can be challenging due to their ionic nature. The choice of purification method depends on the physical state of the product (solid or liquid) and the nature of the impurities.
Effective Purification Techniques:
-
Crystallization/Precipitation: If the this compound is a solid, it can often be purified by crystallization from a suitable solvent system.[6] Cooling the reaction mixture can often induce precipitation of the product, which can then be collected by filtration and washed with a non-polar solvent like cold diethyl ether or n-hexane to remove unreacted starting materials.[8][9]
-
Washing: Washing the crude product with a solvent in which the pyridinium salt is insoluble but the impurities are soluble is a simple and effective purification step. Petroleum ether:ethyl ether mixtures are often used for this purpose.[1]
-
Acid-Base Extraction: This technique is useful for separating the basic pyridine starting material from the pyridinium salt product.[6]
-
Column Chromatography: While a versatile technique, tailing can be an issue on silica (B1680970) gel due to the basic nature of any unreacted pyridine. This can sometimes be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent.[6]
Frequently Asked Questions (FAQs)
Q4: What are the typical reaction conditions for this compound synthesis?
A4: The synthesis of this compound is typically achieved through the quaternization of pyridine with an alkyl iodide, often methyl iodide. This is a classic SN2 reaction.
General Protocol: A common procedure involves dissolving the pyridine in a suitable solvent and then adding the alkyl iodide. The reaction mixture is then stirred, often with heating, for a period ranging from a few hours to overnight. The product, if solid, may precipitate out of the solution upon cooling and can be collected by filtration.[8][9]
Q5: How does microwave-assisted synthesis improve the yield of this compound?
A5: Microwave-assisted synthesis offers several advantages over conventional heating methods, leading to improved yields and shorter reaction times.[1]
-
Rapid and Direct Heating: Microwaves directly heat the reactants, leading to a much faster and more uniform temperature increase compared to the indirect heating of conventional methods.[1]
-
Reduced Side Reactions: The significantly shorter reaction times minimize the opportunity for the formation of side products that can occur during prolonged heating.[1]
-
Increased Yields: Studies have shown that microwave-assisted synthesis can lead to yields of over 94%.[1][2]
Q6: Can I use solvents other than acetonitrile (B52724) for the synthesis?
A6: Yes, various solvents can be used for the synthesis of this compound. The choice of solvent can influence the reaction rate and the ease of product isolation.
-
Common Solvents: Besides acetonitrile, other suitable solvents include acetone, dioxane, and dry ethanol.[1][5]
-
Solvent-Free Conditions: In some cases, if both the pyridine and the alkyl iodide are liquids, the reaction can be performed under solvent-free conditions.[5]
-
Green Solvents: For a more environmentally friendly approach, deep eutectic solvents have been explored as greener alternatives to traditional organic solvents.[10]
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 20 minutes | 18 hours |
| Yield | 94% | 81% |
| Energy Input | Direct, rapid heating | Indirect, slow heating |
| Solvent Usage | Often reduced or solvent-free | Typically requires a solvent |
Data derived from the synthesis of a representative pyridinium salt.[1]
Table 2: Effect of Temperature on Yield in Continuous Flow Synthesis
| Temperature (°C) | Yield (%) |
| 138 | 90 |
| 160 | ~97 |
| 160-170 | Plateau |
Note: At higher temperatures, product decomposition was observed.[2]
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
Materials:
-
Pyridine (1 equivalent)
-
Methyl Iodide (1 equivalent)
-
Pyridine (solvent)
Procedure:
-
Dissolve methyl ketone (10 mmol) and iodine (10 mmol) in pyridine (20 mL).
-
Heat the mixture at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the pyridinium salt.
-
Filter the solid product.
-
Wash the filtered solid with cold diethyl ether.
-
Dry the purified product under vacuum.[9]
Protocol 2: Microwave-Assisted Synthesis of a this compound Derivative
Materials:
-
1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (1 equivalent)
-
Iodoethane (B44018) (4 equivalents)
-
Acetonitrile
Procedure:
-
Combine the pyridine derivative and iodoethane in a 5 mL microwave reactor vial.
-
Add acetonitrile as the solvent.
-
Subject the reaction mixture to microwave irradiation at 155 °C for 50 minutes.
-
Upon completion and release of pressure, a yellow precipitate of the pyridinium salt will form.
-
Purify the product by washing the crystallites multiple times with a petroleum ether:ethyl ether (3:1) mixture.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Side reactions and byproducts in pyridinium iodide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyridinium (B92312) iodide and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-alkyl pyridinium iodides?
The most common method for synthesizing N-alkyl pyridinium iodides is the Menshutkin reaction. This reaction involves the direct N-alkylation of a pyridine (B92270) derivative with an alkyl iodide, typically by heating the reactants in a suitable solvent.[1][2] The reaction is a classic SN2 process where the nitrogen atom of the pyridine ring acts as a nucleophile.[2]
Q2: What are the most common side reactions observed during pyridinium iodide synthesis?
Common side reactions include:
-
Incomplete Reaction: Leaving unreacted pyridine and alkyl iodide in the final product.[3] This is particularly prevalent when using pyridines with electron-withdrawing groups, which decrease the nucleophilicity of the nitrogen atom.[1]
-
Overalkylation: In some cases, particularly with di-functional pyridines or under harsh conditions, unintended multiple alkylations can occur. While less common in simple syntheses, it's a known issue in related pyridine functionalization reactions.[4]
-
O-Alkylation vs. N-Alkylation: For pyridinols (e.g., pyridin-4-ol), alkylation can occur at both the nitrogen and oxygen atoms, leading to a mixture of N-alkylated (desired) and O-alkylated (byproduct) products.[5]
-
Thermal Degradation: Pyridinium salts can be thermally unstable. At elevated temperatures, they may undergo dealkylation, where the alkyl group is cleaved as an alkyl halide. This can lead to the formation of degradation products or isomerization if the alkyl halide re-alkylates the pyridine at a different position.[6]
-
Solvent-Induced Reactions: Certain solvents can participate in side reactions. For example, chlorinated solvents like dichloromethane (B109758) can react with pyridines, especially at elevated temperatures, to form bis(pyridinium)methane salts.[2]
Q3: What are the typical byproducts found in crude this compound?
The primary byproducts are often unreacted starting materials (the pyridine derivative and the alkyl iodide).[3] Other byproducts can include colored impurities resulting from degradation, especially if the reaction is performed at high temperatures or exposed to light.[7] In specific reactions like the Zincke synthesis of pyridinium salts, byproducts such as 2,4-dinitroaniline (B165453) are formed from the activating agent.[8]
Q4: How does the choice of solvent affect the synthesis?
The solvent plays a crucial role in the Menshutkin reaction. Polar aprotic solvents like acetonitrile, acetone (B3395972), or DMF are commonly used as they can stabilize the charged pyridinium salt product.[9] The choice of solvent can influence reaction rates and, in some cases, the regioselectivity of alkylation in substituted pyridines.[10] In some preparations, the product is designed to precipitate out of the reaction solvent, which aids in purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low Reactivity of Pyridine: Electron-withdrawing groups on the pyridine ring decrease its nucleophilicity.[1] 2. Low Reactivity of Alkyl Halide: Alkyl bromides and chlorides are less reactive than iodides.[2] 3. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. | 1. Increase Reaction Temperature: Use a higher boiling point solvent or conduct the reaction under reflux. Microwave irradiation can also be effective.[11] 2. Use a More Reactive Alkylating Agent: Switch from an alkyl bromide or chloride to an alkyl iodide. Catalytic amounts of potassium iodide can also be added to in-situ generate the more reactive alkyl iodide from an alkyl bromide.[11] 3. Increase Reaction Time: Monitor the reaction by TLC or NMR to determine the optimal reaction time. |
| Product is a Dark Oil or Highly Colored Solid | 1. Degradation: The product may be degrading due to excessive heat or prolonged reaction times. 2. Iodine Formation: Free iodine (I₂) may be present, causing a brown or yellow color. This can result from oxidation or side reactions. | 1. Optimize Reaction Conditions: Lower the reaction temperature or shorten the heating time. 2. Purification: Wash the crude product with a solution of sodium thiosulfate (B1220275) to remove free iodine. 3. Activated Carbon Treatment: Dissolve the crude product and treat with activated carbon to remove colored impurities, followed by filtration and recrystallization.[7] |
| Difficulty in Product Purification | 1. Contamination with Starting Materials: The product is contaminated with unreacted pyridine or alkyl iodide.[3] 2. Product is an Oil: The pyridinium salt does not crystallize. | 1. Improve Purification Technique: Wash the crude product with a non-polar solvent like diethyl ether or hexane (B92381) to remove unreacted, non-polar starting materials.[12] Recrystallization from a suitable solvent system (e.g., ethanol/ether) is also effective.[13] 2. Induce Crystallization: Try triturating the oil with a non-polar solvent. Seeding with a small crystal of the pure product can also induce crystallization. If these fail, purification by column chromatography may be necessary. |
| Formation of Multiple Products (Isomers) | 1. O- and N-Alkylation: In the case of pyridinols, both oxygen and nitrogen are being alkylated.[5] 2. Positional Isomers: With certain substituted pyridines, alkylation may occur at different nitrogen atoms (e.g., in pyrazolo[4,3-c]pyridines).[10] | 1. Optimize Reaction Conditions: The ratio of O- to N-alkylation can be influenced by the base, solvent, and temperature. A systematic optimization of these parameters is recommended.[5] 2. Use Protecting Groups: Protect one of the nucleophilic sites to direct the alkylation to the desired position.[10] |
Experimental Protocols
Protocol 1: Synthesis of N-Methylthis compound
This protocol is a representative procedure for the N-alkylation of pyridine.
Materials:
-
Pyridine
-
Methyl iodide
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyridine (1.0 eq.) in anhydrous acetone.
-
Add methyl iodide (1.2 - 1.5 eq.) to the solution.
-
Stir the reaction mixture at reflux for 1-2 hours.[13] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will typically precipitate from the solution. If not, the volume of acetone can be reduced under reduced pressure.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold acetone and then with anhydrous diethyl ether to remove unreacted starting materials.
-
Dry the product in a vacuum oven to obtain N-methylthis compound as a white or off-white solid.
Protocol 2: Synthesis of 4-(methoxycarbonyl)-1-methylthis compound
This protocol is adapted for a pyridine with an electron-withdrawing group.[1]
Materials:
-
Methyl isonicotinate (B8489971)
-
Methyl iodide
-
Diethyl ether
Procedure:
-
Dissolve methyl isonicotinate (1.0 eq.) in methanol in a sealed tube or pressure vessel.
-
Add an excess of methyl iodide (3.0-5.0 eq.).
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.
-
Cool the reaction vessel to room temperature.
-
The product often crystallizes upon cooling. If not, add diethyl ether to precipitate the salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Visualizations
Caption: General mechanism of the Menshutkin reaction for this compound synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
Caption: Key side reactions in the synthesis of substituted pyridinium iodides.
References
- 1. benchchem.com [benchchem.com]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermal decomposition of quaternary hypoxanthinium salts and related purines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Zincke reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. rsc.org [rsc.org]
Stability and degradation of pyridinium iodide under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of pyridinium (B92312) iodide under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of pyridinium iodide?
A1: The stability of this compound is primarily influenced by temperature, light, pH, and the solvent used. It is generally recommended to store this compound in a cool, dark, and dry place to minimize degradation.
Q2: What are the visible signs of this compound degradation?
A2: A common sign of degradation is a change in color of the solid or its solution, often turning yellow or brown. This is typically due to the formation of iodine (I₂) or polyiodide species.
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be light-sensitive. Photochemical reactions can occur, potentially leading to the formation of colored degradation products due to the liberation of iodine.[2] Experiments involving this compound should be conducted in vessels protected from light, for example, by using amber glassware or by wrapping the reaction vessel in aluminum foil.
Q5: What is the effect of pH on the stability of this compound?
A5: The stability of this compound can be pH-dependent. In basic conditions, pyridinium salts can be susceptible to nucleophilic attack by hydroxide (B78521) ions, which can lead to ring-opening or the formation of other degradation products. The specific degradation pathway will depend on the overall reaction conditions.
Q6: In which solvents is this compound most stable?
A6: this compound, being an ionic salt, is soluble in polar solvents. The choice of solvent can influence its stability. In some non-aqueous solvents, N-alkyl pyridinium iodides can exist as ion pairs, and the solvent polarity can affect the charge transfer band.[3] It is advisable to use dry solvents, as the presence of water can facilitate hydrolysis or other degradation pathways, especially at non-neutral pH.
Q7: What are the likely degradation products of this compound?
A7: While specific studies detailing all degradation products of simple this compound are limited, potential degradation products can be inferred from studies on related compounds. Thermal decomposition may lead to pyridine (B92270) and hydrogen iodide, or further breakdown products.[4] In the presence of light or oxidizing agents, the iodide ion can be oxidized to iodine (I₂). In aqueous basic solutions, hydrolysis products of the pyridinium ring may be formed.[5]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments involving this compound.
Issue 1: Reaction mixture or product is discolored (yellow/brown).
| Possible Cause | Suggested Solution |
| Oxidation of Iodide | The iodide ion has been oxidized to iodine (I₂), a common cause of yellow to brown discoloration. This can be initiated by light, heat, or the presence of oxidizing agents. |
| - Protect from light: Conduct the experiment in amber glassware or wrap the reaction vessel with aluminum foil. | |
| - Control temperature: Run the reaction at the lowest feasible temperature. | |
| - Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. | |
| - Use inert atmosphere: If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon). | |
| Impure Starting Material | The this compound used may already contain iodine as an impurity. |
| - Check purity: Assess the purity of the this compound before use, for instance, by checking its melting point or by spectroscopic methods. | |
| - Purify if necessary: Recrystallize the this compound from a suitable solvent (e.g., ethanol) to remove colored impurities. | |
| Thermal Degradation | High reaction temperatures may be causing decomposition. |
| - Lower reaction temperature: Investigate if the reaction can proceed efficiently at a lower temperature. | |
| - Minimize reaction time: Reduce the time the reaction is held at an elevated temperature. |
Issue 2: Low yield or incomplete reaction.
| Possible Cause | Suggested Solution |
| Degradation of this compound | The this compound may be degrading under the reaction conditions before it can react as intended. |
| - Review reaction conditions: Assess the temperature, light exposure, and pH of your reaction to minimize degradation as outlined in Issue 1. | |
| - Monitor reaction progress: Use techniques like TLC, HPLC, or NMR to monitor the consumption of starting material and the formation of the product and any byproducts. This can help determine if degradation is occurring concurrently with your reaction. | |
| Inadequate Solubility | This compound may not be sufficiently soluble in the chosen solvent, limiting its availability to react. |
| - Solvent screening: Test the solubility of this compound in different solvents suitable for your reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often good choices. | |
| Presence of Water | Water can interfere with reactions and potentially lead to hydrolysis of the pyridinium salt or other reagents. |
| - Use anhydrous conditions: Dry solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere if reagents are moisture-sensitive. |
Issue 3: Inconsistent results between batches.
| Possible Cause | Suggested Solution |
| Variability in this compound Quality | The purity of this compound can vary between suppliers or even between different lots from the same supplier. |
| - Characterize new batches: Before use in critical experiments, characterize new batches of this compound (e.g., melting point, NMR, elemental analysis) to ensure consistency. | |
| - Standardize storage: Implement a strict storage protocol for this compound (cool, dark, dry) to prevent degradation over time. | |
| Subtle Changes in Experimental Conditions | Minor variations in temperature, reaction time, or light exposure can lead to different levels of degradation and affect outcomes. |
| - Maintain a detailed lab notebook: Record all experimental parameters with precision. | |
| - Use controlled reaction systems: Employ reaction blocks with precise temperature control and ensure consistent light-shielding. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability by UV-Vis Spectroscopy
This protocol provides a general method to assess the thermal stability of a this compound solution by monitoring changes in its UV-Vis absorption spectrum.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mM). Ensure the solvent is of high purity and dry if necessary.
-
-
Initial Spectral Analysis:
-
Take an aliquot of the stock solution, dilute it to an appropriate concentration for UV-Vis analysis (to ensure absorbance is within the linear range of the spectrophotometer, typically < 1.5).
-
Record the UV-Vis spectrum at room temperature (e.g., 25 °C) over a relevant wavelength range (e.g., 200-600 nm). This will serve as the baseline (t=0) spectrum.
-
-
Thermal Stress:
-
Place a sealed vial of the stock solution in a temperature-controlled environment (e.g., a heating block or water bath) set to the desired test temperature (e.g., 50 °C, 75 °C, 100 °C).
-
-
Time-course Spectral Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the heated solution.
-
Cool the aliquot to room temperature quickly.
-
Dilute as in step 2 and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Compare the spectra over time. The appearance of new absorption bands or an increase in absorbance at specific wavelengths (e.g., around 360 nm, characteristic of I₃⁻) can indicate degradation.
-
Plot the change in absorbance at a key wavelength versus time to obtain a qualitative or semi-quantitative degradation profile.
-
Protocol 2: General Procedure for Assessing Photostability by HPLC
This protocol outlines a method to evaluate the photostability of this compound using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Sample and Control:
-
Prepare a solution of this compound in a suitable HPLC-grade solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Divide the solution into two portions: one for light exposure (sample) and one to be kept in the dark (control).
-
-
HPLC Method Development:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from potential degradation products. A reversed-phase C18 column is often a good starting point.
-
The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Use a UV detector set at a wavelength where this compound absorbs strongly.
-
-
Light Exposure:
-
Place the sample solution in a photostability chamber that provides controlled light exposure (e.g., compliant with ICH Q1B guidelines). Alternatively, a UV lamp with a known output can be used.
-
Keep the control solution in the same temperature conditions but protected from light.
-
-
Time-course Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots from both the light-exposed sample and the dark control.
-
Analyze the aliquots by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms of the light-exposed sample and the dark control.
-
Look for a decrease in the peak area of the this compound peak and the appearance of new peaks in the light-exposed sample.
-
Calculate the percentage degradation of this compound over time.
-
Visualizations
Caption: Potential degradation pathways of this compound under different experimental stressors.
Caption: A general experimental workflow for using this compound, highlighting critical control points.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. Silver - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Pyridinium Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude pyridinium (B92312) iodide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude pyridinium iodide.
Recrystallization Issues
Question: My this compound does not dissolve in the hot recrystallization solvent. What should I do?
Answer:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent until the solid dissolves completely. However, avoid adding a large excess, as this will reduce your final yield.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your this compound derivative. Pyridinium salts are often soluble in polar solvents like ethanol, methanol (B129727), or isopropanol. If you are using a less polar solvent, you may need to switch to a more polar one. A solvent pair, such as ethanol-diethyl ether or ethanol-ethyl acetate (B1210297), can also be effective. The ideal solvent should dissolve the compound when hot but not when cold.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If most of your compound has dissolved and a small amount of solid remains, you can perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
Question: No crystals form upon cooling the recrystallization solution. What is the problem?
Answer:
-
Excess Solvent: You may have used too much solvent, and the solution is not supersaturated upon cooling. You can try to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Solution Cooled Too Quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature first, and then place it in an ice bath.
-
Inducing Crystallization: If crystals still do not form, you can try to induce crystallization by:
-
Seeding: Add a small crystal of pure this compound to the solution to provide a nucleation site.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal growth.
-
Question: The recrystallized this compound is still colored. How can I decolorize it?
Answer:
Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize.
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding charcoal.
Question: The yield of my recrystallized this compound is very low. Why is this happening and how can I improve it?
Answer:
Low yield can be due to several factors:
-
Using too much solvent: This is a common cause of low yield as a significant amount of the product remains in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your product. To prevent this, use a pre-heated funnel and flask for the hot filtration.
-
Washing with too much cold solvent: Washing the collected crystals is necessary to remove residual impurities, but using an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Solvent Washing (Trituration) Issues
Question: The crude this compound forms an oil or a sticky solid during solvent washing. What should I do?
Answer:
This can happen if the chosen solvent has some solubility for the this compound.
-
Change the Solvent: Select a solvent in which the this compound is completely insoluble. Diethyl ether or cold acetone (B3395972) are often good choices for washing pyridinium salts.
-
Lower the Temperature: Perform the washing at a lower temperature (e.g., in an ice bath) to decrease the solubility of your product in the wash solvent.
-
Mechanical Agitation: Vigorously stir or sonicate the mixture to break up the sticky solid and encourage the formation of a fine powder. This increases the surface area for the solvent to wash away impurities.
Column Chromatography Issues
Question: My this compound is streaking or tailing on the silica (B1680970) gel column. How can I fix this?
Answer:
Pyridinium salts are basic and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation and tailing.[1]
-
Add a Basic Modifier to the Eluent: Add a small amount of a base, such as triethylamine (B128534) (0.1-1%) or pyridine (B92270), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic). However, you will need to re-optimize your solvent system.
-
Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., C18 silica) can be a good alternative for purifying polar and ionic compounds like this compound.
Question: The this compound is not moving from the top of the column.
Answer:
-
Eluent is Too Nonpolar: Your eluent system is likely not polar enough to move the highly polar this compound. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. You may need to switch to a more polar solvent system, such as dichloromethane (B109758)/methanol.
-
Strong Interaction with Stationary Phase: As mentioned above, strong interactions with silica gel can prevent elution. Adding a basic modifier or switching to alumina can help.
Frequently Asked Questions (FAQs)
What are the common impurities in crude this compound?
Common impurities can include:
-
Unreacted starting materials, such as pyridine and the corresponding alkyl iodide.
-
Side products from the quaternization reaction.
-
Colored impurities, which may be degradation products.
-
Residual solvent from the reaction.
What is the best method for purifying crude this compound?
The best method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is often the most effective method for achieving high purity, especially if the crude product is a solid.[2]
-
Solvent washing (trituration) is a quick and simple method for removing small amounts of soluble impurities from a solid product.
-
Column chromatography is a versatile technique that can separate a wider range of impurities, but it can be more complex for pyridinium salts due to their ionic nature.[1]
How can I assess the purity of my this compound?
Several analytical techniques can be used to determine the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the compound and detecting impurities. By integrating the signals of the product and the impurities, you can estimate the purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for separating and quantifying impurities. A purity of >98% can often be determined by HPLC.[1]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.
My this compound is an off-white or yellowish powder. Is this normal?
While highly pure this compound is often described as a white to off-white powder, a slight yellow or orange color is not uncommon and may not necessarily indicate significant impurity.[1] This coloration can sometimes be due to trace amounts of iodine. If high purity is critical for your application, recrystallization with activated charcoal can help remove the color.
Data Presentation
The following table provides representative data on the efficiency of different purification methods for crude this compound. The initial purity of the crude product is assumed to be around 90%.
| Purification Method | Typical Recovery/Yield (%) | Typical Final Purity (%) | Notes |
| Solvent Washing (Trituration) | 85 - 95 | 95 - 98 | Effective for removing residual starting materials and other highly soluble impurities. Yield is generally high. |
| Recrystallization | 70 - 90 | > 99 | Can achieve very high purity. Yield can be lower due to the solubility of the product in the mother liquor. |
| Column Chromatography (with basic modifier) | 60 - 85 | > 98 | Useful for separating a wider range of impurities. Yield can be affected by product loss on the column. |
Note: The values in this table are illustrative and can vary depending on the specific impurities present, the skill of the operator, and the optimization of the procedure.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the general procedure for purifying crude this compound by recrystallization from ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., absolute ethanol) to its boiling point. Add the minimum amount of the hot solvent to the flask containing the crude product with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently heat the mixture back to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or other insoluble materials.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Solvent Washing (Trituration)
This protocol outlines the procedure for purifying crude this compound by washing with diethyl ether.
-
Suspension: Place the crude this compound in a flask. Add a sufficient amount of diethyl ether to form a slurry.
-
Agitation: Stir the slurry vigorously for 15-30 minutes at room temperature. A magnetic stirrer or sonication can be used for efficient washing.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of fresh, cold diethyl ether.
-
Drying: Dry the purified solid under vacuum to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel chromatography with a basic modifier.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 dichloromethane:methanol). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like methanol. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin elution. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., starting with 5% methanol and gradually increasing to 10-15%), containing 0.5% triethylamine.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A flowchart illustrating the experimental workflow for the purification of this compound by recrystallization.
Caption: A decision-making diagram for troubleshooting the common issue of no crystal formation during recrystallization.
References
Technical Support Center: Optimizing Pyridinium Iodide-Mediated Reactions
Welcome to the technical support center for pyridinium (B92312) iodide-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during pyridinium iodide-mediated reactions, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield in N-Alkylthis compound Synthesis
-
Question: I am attempting to synthesize an N-alkylthis compound by reacting a pyridine (B92270) derivative with an alkyl iodide, but I am observing a very low yield or no product at all. What are the possible reasons and how can I improve the outcome?
-
Answer: Low yields in N-alkylthis compound synthesis can stem from several factors. Firstly, the purity of your starting materials is crucial; ensure both the pyridine and the alkyl iodide are free from impurities that could interfere with the reaction. The choice of solvent also plays a significant role. While a variety of solvents can be used, the reaction rate is influenced by solvent polarity.[1] In some cases, solvent-free conditions can be effective.[1]
The electronic properties of the pyridine derivative are a key consideration. Electron-withdrawing groups on the pyridine ring decrease its nucleophilicity, making the reaction more difficult. Conversely, electron-donating groups increase nucleophilicity and facilitate the reaction.[2] For less reactive pyridines, increasing the reaction temperature and extending the reaction time may be necessary.[3] If the alkyl iodide is not reactive enough, consider converting it to a more reactive electrophile.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in N-alkylthis compound synthesis.
Issue 2: Poor Regioselectivity in Reactions of Substituted Pyridinium Iodides
-
Question: I am using a substituted this compound in a reaction, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
-
Answer: Regioselectivity in reactions involving substituted pyridinium salts is influenced by both electronic and steric factors. The position of substituents on the pyridine ring can direct incoming nucleophiles or reactants to specific positions. For instance, in nucleophilic additions to N-acyl pyridinium salts, the nature of the organometallic reagent can determine whether the attack occurs at the C-2 or C-4 position.
Steric hindrance from bulky substituents can block attack at adjacent positions, thereby favoring reaction at less hindered sites. Electronic effects are also critical; electron-withdrawing groups can activate certain positions towards nucleophilic attack, while electron-donating groups can have the opposite effect. To improve regioselectivity, consider modifying the substituents on the pyridine ring or the incoming reagent to exploit these steric and electronic effects. Screening different solvents and reaction temperatures can also help to favor the formation of one regioisomer over another.
Issue 3: Side Product Formation in α-Iodination of α,β-Unsaturated Ketones
-
Question: I am performing an α-iodination of an α,β-unsaturated ketone using pyridine and iodine, and I am observing the formation of side products. What are these side products and how can I minimize them?
-
Answer: In the α-iodination of α,β-unsaturated ketones mediated by pyridine and iodine, a common side reaction is the formation of di-iodinated products. This typically occurs when an excess of the iodinating reagent is used or when the reaction is allowed to proceed for too long. For substrates with multiple reactive sites, iodination may occur at unintended positions. For example, in some cases of di- and tri-methoxy-substituted ketones, ring iodination can occur instead of α-iodination.[4]
To minimize side product formation, it is crucial to carefully control the stoichiometry of the reagents. Using a slight excess of the substrate relative to the iodinating agent can help to prevent over-iodination. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to stop the reaction once the desired product is formed and before significant side products accumulate. Purification of the crude product, for instance by passing it through an anionic exchange resin, can help to remove acidic byproducts.[4]
Issue 4: Difficulty in Product Purification
-
Question: I have completed my this compound-mediated reaction, but I am facing challenges in purifying the final product. What are some effective purification strategies?
-
Answer: The purification of pyridinium salts can be challenging due to their ionic nature and solubility characteristics. If the product is a solid, crystallization is often an effective method. For less crystalline compounds, multiple recrystallizations may be required. In some cases, precipitation from the reaction mixture can yield a relatively pure product that can be collected by filtration.
For non-crystalline products, column chromatography can be employed. However, the polarity of pyridinium salts can lead to tailing on silica (B1680970) gel. This can sometimes be mitigated by adding a small amount of a suitable modifier to the eluent. If the product is sufficiently soluble in water, an aqueous workup to remove non-polar impurities can be a useful first step.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the outcome of this compound-mediated reactions.
Table 1: Effect of Solvent on the Yield of α-Iodination of (E)-Cinnamaldehyde [5]
| Solvent | Yield (%) |
| Water | 95 |
| n-Heptane | 75 |
| Pyridine | 55 |
| Dichloromethane (B109758) | 30 |
| Acetonitrile | 25 |
| THF | 20 |
| Methanol | 10 |
Table 2: Influence of Pyridine Equivalents and Reaction Time on the α-Iodination of (E)-Cinnamaldehyde in Water [5]
| Entry | Pyridine (equiv.) | Time (h) | Conversion (%) |
| 1 | 0.1 | 3 | 20 |
| 2 | 0.5 | 3 | 60 |
| 3 | 1.0 | 3 | 90 |
| 4 | 1.1 | 3 | 95 |
| 5 | 1.5 | 3 | 95 |
| 6 | 1.1 | 1 | 70 |
| 7 | 1.1 | 2 | 85 |
| 8 | 1.1 | 24 | 95 |
Table 3: Effect of Temperature and Residence Time on the Yield of Butylpyridinium Bromide Synthesis in Continuous Flow [3]
| Temperature (°C) | Residence Time (min) | Yield (%) |
| 138 | 21 | 85.9 |
| 160 | - | ~97 |
| 170 | - | ~97 |
Experimental Protocols
Protocol 1: Synthesis of N-Alkylthis compound
This protocol describes a general method for the synthesis of N-alkylpyridinium iodides.
-
Materials:
-
Pyridine derivative (1.0 equiv)
-
Alkyl iodide (1.1 equiv)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or solvent-free if reactants are liquid)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyridine derivative in the chosen solvent.
-
Add the alkyl iodide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Protocol 2: α-Iodination of α,β-Unsaturated Ketones [5]
This protocol details the α-iodination of an α,β-unsaturated ketone using pyridine and iodine in water.
-
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
Pyridine (1.1 mmol)
-
Iodine (1.1 mmol)
-
Deionized water (10 mL)
-
Diethyl ether
-
10% Sodium thiosulfate (B1220275) solution
-
Brine
-
-
Procedure:
-
To a 25 mL round-bottom flask, add the α,β-unsaturated ketone and pyridine.
-
Add deionized water and stir the mixture for 5 minutes.
-
Add iodine to the solution and stir at room temperature for 3 hours.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer with 10% sodium thiosulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Protocol 3: Pyridinium-Catalyzed O-Glycosylation [6]
This protocol describes a pyridinium-catalyzed O-glycosylation using an oxazolidinone-based carbamate (B1207046) donor.
-
Materials:
-
Glycosyl carbamate donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
2-Pentafluorophenyl pyridinium salt catalyst (0.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl carbamate donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature.
-
Add the 2-pentafluorophenyl pyridinium salt catalyst to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired O-glycoside.
-
Reaction Mechanisms and Logical Relationships
Mechanism of Pyridine-Mediated α-Iodination of an α,β-Unsaturated Ketone
The reaction proceeds through a 1,4-conjugate addition of pyridine to the enone, followed by enolate formation and subsequent reaction with iodine.
Caption: Proposed mechanism for the pyridine-mediated α-iodination of an α,β-unsaturated ketone.
Logical Troubleshooting for Pyridinium-Catalyzed Glycosylation
This diagram illustrates a logical workflow for troubleshooting common issues in pyridinium-catalyzed glycosylation reactions.
Caption: Troubleshooting decision tree for pyridinium-catalyzed O-glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent effects on the rates of formation of pyridinium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with Pyridinium Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in experiments involving pyridinium (B92312) iodide.
Frequently Asked Questions (FAQs)
Q1: My reaction involving pyridinium iodide is resulting in a low yield. What are the initial checks I should perform?
When troubleshooting a low-yield reaction with this compound, a systematic evaluation of several factors is crucial. Begin by confirming the purity of your starting materials, as impurities can lead to side reactions and lower yields.[1] this compound itself can degrade, especially when exposed to heat, so its quality should be assessed.[2] Next, meticulously check your reaction setup to ensure it is inert and dry if the reaction is sensitive to air or moisture. Finally, re-evaluate the reaction conditions, including temperature, reaction time, and the concentration of reactants, as suboptimal parameters are a common cause of poor conversion.[3][4]
Q2: How does the purity of this compound affect my conversion rate?
The purity of this compound is a critical factor. As an off-white powder, any significant discoloration could indicate degradation or impurities.[5] Using high-purity this compound (>99%) is recommended for consistent and high-performance results, particularly in sensitive applications like perovskite solar cells.[5] Impurities can interfere with the reaction mechanism, poison catalysts, or lead to the formation of unwanted byproducts, all of which can drastically reduce the yield of the desired product.
Q3: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?
Poor selectivity is a common reason for low yields in reactions involving pyridine (B92270) derivatives.[3] To enhance selectivity, consider the following strategies:
-
Optimize Reaction Temperature: Temperature can influence the rates of competing reaction pathways. Experimenting with lower or higher temperatures may favor the formation of the desired product.[3]
-
Order of Reagent Addition: In some cases, adding reagents in a specific sequence can prevent the formation of side products.[3]
-
Choice of Solvent: The solvent can significantly impact reaction efficiency and selectivity. Screening different solvents, including polar protic solvents like ethanol, may improve your results.[6]
Q4: Could the pyridine nitrogen be interfering with my reaction?
Yes, the lone pair of electrons on the nitrogen atom in the pyridine ring can cause issues. This Lewis basicity can lead to coordination with metal catalysts or Lewis acids, which can inhibit catalytic activity or alter the reaction pathway.[4] If you suspect this is happening, you might consider using a protecting group for the pyridine nitrogen. One common strategy is the conversion to a pyridine N-oxide, which alters the electronic properties of the ring.[4]
Q5: My pyridinium salt formation is sluggish or not proceeding. What can I do?
The formation of pyridinium salts can be challenging, especially if the pyridine ring has electron-withdrawing groups (EWGs), which deactivate the nitrogen.[7] If you are experiencing low conversion in a pyridinium salt synthesis, consider these approaches:
-
Increase Temperature: For stubborn alkylations, higher temperatures, sometimes even under solvent-free "melt" conditions, can drive the reaction forward.[7]
-
Change the Leaving Group: If you are using an alkyl bromide, switching to an alkyl iodide can accelerate the reaction as iodide is a better leaving group.[7] Catalytic amounts of sodium iodide can also help activate the electrophile.[7]
-
Use a More Reactive Electrophile: Alkyl triflates are much more reactive than alkyl halides and can be used for difficult quaternizations.[7]
-
Solvent Choice: The choice of solvent can be critical. Trying different solvents, or even solvent-free conditions, may improve the reaction rate.[7]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion rates in reactions involving this compound.
Caption: A logical workflow for systematically troubleshooting low conversion rates.
Factors Affecting Pyridinium Salt Formation
The successful synthesis of pyridinium salts is a prerequisite for many applications. The following diagram illustrates key factors influencing this reaction.
Caption: Key factors influencing the synthesis of this compound.
Data Presentation
Table 1: Impact of Reaction Parameters on Pyridine Synthesis Yield
| Parameter | Variation | Effect on Yield | Troubleshooting Action |
| Temperature | Too Low | Incomplete conversion | Increase temperature incrementally |
| Too High | Byproduct formation, degradation | Decrease temperature, use a cryostat for better control | |
| Solvent | Non-optimal polarity | Low solubility, slow reaction rate | Screen a range of solvents with varying polarities |
| Catalyst | Inactive or poisoned | No or low conversion | Use fresh catalyst, ensure inert reaction conditions |
| Incorrect choice | Low selectivity | Screen different types of catalysts (e.g., Lewis acids, PTSA) | |
| Concentration | Too high | Exothermic runaway, side reactions | Dilute the reaction mixture |
| Too low | Slow reaction rate | Increase concentration, monitor for exotherms |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Pyridine (Hantzsch Synthesis)
This protocol describes a general method for the Hantzsch pyridine synthesis, which is a common multicomponent reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2.0 mmol)
-
Ammonium (B1175870) acetate (B1210297) (1.5 mmol)
-
Ethanol (3-5 mL)
-
Optional: Catalyst (e.g., p-toluenesulfonic acid)
-
Optional: Oxidizing agent (e.g., iodine) for aromatization
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
If using a catalyst, add it to the mixture.
-
Stir the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 4 hours).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, a 1,4-dihydropyridine (B1200194), can be purified by recrystallization or column chromatography.
-
Aromatization (if required): Dissolve the purified 1,4-dihydropyridine in a suitable solvent like methanol (B129727). Add an oxidizing agent such as iodine (1.1 equivalents) and reflux the mixture until the starting material is consumed (monitor by TLC).[6]
-
After cooling, perform an aqueous workup to remove the oxidant and purify the final pyridine product.
Protocol 2: General Procedure for Iodination of an Activated Aromatic Compound
This protocol provides a general method for the iodination of an activated aromatic ring using an iodine-based reagent.
Materials:
-
Activated aromatic compound (e.g., hydroxy-substituted acetophenone) (1.0 mmol)
-
Pyridinium iodochloride (PyICl) or another suitable iodinating agent (1.1 mmol)
-
Methanol (5-10 mL)
Procedure:
-
Dissolve the activated aromatic compound in methanol in a round-bottom flask.
-
Add the pyridinium iodochloride portion-wise to the solution while stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.
-
Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the iodinated aromatic compound.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS 18820-83-2 [greatcellsolarmaterials.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of Pyridinium-Containing Polymers
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for experiments involving the thermal stability of pyridinium-containing polymers.
Frequently Asked Questions (FAQs)
Q1: What is thermal stability and why is it crucial for pyridinium-containing polymers?
A1: Thermal stability refers to a material's resistance to decomposition or chemical change at elevated temperatures.[1][2] For pyridinium-containing polymers, which are used in applications like anion exchange membranes (AEMs), drug delivery, and as functional materials, thermal stability is a critical parameter that dictates their operational limits and lifespan.[3][4] Degradation can lead to a loss of mechanical integrity, ionic conductivity, and overall performance.[5]
Q2: How is the thermal stability of these polymers typically measured?
A2: The most common technique is Thermogravimetric Analysis (TGA).[6][7] TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[6] This analysis helps determine the onset temperature of degradation, the rate of decomposition, and the amount of residual material.[8][9] The results, often presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), provide a detailed profile of the polymer's thermal response.[9]
Q3: What are the primary factors that influence the thermal stability of pyridinium-containing polymers?
A3: Several factors at the molecular level determine the overall thermal stability:
-
Polymer Backbone: The chemical structure of the polymer backbone is fundamental.[1] Polymers with aromatic structures and strong covalent bonds, such as polyimides, generally exhibit higher thermal stability than those with weaker aliphatic bonds.[1][3]
-
Counter-ion: The nature of the counter-ion associated with the positively charged pyridinium (B92312) group significantly impacts stability.[3] Some counter-ions can initiate degradation at temperatures much lower than that required for the polymer backbone to decompose.[3][10] For instance, a polymer with a triflimide counter-ion showed better thermal stability than its tosylate equivalent.[10]
-
Substituents on the Pyridinium Ring: The presence of bulky groups at the ortho-positions (2 and 6) of the pyridine (B92270) ring can sterically hinder nucleophilic attack (e.g., by OH⁻ ions in alkaline environments), thus enhancing stability.[3][4]
-
Molecular Weight and Crystallinity: Higher molecular weight polymers often have improved thermal stability due to increased chain entanglement.[1] Similarly, highly crystalline polymers tend to be more stable because their ordered structure resists thermal motion.[1]
Q4: What are the common degradation mechanisms for these polymers?
A4: Degradation can occur through several pathways:
-
De-quaternization: This is a common first step in the thermal degradation of poly(vinylpyridinium) salts, where the side chains are cleaved.[11]
-
Hydroxide (B78521) Attack: In alkaline conditions, hydroxide ions can attack the pyridinium ring, leading to a loss of positive charge and degradation of the polymer.[4] This is a particular concern for AEMs.
-
Depolymerization: At higher temperatures, the polymer backbone itself can break down, often yielding monomers or oligomers.[12]
Q5: What are the typical degradation temperatures for pyridinium-containing polymers?
A5: The degradation temperature varies widely based on the factors mentioned above. Some modified copolyimides containing pyridinium show no significant weight loss up to 200 °C, with an initial 10-20% loss occurring between 200-300 °C.[3] Other systems, like certain PEO-grafted poly(vinylpyridinium) salts, exhibit good thermal stability up to 260°C.[11] Polyimides containing pyridine and anthracene (B1667546) units have shown 10% weight loss temperatures (T10) in the range of 414-531 °C.[13]
Quantitative Data Summary
The thermal properties of pyridinium-containing polymers are highly dependent on their specific chemical structure, including the backbone, substituents, and counter-ions. The table below summarizes data from various studies.
| Polymer Type | Counter-ion | T_g (°C) | T_d / T_10 (°C) | Atmosphere | Reference |
| Poly(pyridinium salt) with fluorene (B118485) moieties | Tosylate | - | ~300 | - | [14] |
| Poly(pyridinium salt) with fluorene moieties | Triflimide | - | ~350 | - | [14] |
| PEO-grafted poly(vinylpyridinium) salt | Tosylate/Bromide | Low T_g | Stable up to 260 | Air | [11] |
| Pyridinium-containing copolyimides (coPI-Q) | Iodide | Not obtained | ~200 (onset) | - | [3][4] |
| Polyimide with pyridine and anthracene units | N/A | 213-317 | 414-531 | N₂ | [13] |
Note: T_g = Glass Transition Temperature; T_d = Decomposition Temperature; T_10 = Temperature at 10% weight loss. Values are approximate and depend on specific experimental conditions like heating rate.
Troubleshooting Guide
Q: My TGA curve shows a significant weight loss below 150°C. What is the likely cause?
A: This initial weight loss is almost always due to the evaporation of volatile components.[9]
-
Possible Causes:
-
Solution:
-
Dry your sample thoroughly in a vacuum oven at a temperature below its glass transition temperature (T_g) before the TGA run.
-
In your TGA method, include an initial isothermal hold (e.g., at 100-120°C for 20-30 minutes) to drive off volatiles before starting the main temperature ramp.[8]
-
Q: The degradation profile on my TGA curve is very broad, or I see multiple overlapping steps. How can I resolve them?
A: Broad or overlapping degradation events suggest that multiple decomposition processes are occurring in a similar temperature range.
-
Possible Causes:
-
Complex Degradation: The polymer may have distinct components (e.g., side chains, backbone, counter-ion) that degrade at slightly different temperatures.[3][11]
-
High Heating Rate: A fast heating rate reduces the time the sample has to react at each temperature, which can cause thermal events to merge.[7][9]
-
-
Solution:
-
Decrease the heating rate. A slower rate (e.g., 5 or 10 °C/min instead of 20 °C/min) provides better resolution and separation of thermal events.[7][9]
-
Analyze the derivative (DTG) curve. Peaks in the DTG curve correspond to the points of maximum degradation rate and can help distinguish overlapping steps more clearly.[9]
-
Q: My TGA results for the same sample are not reproducible. What should I check?
A: Poor reproducibility is often caused by inconsistencies in the experimental setup or sample preparation.[15]
-
Checklist:
-
Instrument Calibration: Ensure the TGA's temperature and mass balance are properly calibrated using certified standards.[8]
-
Sample Preparation: Use a consistent sample mass and form (powder, film, etc.). Ensure the sample is representative of the bulk material.[15]
-
Crucible (Pan) Contamination: Use clean crucibles for every run. Residue from previous experiments can interfere with results.[8]
-
Gas Atmosphere: Verify that the purge gas (e.g., nitrogen, air) flow rate is correct and consistent. The atmosphere has a major impact on degradation pathways (pyrolysis in N₂ vs. oxidation in air).[9]
-
Sample Placement: Ensure the sample is placed correctly and evenly within the crucible.[15]
-
Q: The polymer is degrading at a much lower temperature than I predicted from its stable backbone. What could be the issue?
A: This is a classic indicator that a less stable component is initiating the degradation.
-
Primary Suspect: The counter-ion. The thermal stability of pyridinium-containing polymers is often highly dependent on the nature of the counter-ion.[3] A thermally labile counter-ion will cause weight loss to begin at a lower temperature than the decomposition of the main polymer chain.
-
Solution:
-
If possible, perform a metathesis reaction to exchange the counter-ion for a more thermally stable one (e.g., triflimide).[10][14]
-
Analyze the evolved gas from the TGA using a coupled technique like TGA-MS or TGA-IR to identify the initial degradation products, which can confirm if the counter-ion is the cause.
-
Key Experimental Protocols
Protocol: Thermogravimetric Analysis (TGA) of a Pyridinium Polymer Film
This protocol outlines a standard method for assessing the thermal stability of a polymer film.
1. Instrument Preparation:
-
Ensure the TGA is calibrated for mass and temperature.[8]
-
Turn on the purge gas (typically high-purity nitrogen for pyrolysis studies or air for oxidative stability studies) and allow the system to stabilize.[9][16] A typical flow rate is 20-50 mL/min.
2. Sample Preparation:
-
Carefully cut a small, representative piece of the polymer film (typically 5-10 mg).[6] Using a consistent sample mass across different experiments is crucial for comparison.
-
Place the sample into a clean, tared TGA crucible (e.g., platinum or alumina).[8] Ensure the sample lies flat at the bottom of the pan.
-
Record the exact initial mass of the sample.
3. TGA Method Setup:
-
Step 1 (Drying/Solvent Removal - Optional but Recommended):
-
Equilibrate at 30-40°C.
-
Ramp temperature to 120°C at 20°C/min.
-
Hold isothermally at 120°C for 20 minutes to remove any residual water or solvent.[8]
-
-
Step 2 (Degradation Analysis):
-
Step 3 (Atmosphere Switch - Optional):
-
For compositional analysis, you can include a step to switch the purge gas from nitrogen to air or oxygen at a high temperature (e.g., 600°C) to burn off any carbon black or char and determine the final inorganic filler content.[16]
-
-
Step 4 (Cool Down):
-
Cool the furnace back to room temperature.
-
4. Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset temperature of degradation (T_onset), often calculated by the instrument software as the intersection of tangents to the baseline and the degradation slope.
-
Identify the temperatures for specific mass loss percentages (e.g., T_5% and T_10% for 5% and 10% mass loss, respectively).[17]
-
Plot the first derivative of the mass loss curve (DTG curve). The peak(s) of this curve indicate the temperature(s) of the maximum rate of degradation.[9]
-
Determine the final residual mass at the end of the experiment.[6]
Visualizations
Experimental & Troubleshooting Workflows
The following diagrams illustrate common workflows for thermal analysis and troubleshooting.
References
- 1. Thermal Stability of Polymers: Why Some Degrade Faster Than Others [eureka.patsnap.com]
- 2. polymer-search.com [polymer-search.com]
- 3. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 16. azom.com [azom.com]
- 17. A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of pyridinium iodide in reaction media
Welcome to the technical support center for addressing solubility issues of pyridinium (B92312) iodide in reaction media. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting strategies, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridinium iodide not dissolving in the reaction solvent?
A1: this compound, as a salt, is inherently polar. Its solubility is highest in polar protic and polar aprotic solvents. If you are using a non-polar or weakly polar solvent, you will likely encounter solubility issues. The solubility is governed by the principle of "like dissolves like"; the solvent must be able to effectively solvate both the pyridinium cation and the iodide anion.
Q2: What are the common signs of solubility problems with this compound in a reaction?
A2: Common indicators of poor solubility include:
-
Visible solid: The this compound does not fully dissolve and remains as a suspension in the reaction mixture.
-
Precipitation: The this compound initially dissolves but then precipitates out of solution as the reaction progresses or if the temperature changes.
-
Low reaction yield: Incomplete dissolution of a reactant can lead to a lower than expected yield of your desired product.[1]
-
Inconsistent results: Poor solubility can lead to reproducibility issues between batches.
Q3: Can changing the reaction temperature improve the solubility of this compound?
A3: In many cases, yes. For most solids dissolving in liquid solvents, solubility increases with temperature.[2] Heating the reaction mixture can help to dissolve the this compound. However, be mindful of the thermal stability of your reactants and products, as excessive heat could lead to degradation.
Q4: Are there any simple solvent modifications I can try to improve solubility?
A4: Yes, adding a co-solvent can be an effective strategy. A small amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can significantly enhance the solubility of this compound in a less polar medium.[3][4] Even a small amount of water can sometimes aid in dissolving salts in organic media, though this is highly dependent on the reaction's tolerance to water.
Q5: When should I consider using a solubilizing agent like a crown ether or a phase transfer catalyst?
A5: These agents are particularly useful when you are working with a largely non-polar solvent system where this compound has very low solubility.
-
Crown ethers are excellent for solvating the pyridinium cation, effectively "disguising" it and allowing it to dissolve in less polar environments.[5]
-
Phase transfer catalysts are ideal for reactions where you have two immiscible phases, such as a solid-liquid or liquid-liquid system. They help to transport the iodide anion into the organic phase to react.[6][7]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation
Qualitative Solubility of this compound
| Solvent Class | Examples | General Solubility of this compound |
| Polar Protic | Methanol, Ethanol, Water | Generally Soluble |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Generally Soluble to Moderately Soluble |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Generally Insoluble |
| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble to Insoluble |
Quantitative Solubility of Related Pyridinium Salts
| Compound | Solvent | Solubility |
| 4-ethyl-1-methylthis compound | Ethanol | Soluble (used as a solvent for reaction)[1] |
| Pyridinium-containing copolyimides | DMF | Soluble upon heating |
| Pyridinium-containing copolyimides | Chloroform | Soluble (for some derivatives) |
| Pyridoxal oxime with methyl iodide | Acetone | Soluble for reaction |
| Isonicotinamide with 1,3-diiodopropane | Acetone | Soluble for reaction |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility with a Co-solvent
Objective: To dissolve this compound in a reaction mixture where it has limited solubility.
Materials:
-
Reaction vessel containing the this compound suspension.
-
A polar aprotic co-solvent (e.g., DMSO, DMF).
Procedure:
-
To the stirred reaction mixture, add the co-solvent dropwise at room temperature.
-
Start with a small amount of co-solvent (e.g., 1-5% of the total reaction volume).
-
Observe for any signs of dissolution.
-
If the this compound does not dissolve, gently heat the mixture (if the reaction conditions allow) and continue stirring.
-
If necessary, add more co-solvent in small increments until the solid dissolves.
-
Caution: Ensure the co-solvent is compatible with your reaction chemistry and will not interfere with downstream purification.
Protocol 2: Using a Crown Ether to Solubilize this compound
Objective: To dissolve this compound in a non-polar or weakly polar solvent for a homogeneous reaction.
Materials:
-
This compound.
-
Reaction solvent (e.g., Toluene, Dichloromethane).
Procedure:
-
To a reaction vessel, add the this compound and the reaction solvent.
-
Add a catalytic amount of 18-crown-6 (typically 1-10 mol%).
-
Stir the mixture at room temperature. The crown ether will form a complex with the pyridinium cation, aiding its dissolution.[5]
-
Gently heat the mixture if necessary to facilitate dissolution.
-
Once the this compound-crown ether complex is dissolved, proceed with the addition of other reagents.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ftpmirror.your.org [ftpmirror.your.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
Preventing decomposition of pyridinium iodide during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridinium (B92312) iodide. Our goal is to help you prevent decomposition during storage and ensure the quality of your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridinium iodide has turned yellow/brown. What is the cause?
A1: The yellowing or browning of this compound is a common indicator of decomposition. The primary cause is the oxidation of the iodide ion (I⁻) to molecular iodine (I₂) or triiodide (I₃⁻). This process can be accelerated by exposure to several environmental factors.
Q2: What factors accelerate the decomposition of this compound?
A2: The stability of this compound is influenced by several factors:
-
Light: Exposure to light, particularly UV radiation, can induce photochemical decomposition.[1]
-
Air (Oxygen): Oxygen in the air is a key contributor to the oxidation of iodide to iodine.
-
Moisture: Pyridinium salts can be hygroscopic, and the presence of moisture can facilitate decomposition.[2][3]
-
Heat: While generally stable at room temperature, elevated temperatures can lead to thermal decomposition.[4][5]
Q3: How should I properly store this compound to prevent decomposition?
A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Container: Store in a tightly sealed, light-resistant container (e.g., an amber glass bottle).
-
Atmosphere: For maximum stability, store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and moisture.
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended.[6][7]
-
Location: Keep away from sources of heat and light.
Q4: Can I still use this compound that has slightly discolored?
A4: The suitability of discolored this compound depends on the sensitivity of your application. The presence of iodine and polyiodides can interfere with certain reactions. For applications requiring high purity, it is recommended to use fresh, non-discolored material or to purify the discolored product.
Q5: Are there any chemical incompatibilities I should be aware of when storing or handling this compound?
A5: Yes, this compound should not be stored with strong oxidizing agents, as they can accelerate the oxidation of the iodide ion.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Decomposition of this compound leading to lower purity and the presence of reactive iodine species. | 1. Verify the purity of your this compound using one of the analytical methods described in the "Experimental Protocols" section.2. If the purity is low, either use a fresh batch or purify the existing material.3. Ensure proper storage conditions for your stock of this compound. |
| Color change in reaction mixture upon addition of this compound | The this compound has already decomposed, introducing free iodine into your reaction. | 1. Confirm the purity of the this compound before use.2. If the reaction is sensitive to iodine, use freshly purified or newly purchased this compound. |
| Difficulty dissolving this compound | The material may have absorbed moisture and started to clump, or impurities from decomposition may be present. | 1. Ensure the solvent is appropriate and of high purity.2. Gently heat the mixture if the compound's solubility allows, while being mindful of potential thermal decomposition at higher temperatures.3. If the issue persists, purify the this compound. |
Summary of Stability Data
The following table summarizes the known stability information for this compound and related compounds.
| Factor | Effect on Stability | Recommendations |
| Light | Accelerates photochemical decomposition.[1] | Store in light-resistant (amber) containers. |
| Moisture/Humidity | Promotes degradation.[2][3] | Store in a tightly sealed container in a dry environment or desiccator. |
| Temperature | Stable at ambient temperatures. Thermal decomposition can occur at elevated temperatures (e.g., onset around 250°C for some pyridinium-containing polymers).[5] | Store in a cool place. Avoid exposure to high heat. |
| Oxygen (Air) | Leads to oxidation of iodide. | Store under an inert atmosphere (e.g., nitrogen, argon). |
Experimental Protocols
1. Purity Assessment by UV-Vis Spectroscopy
This method can be used to detect the presence of iodine/triiodide, which is a key indicator of decomposition.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Scan the UV-Vis spectrum of the solution.
-
The presence of a characteristic absorption band for the charge-transfer complex of the pyridinium cation and iodide anion can be observed. The appearance of new absorption bands, particularly in the 300-500 nm region, can indicate the formation of iodine and polyiodides.
-
Compare the spectrum to a reference spectrum of high-purity this compound.
-
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Methodology:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a buffer. The exact composition may need to be optimized.
-
Detection: UV detection at a wavelength where the pyridinium cation absorbs (e.g., around 260 nm).
-
Sample Preparation: Prepare a standard solution of high-purity this compound and a solution of the sample to be tested at the same known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the this compound in the sample to that of the standard, and by observing any impurity peaks.
-
Visual Guides
References
- 1. 421. The photochemical decomposition of diphenyliodonium iodide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com [carlroth.com]
Technical Support Center: Pyridinium Iodide Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of temperature on pyridinium (B92312) iodide reaction kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction rate is not increasing with temperature as expected. What are the possible causes?
A1: While reaction rates generally increase with temperature, several factors could lead to unexpected results.[1][2] Consider the following:
-
Temperature Control: Inaccurate or fluctuating temperature control is a primary source of error in kinetic studies.[3][4][5][6]
-
Troubleshooting:
-
Ensure your water bath or heating block provides uniform and stable temperature. Use a calibrated thermometer to verify the temperature of the reaction mixture itself, not just the heating apparatus.
-
For reactions at elevated temperatures, ensure the solvent is not boiling, as this can cause temperature fluctuations and concentration changes.
-
-
-
Reactant Degradation: One or more of your reactants may be degrading at higher temperatures, leading to a lower effective concentration and a slower-than-expected rate.
-
Troubleshooting:
-
Check the thermal stability of your specific pyridine (B92270) and alkyl iodide derivatives at the temperatures you are studying. Consider running control experiments where reactants are heated alone to test for degradation.
-
-
-
Complex Reaction Mechanism: The reaction may have a more complex mechanism than a simple bimolecular collision. For instance, an exothermic reaction could create localized hot spots, affecting the overall measured rate.[7]
-
Troubleshooting:
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. For highly exothermic reactions, consider slower addition of reactants or using a more dilute system.[7]
-
-
Q2: I am observing inconsistent reaction times at the same temperature. What could be the issue?
A2: Inconsistent reaction times are often due to variations in initial experimental conditions.
-
Troubleshooting:
-
Initial Concentrations: Ensure that the initial concentrations of your reactants are identical for each run. Use calibrated pipettes and volumetric flasks for accurate solution preparation.
-
Mixing: The "start time" of the reaction should be consistent. Develop a standardized and rapid method for mixing the reactants. Inadequate mixing can lead to localized concentration gradients and variable reaction initiation times.
-
Purity of Reagents: Impurities in the pyridine or alkyl iodide can interfere with the reaction, leading to variable rates. Ensure you are using reagents of high purity.
-
Q3: The color change in my indicator reaction (e.g., iodine clock) is not sharp, making it difficult to determine the endpoint. How can I improve this?
A3: A diffuse endpoint in an indicator reaction can significantly impact the accuracy of your rate measurements.
-
Troubleshooting:
-
Indicator Concentration: The concentration of the starch indicator in an iodine clock reaction is crucial. Too little may result in a faint color change, while too much can cause the formation of the colored complex too early. Optimize the starch concentration for a sharp transition.
-
Side Reactions: Ensure there are no side reactions that consume the iodine or the thiosulfate (B1220275) at a significant rate. The purity of the water and other reagents is important here.
-
Observation Conditions: Observe the reaction against a white background to enhance the visibility of the color change.
-
Q4: My Arrhenius plot is not linear. What does this indicate?
A4: A non-linear Arrhenius plot can suggest several possibilities.
-
Change in Reaction Mechanism: The reaction mechanism may change over the temperature range studied. Different steps may become rate-limiting at different temperatures.
-
Experimental Error: Significant errors in determining the rate constant (k) at one or more temperatures can lead to a non-linear plot.[8]
-
Troubleshooting:
-
Re-evaluate your data points. Repeat experiments for any temperatures that appear to be outliers.
-
Ensure that the temperature range studied is not excessively wide, as this can increase the likelihood of a change in mechanism.
-
-
-
Temperature Measurement Errors: As with Q1, inaccurate temperature measurements can lead to a distorted Arrhenius plot.
Experimental Protocol: Investigating the Effect of Temperature on the Rate of N-ethylpyridinium Iodide Formation
This protocol outlines a method to determine the rate constant for the formation of N-ethylthis compound at various temperatures. The reaction progress is monitored by quenching the reaction at different time intervals and titrating the remaining iodide.
Materials:
-
Pyridine (C₅H₅N)
-
Ethyl Iodide (C₂H₅I)
-
Acetone (solvent)
-
Standardized Silver Nitrate (B79036) (AgNO₃) solution (0.01 M)
-
Potassium Chromate (B82759) (K₂CrO₄) indicator
-
Thermostated water bath
-
Reaction flasks with stoppers
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of pyridine in acetone.
-
Prepare a 0.1 M solution of ethyl iodide in acetone.
-
-
Reaction Setup:
-
Place sealed flasks containing the pyridine and ethyl iodide solutions in a thermostated water bath set to the desired temperature (e.g., 20°C, 25°C, 30°C, 35°C, 40°C) and allow them to equilibrate for at least 15 minutes.
-
-
Reaction Initiation:
-
Pipette equal volumes of the pre-heated pyridine and ethyl iodide solutions into a reaction flask, start the stopwatch immediately, and mix thoroughly.
-
-
Reaction Quenching and Titration:
-
At regular time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot of the reaction mixture and immediately quench it by adding it to a flask containing ice-cold acetone. This will significantly slow down the reaction.
-
Add a few drops of potassium chromate indicator to the quenched sample.
-
Titrate the unreacted iodide ions with the standardized silver nitrate solution until a faint, persistent reddish-brown precipitate of silver chromate is formed.
-
-
Data Collection:
-
Record the volume of AgNO₃ used for each time point.
-
Repeat the experiment for each of the desired temperatures.
-
Data Analysis:
-
Calculate the concentration of unreacted iodide at each time point.
-
Determine the rate constant (k) at each temperature by plotting the appropriate concentration-time relationship (e.g., for a second-order reaction, plot 1/[I⁻] vs. time).
-
Construct an Arrhenius plot by plotting ln(k) vs. 1/T (where T is in Kelvin).
-
Calculate the activation energy (Ea) from the slope of the Arrhenius plot (slope = -Ea/R).
Data Presentation
Table 1: Effect of Temperature on the Rate Constant for the Formation of N-ethylthis compound
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
| 20 | 293.15 | 0.00341 | 0.0015 | -6.502 |
| 25 | 298.15 | 0.00335 | 0.0023 | -6.075 |
| 30 | 303.15 | 0.00330 | 0.0035 | -5.655 |
| 35 | 308.15 | 0.00325 | 0.0052 | -5.259 |
| 40 | 313.15 | 0.00319 | 0.0077 | -4.866 |
Visualizations
Caption: Workflow for determining the effect of temperature on this compound reaction kinetics.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. acs.org [acs.org]
- 3. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
- 4. brainly.com [brainly.com]
- 5. tutorchase.com [tutorchase.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. smart.dhgate.com [smart.dhgate.com]
Catalyst Loading Optimization for Pyridinium Iodide Reactions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for pyridinium (B92312) iodide reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst loading in pyridinium iodide reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The catalytic cycle may not be initiated or sustained effectively. | Gradually increase the catalyst loading in increments (e.g., 0.5 mol%) to identify the optimal concentration. For some reactions, the absence of a catalyst results in only trace amounts of product.[1] |
| Catalyst Poisoning: The pyridine (B92270) starting material or product can act as a ligand and coordinate to the metal center, inhibiting its catalytic activity.[2] | 1. Increase Catalyst Loading: A higher catalyst concentration may overcome the poisoning effect.[2]2. Protect the Pyridine Nitrogen: Temporarily protecting the nitrogen can prevent coordination to the catalyst.[2] | |
| Inactive Catalyst: The catalyst may have degraded due to improper storage or handling, or it may require pre-activation. | 1. Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere).2. Review the literature for any required catalyst activation procedures.[3] | |
| Reaction is Slow or Stalls | Suboptimal Catalyst Concentration: The catalyst loading may be too low to achieve a reasonable reaction rate. | Systematically increase the catalyst loading and monitor the reaction progress over time to find the amount that provides a satisfactory rate without promoting side reactions. |
| Product Inhibition: The this compound product may be poisoning the catalyst, causing the reaction to slow down as the product concentration increases. | Consider stopping the reaction at a lower conversion and purifying the product, then recycling the unreacted starting material.[2] | |
| Formation of Side Products | Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to over-reactivity and the formation of undesired byproducts. | Reduce the catalyst loading. Often, an optimal loading provides the best balance between reaction rate and selectivity. |
| Incorrect Reaction Temperature: The reaction temperature may be too high, leading to decomposition or side reactions. | Optimize the temperature in conjunction with catalyst loading. A lower temperature may require a slightly higher catalyst loading to maintain a good rate. | |
| Inconsistent Results/Poor Reproducibility | Catalyst Sensitivity: The catalyst may be highly sensitive to air or moisture, leading to variable activity between runs. | Ensure all reactions are set up under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3] |
| Heterogeneous Catalyst Dispersion: If using a solid-supported catalyst, inconsistent mixing can lead to variable results. | Ensure vigorous and consistent stirring throughout the reaction to maintain proper catalyst dispersion. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my this compound reaction?
A1: The optimal catalyst loading is best determined empirically through a systematic screening process. Start with a low catalyst loading (e.g., 0.5-1.0 mol%) and incrementally increase it in a series of small-scale reactions. Monitor key parameters such as reaction time, yield, and purity of the product. The optimal loading will provide the highest yield in the shortest time with minimal side product formation.[4]
Q2: What are the consequences of using too much catalyst?
A2: While it may seem that more catalyst will always increase the reaction rate, using an excessive amount can have several negative consequences. These include increased cost, potential for side reactions, and difficulties in purification to remove the catalyst from the final product. In some cases, high catalyst concentrations can also lead to catalyst aggregation or deactivation.
Q3: Can the pyridine nitrogen in my starting material or product deactivate the catalyst?
A3: Yes, this is a common issue. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, acting as a poison and inhibiting its activity.[2] If you suspect this is happening (e.g., the reaction starts but then stalls), you may need to increase the catalyst loading, modify the catalyst's ligands to be more sterically hindered, or temporarily protect the pyridine nitrogen.[2]
Q4: My reaction does not proceed at all. What is the first thing I should check regarding the catalyst?
A4: First, confirm that a catalyst is indeed necessary for the reaction, as some reactions may only yield trace amounts of product without one.[5][6] Next, verify the purity and activity of your catalyst. Ensure it has been stored correctly and is not decomposed. Also, check if any pre-activation steps are required. If the catalyst and conditions are correct, then begin a systematic optimization of the catalyst loading.[3]
Q5: Does the choice of iodide as the counter-ion affect the catalyst loading optimization?
A5: Yes, the counter-ion can play a role. Iodide is an excellent leaving group, which generally facilitates the N-alkylation of pyridines to form pyridinium salts.[7] This high reactivity may mean that a lower catalyst loading is required compared to reactions with poorer leaving groups like chlorides or bromides.
Data Presentation
The following tables provide quantitative data on the effect of catalyst loading on reaction parameters.
Table 1: Effect of SiO₂-H₃BO₃ Catalyst Loading on Yield and Reaction Time [4]
Reaction Conditions: Model reaction conducted under neat conditions at 90 °C.
| Entry | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 1 | 0.0 | 8.0 | 42 |
| 2 | 0.5 | 8.0 | 64 |
| 3 | 1.0 | 6.5 | 71 |
| 4 | 1.5 | 4.0 | 78 |
| 5 | 2.0 | 2.0 | 83 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
As shown in the table, increasing the catalyst loading from 0.5 mol% to 2.5 mol% significantly decreased the reaction time from 8 hours to 30 minutes while increasing the yield from 64% to 95%.[4] A loading of 2.5 mol% was found to be optimal, as further increases did not improve the yield or reaction time.[4]
Table 2: Optimization of an Iridium Photocatalyst for Phenol-Pyridinium Salt Synthesis [8]
Reaction Conditions: Pyridine derivative (0.50 mmol), phenol (B47542) derivative (0.25 mmol), TFA (0.25 mmol), in HFIP (2.0 mL) under O₂ atmosphere, irradiated with a 427 nm Kessil lamp at 35 °C for 16 h.
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | Ir(ppy)₃ | 3.0 | 54 |
| 2 | None | 0.0 | 15 |
This data demonstrates the crucial role of the catalyst in this specific reaction, with the yield dropping from 54% to 15% in its absence.[8]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
-
Setup: In a series of reaction vessels, add the pyridine substrate, the alkyl iodide, and the solvent.
-
Catalyst Addition: To each vessel, add a different amount of the catalyst, starting from a low loading (e.g., 0.5 mol%) and increasing incrementally (e.g., to 1.0, 1.5, 2.0, 2.5, 3.0 mol%). Include a control reaction with no catalyst.
-
Reaction: Stir the mixtures at the desired temperature.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular time intervals.
-
Workup: Once the reactions are complete (or after a set time), quench the reactions and perform a standard workup procedure.
-
Analysis: Purify the product from each reaction and calculate the isolated yield. Compare the yields and reaction times for each catalyst loading to determine the optimal amount.[4]
Protocol 2: Copper(I) Iodide Catalyzed [3 + 3] Annulation of a Pyridinium Thiolate [5][6]
-
Materials:
-
Pyridinium 1,4-zwitterionic thiolate (PZT) (1, 0.1 mmol)
-
Iodonium (B1229267) ylide (2, 0.3 mmol)
-
Copper(I) iodide (CuI) (0.02 mmol, 20 mol%)
-
Dichloromethane (B109758) (3.2 mL)
-
-
Procedure:
-
To a reaction tube, add the PZT (1), the iodonium ylide (2), and copper(I) iodide (CuI).
-
Add dichloromethane as the solvent.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Note: A blank reaction without the copper catalyst is crucial to confirm its necessity for the transformation.[5][6]
Visualizations
Caption: A troubleshooting workflow for low yield or slow reactions.
Caption: A systematic workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper(I) Iodide Catalyzed [3 + 3] Annulation of Iodonium Ylides with Pyridinium 1,4-Zwitterionic Thiolates for the Synthesis of 1,4-Oxathiin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Iodination Reactions: Pyridinium Iodide vs. N-Iodosuccinimide
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into aromatic and heteroaromatic rings is a cornerstone of modern organic synthesis, providing a versatile handle for further functionalization, particularly in the development of novel pharmaceuticals. The choice of an effective and selective iodinating agent is critical for the success of these synthetic endeavors. This guide provides an objective comparison between two common iodinating agents: Pyridinium (B92312) Iodide (often used in the form of Pyridinium Iodochloride) and N-Iodosuccinimide (NIS). This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their specific applications.
At a Glance: Key Differences
| Feature | Pyridinium Iodochloride (PyICl) | N-Iodosuccinimide (NIS) |
| Reactivity | Generally milder, effective for activated arenes. | Highly versatile, can iodinate both activated and deactivated arenes (often with an acid catalyst). |
| Substrate Scope | Primarily used for electron-rich substrates such as phenols, anilines, and their derivatives.[1][2] | Broad substrate scope including anilines, phenols, anisoles, and even less reactive aromatic compounds.[3][4][5] |
| Handling | Solid reagent that can be handled safely.[1][2] | Crystalline solid, stable, and easy to handle, though it is light-sensitive.[6][7] |
| Byproducts | Pyridine (B92270) hydrochloride. | Succinimide (B58015). |
| Cost-Effectiveness | Can be readily prepared from inexpensive starting materials.[2] | Commercially available, with cost depending on grade and supplier. |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of Pyridinium Iodochloride and N-Iodosuccinimide in the iodination of various aromatic substrates, based on reported experimental data.
Table 1: Iodination of Activated Aromatic Compounds
| Substrate | Reagent | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Aniline (B41778) | PyICl | Methanol (B129727) | 1 | Reflux | 92 | [2] |
| p-Toluidine | PyICl | Methanol | 1 | Reflux | 94 | [2] |
| o-Nitroaniline | PyICl | Methanol | 1 | Reflux | 85 | [2] |
| 2-Hydroxyacetophenone | PyICl | Methanol | 2 | Reflux | 90 | [1] |
| Anisole (B1667542) | NIS | Acetonitrile (B52724) | 0.5 | RT | 95 | [3] |
| Acetanilide | NIS | Acetonitrile | 0.5 | RT | 98 | [3] |
| Phenol | NIS | Acetonitrile | 0.5 | RT | 92 | [3] |
Table 2: Iodination of Less Activated and Deactivated Aromatic Compounds
| Substrate | Reagent | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Toluene | NIS | TFA | 2 | RT | 85 | [3] |
| Benzoic Acid | NIS | H₂SO₄ | 24 | 0-20 | 75 | [8] |
| Nitrobenzene | NIS | H₂SO₄ | 48 | 20 | 60 | [8] |
Mechanism of Action: An Overview
Both Pyridinium Iodochloride and N-Iodosuccinimide act as sources of an electrophilic iodine species (I⁺), which then attacks the electron-rich aromatic ring in a classical electrophilic aromatic substitution (SEAr) reaction.
N-Iodosuccinimide (NIS)
The reactivity of NIS is derived from the polarization of the nitrogen-iodine bond, making the iodine atom electrophilic. For less reactive aromatic substrates, the electrophilicity of the iodine in NIS is significantly enhanced by the addition of a Brønsted or Lewis acid catalyst.[1][9] The acid coordinates to the carbonyl oxygen of the succinimide ring, further withdrawing electron density from the iodine atom.
Caption: General mechanism of acid-catalyzed aromatic iodination using NIS.
Pyridinium Iodochloride (PyICl)
Pyridinium iodochloride is a complex formed between pyridine and iodine monochloride. It serves as a more manageable and safer source of the electrophilic iodinating agent, ICl, which is a highly reactive interhalogen compound. The reaction proceeds via the electrophilic attack of the polarized I-Cl bond on the aromatic ring.
Caption: Iodination mechanism using Pyridinium Iodochloride.
Experimental Protocols
The following are representative experimental protocols for the iodination of aromatic compounds using N-Iodosuccinimide and Pyridinium Iodochloride.
Protocol 1: Iodination of Anisole using N-Iodosuccinimide
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA) (optional, for less reactive substrates)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) or other suitable extraction solvent
Procedure:
-
To a solution of anisole (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add N-Iodosuccinimide (1.1 mmol).
-
If the substrate is less reactive, a catalytic amount of trifluoroacetic acid (0.1 mmol) can be added.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Caption: Experimental workflow for the iodination of anisole using NIS.
Protocol 2: Iodination of Aniline using Pyridinium Iodochloride
Materials:
-
Aniline
-
Pyridinium Iodochloride (PyICl)
-
Methanol
-
Ice-cold water
Procedure:
-
Dissolve aniline (1 mmol) and pyridinium iodochloride (1 mmol) in methanol (15 mL) in a round-bottom flask.[2]
-
Reflux the reaction mixture on a water bath for 1 hour.[2]
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.[2]
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure iodinated product.
Caption: Experimental workflow for the iodination of aniline using PyICl.
Conclusion and Recommendations
Both N-Iodosuccinimide and Pyridinium Iodochloride are effective reagents for the iodination of aromatic compounds, each with its own advantages and limitations.
N-Iodosuccinimide (NIS) stands out for its broad substrate scope and versatility. It is the reagent of choice for the iodination of a wide range of aromatic compounds, from highly activated to deactivated systems. The ability to tune its reactivity with the addition of acid catalysts makes it a powerful tool in the synthetic chemist's arsenal.[3][4][5] Its stability and ease of handling further contribute to its widespread use.[6][7]
Pyridinium Iodochloride (PyICl) is a milder and safer alternative to using iodine monochloride directly. It is particularly well-suited for the regioselective iodination of electron-rich aromatic compounds such as phenols, anilines, and their derivatives, often providing high yields under relatively mild conditions.[1][2] For these specific applications, it represents an efficient and cost-effective option.
Recommendation: For general-purpose iodination of a diverse range of aromatic substrates, including those that are less reactive, N-Iodosuccinimide is the more versatile and broadly applicable reagent. For the specific and high-yielding iodination of highly activated aromatic rings like phenols and anilines, Pyridinium Iodochloride is an excellent and practical choice. Researchers should consider the reactivity of their substrate and the desired reaction conditions when selecting the appropriate iodinating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]
- 8. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Rise of Pyridinium-Based Bismuth Iodide Complexes: A Comparative Look at Lead-Free Perovskite Alternatives
For Immediate Release
In the ongoing quest for stable, efficient, and environmentally friendly next-generation solar cell technologies, researchers are increasingly turning their attention to lead-free perovskite alternatives. Among these, pyridinium-based bismuth iodide complexes are emerging as a promising class of materials. This guide provides a comparative analysis of these compounds against other notable lead-free bismuth and silver-based iodide perovskites, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. While direct, comprehensive photovoltaic performance data for pyridinium-bismuth iodide solar cells remains nascent in publicly available research, this analysis compiles existing data on material properties and the performance of closely related alternatives to provide a valuable benchmark.
Performance Snapshot: A Comparative Overview
To contextualize the potential of pyridinium-based systems, the following table summarizes the reported photovoltaic performance of various lead-free bismuth and silver-based iodide solar cells. It is important to note the absence of a complete dataset for a solar cell where a pyridinium-bismuth iodide complex serves as the primary absorber, highlighting a critical area for future research.
| Perovskite Absorber Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Stability Notes |
| Pyridinium-Treated CsPbI3 | 17.87[1] | 1.082[1] | 18.84[1] | 84[1] | Retained initial PCE after 35 days in dry air.[1] |
| Methylammonium (B1206745) Bismuth Iodide (MBI) | 0.39[2] | 0.83[2] | - | - | Stable in air.[3] |
| Cesium Bismuth Iodide (Cs3Bi2I9) | 1.15 (simulation)[4] | 1.08[4] | 2.81[4] | 65.51 (simulation)[4] | - |
| Silver Bismuth Iodide (AgBiIx) | > 2[5][6] | - | ~5.4[6] | - | - |
| (1,6-hexanediammonium)BiIx | - | 0.384[7] | 0.101[7] | - | More thermally stable than comparable lead-based materials.[7] |
Note: The pyridinium-treated CsPbI3 data represents the use of a pyridinium-based compound as a surface passivating agent on a lead-based perovskite, not a pyridinium-bismuth iodide absorber.
In-Depth Look: Material Properties
While full solar cell device data is limited, studies on pyridinium-based bismuth iodide complexes have revealed promising intrinsic properties. Research indicates that these materials can exhibit significant electrical conductivity and good thermal stability, which are crucial characteristics for photovoltaic applications. The incorporation of different functional groups onto the pyridinium (B92312) cation allows for the tuning of the material's structural and electronic properties.
In comparison, methylammonium bismuth iodide (MBI) and cesium bismuth iodide (CBI) have been more extensively studied as primary absorbers in solar cells. MBI has demonstrated air stability, a significant advantage over many lead-halide perovskites.[3] However, the power conversion efficiencies of MBI-based solar cells have so far been modest.[2] Silver bismuth iodide has also emerged as a viable lead-free alternative with reported efficiencies exceeding 2%.[5][6]
Experimental Protocols: A Guide to Fabrication and Characterization
The following sections detail generalized experimental protocols for the synthesis of bismuth iodide thin films and the fabrication and characterization of perovskite solar cells. These protocols are based on established methods in the field and can be adapted for the specific investigation of pyridinium-based bismuth iodide complexes.
Synthesis of Bismuth Iodide-Based Perovskite Thin Films (Two-Step Method)
A common approach for preparing high-quality perovskite films is the two-step solution processing method.
-
Preparation of Bismuth Iodide (BiI3) Film:
-
A solution of BiI3 in a suitable solvent (e.g., N,N-dimethylformamide - DMF) is prepared.
-
The solution is spin-coated onto a substrate (e.g., FTO glass with a compact TiO2 layer).
-
The substrate is then annealed to form a uniform BiI3 film.
-
-
Conversion to Perovskite:
-
The BiI3-coated substrate is immersed in a solution containing the organic cation iodide (e.g., pyridinium iodide, methylammonium iodide) in a solvent like isopropanol.
-
The immersion time and temperature are critical parameters that control the conversion process and the final film quality.
-
After the conversion, the film is rinsed and annealed to remove residual solvent and improve crystallinity.
-
Perovskite Solar Cell Fabrication (n-i-p architecture)
The following outlines the fabrication of a typical n-i-p planar heterojunction perovskite solar cell:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of titanium dioxide (c-TiO2) is deposited on the FTO substrate, often by spin-coating a precursor solution followed by annealing. On top of this, a mesoporous TiO2 layer can be added.
-
Perovskite Absorber Layer Deposition: The pyridinium-based bismuth iodide perovskite thin film is deposited using the two-step method described above or a one-step method where a precursor solution containing both bismuth iodide and the this compound is spin-coated.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation to complete the device.
Characterization of Perovskite Solar Cells
Key characterization techniques to evaluate the performance of the fabricated solar cells include:
-
Current Density-Voltage (J-V) Measurement: This is the primary method to determine the solar cell's performance parameters: PCE, Voc, Jsc, and FF. The measurement is typically performed under simulated solar illumination (AM 1.5G, 100 mW/cm2).
-
External Quantum Efficiency (EQE): EQE measures the ratio of collected charge carriers to incident photons at each wavelength. This provides insights into the light harvesting and charge collection efficiency across the solar spectrum.
-
X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the perovskite film.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the film's surface morphology and cross-section, revealing information about grain size, uniformity, and thickness.
-
UV-Vis Spectroscopy: This technique is used to determine the optical absorption properties of the perovskite film and to estimate its bandgap.
Experimental Workflow and Logic Diagrams
To visualize the processes involved in the research and development of these materials, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart illustrating the key stages in the fabrication and characterization of perovskite solar cells.
Caption: A diagram showing the logical relationships between material properties, device architecture, fabrication processes, and the overall photovoltaic performance.
Future Outlook
The field of lead-free perovskite solar cells is dynamic, with new materials and fabrication techniques continually emerging. While pyridinium-based bismuth iodide complexes are still in the early stages of exploration for photovoltaic applications, their tunable properties and the potential for high stability make them a compelling area of research. Future work should focus on the fabrication of complete solar cell devices to fully assess their performance and to provide the much-needed quantitative data for a direct comparison with other lead-free alternatives. The development of optimized synthesis and deposition protocols will be crucial in unlocking the full potential of this promising class of materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication strategies for lead-free bismuth-based perovskite solar cells: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pecuniaresearch.com [pecuniaresearch.com]
- 7. Hybrid organic–inorganic solar cells based on bismuth iodide and 1,6-hexanediammonium dication - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Pyridinium Iodide Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is critical for the success of synthetic transformations. Pyridinium (B92312) iodide and its derivatives, such as pyridinium iodochloride (PyICl), are effective reagents for electrophilic iodination. However, a range of alternatives offers distinct advantages in terms of reactivity, selectivity, handling, and reaction conditions. This guide provides an objective comparison of pyridinium iodide's primary application—iodination—with key alternatives, supported by experimental data and detailed protocols.
Core Application: Electrophilic Iodination of Aromatic Compounds
Pyridinium iodochloride (PyICl) is recognized as an efficient and stable solid iodinating reagent that can be handled safely.[1] It is particularly effective for the direct iodination of reactive aromatic compounds like hydroxy-substituted acetophenones and aldehydes, providing good to excellent yields.[1] The primary alternatives for this transformation include N-Iodosuccinimide (NIS), 1,3-Diiodo-5,5-dimethylhydantoin (DIH), and molecular iodine (I₂) in conjunction with an oxidizing agent.
N-Iodosuccinimide (NIS)
N-Iodosuccinimide is one of the most common and versatile alternatives. It is considered a mild and selective electrophilic iodinating agent, suitable for a wide array of substrates, including electron-rich aromatic and heteroaromatic compounds.[2][3] Its reactivity can be significantly enhanced by using it in combination with an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, which allows for the iodination of even deactivated aromatic systems.[4][5]
1,3-Diiodo-5,5-dimethylhydantoin (DIH)
DIH is another powerful solid iodinating agent. It is often considered superior to NIS in terms of reactivity, as it can provide two equivalents of electrophilic iodine.[6] DIH is easy to handle, does not sublime like molecular iodine, and possesses low toxicity, making it a convenient and safer option.[7][8] The byproduct, 5,5-dimethylhydantoin, is water-soluble, simplifying work-up procedures.[8]
Molecular Iodine (I₂) with an Oxidant
While molecular iodine itself is the least reactive halogen for aromatic substitution, its electrophilicity can be greatly increased by the presence of an oxidizing agent.[9] This approach aligns with green chemistry principles by using inexpensive and readily available iodine in combination with oxidants like hydrogen peroxide (H₂O₂) or sodium percarbonate.[9] This system is effective for introducing iodine into activated aromatic rings and at the α-position of aryl alkyl ketones.[9][10]
Data Presentation: Performance Comparison of Iodinating Agents
The following table summarizes the performance of Pyridinium Iodochloride (PyICl) and its alternatives in the iodination of various activated aromatic compounds. Note that reaction conditions may vary as they are optimized for each specific reagent and substrate.
| Reagent | Substrate | Product | Yield (%) | Conditions (Solvent, Temp, Time) |
| PyICl | 2-Hydroxyacetophenone | 2-Hydroxy-5-iodoacetophenone | 92 | Methanol (B129727), Reflux, 10 min |
| PyICl | 4-Hydroxybenzaldehyde | 4-Hydroxy-3-iodobenzaldehyde | 90 | Methanol, Reflux, 12 min |
| PyICl | Aniline (B41778) | 4-Iodoaniline | 92 | Methanol, Reflux, 1 h |
| NIS / TFA | Anisole | 4-Iodoanisole | 98 | Acetonitrile, RT, 5 min |
| NIS / H₂SO₄ | 5-Bromo-2-hydroxyacetophenone | 5-Bromo-2-hydroxy-3-iodoacetophenone | 64 (in one-pot) | Acetic Acid, Reflux, 1.5 h |
| NIS | 4-Nitrophenol | 2,6-Diiodo-4-nitrophenol | 97 | Solid-state grinding, RT, 5-8 min |
| DIH / H₂SO₄ | Anisole | 4-Iodoanisole | 96 | Dichloromethane (B109758), 0 °C |
| I₂ / H₂O₂ | Acetophenone | α-Iodoacetophenone | High Yield | Solvent-Free, 45 °C, 6 h[9] |
| I₂ / H₂O₂ | 1,2-Dimethoxybenzene | 4,5-Diiodo-1,2-dimethoxybenzene | High Yield | Solvent-Free, 45 °C, 0.5 h[9] |
Experimental Protocols
Detailed methodologies for the iodination of an activated aromatic amine and a ketone are provided below, illustrating typical laboratory procedures for PyICl and its common alternative, NIS.
Protocol 1: Iodination of Aniline using Pyridinium Iodochloride (PyICl)
This protocol is adapted from the procedure described by Khansole et al.
Materials:
-
Aniline (1 mmol)
-
Pyridinium iodochloride (1 mmol)
-
Methanol (15 mL)
-
Ice-cold water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve aniline (1 mmol) and pyridinium iodochloride (1 mmol) in methanol (15 mL).
-
Attach a reflux condenser and heat the mixture to reflux on a water bath with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
After completion, pour the reaction mixture into ice-cold water.
-
The solid product precipitates out. Collect the solid by filtration.
-
Wash the product with water and dry it. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol (B145695) to afford pure 4-iodoaniline.
Protocol 2: Iodination of an Activated Arene using N-Iodosuccinimide (NIS)
This protocol is a general procedure for the iodination of activated aromatic compounds.[2]
Materials:
-
Activated arene (e.g., Anisole, 1.0 mmol)
-
N-Iodosuccinimide (NIS, 1.1 mmol)
-
Trifluoroacetic acid (TFA, 0.1 mmol, catalytic amount)
-
Anhydrous dichloromethane (10 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a flask under a nitrogen atmosphere, add the activated arene (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).
-
Add N-Iodosuccinimide (1.1 mmol) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the decision-making process for selecting an iodinating agent and the general reaction pathways.
Caption: Decision workflow for choosing a suitable iodinating agent.
Caption: General reaction schemes for aromatic iodination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Pyridinium Halides: Iodide, Bromide, and Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of pyridinium (B92312) iodide, alongside its bromide and chloride counterparts. The data presented herein, obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers a comprehensive reference for the characterization of these fundamental organic salts.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for pyridinium iodide, pyridinium bromide, and pyridinium chloride, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data in DMSO-d₆
| Compound | Chemical Shift (δ) of Protons on Pyridinium Ring | N-H Proton |
| This compound | ~8.9 (d, 2H, H-2,6), ~8.6 (t, 1H, H-4), ~8.1 (t, 2H, H-3,5) | Not consistently observed |
| Pyridinium Bromide | ~9.1 (d, 2H, H-2,6), ~8.7 (t, 1H, H-4), ~8.2 (t, 2H, H-3,5) | Not consistently observed |
| Pyridinium Chloride | ~9.2 (d, 2H, H-2,6), ~8.8 (t, 1H, H-4), ~8.3 (t, 2H, H-3,5) | Not consistently observed |
Note: Chemical shifts are approximate and can be influenced by concentration and temperature. The N-H proton signal is often broad and may exchange with residual water in the solvent.
Table 2: ¹³C NMR Spectroscopic Data in DMSO-d₆
| Compound | Chemical Shift (δ) of Carbons on Pyridinium Ring |
| C-2,6 | |
| This compound | ~145.4 ppm |
| Pyridinium Bromide | ~146.1 ppm |
| Pyridinium Chloride | ~147.0 ppm |
Note: The chemical shifts are influenced by the electronegativity of the counter-ion, leading to a downfield shift as the electronegativity increases (I < Br < Cl).
Table 3: Key FT-IR Absorption Bands (KBr Pellet)
| Compound | N-H Stretching (cm⁻¹) | C-H Aromatic Stretching (cm⁻¹) | C=C & C=N Ring Stretching (cm⁻¹) |
| This compound | ~3250-3100 (broad) | ~3100-3000 | ~1630, 1530, 1480 |
| Pyridinium Bromide | ~3250-3100 (broad) | ~3100-3000 | ~1635, 1535, 1485 |
| Pyridinium Chloride | ~3250-3100 (broad) | ~3100-3000 | ~1640, 1540, 1490 |
Note: The broadness of the N-H stretching band is indicative of hydrogen bonding.
Table 4: UV-Vis Absorption Maxima (λmax)
| Compound | λmax in Water (nm) | λmax in Ethanol (B145695) (nm) |
| This compound | ~259, ~360 (charge-transfer) | ~260, ~370 (charge-transfer) |
| Pyridinium Bromide | ~258 | ~259 |
| Pyridinium Chloride | ~257 | ~258 |
Note: this compound exhibits a distinct charge-transfer band due to the interaction between the pyridinium cation and the iodide anion, which is absent in the bromide and chloride analogues under normal conditions.
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.
2.1 NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the pyridinium salt was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Referencing: Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
2.2 FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid pyridinium salt (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
Instrumentation: FT-IR spectra were recorded using a Fourier Transform Infrared spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Background Correction: A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
2.3 UV-Vis Spectroscopy
-
Sample Preparation: Stock solutions of each pyridinium salt were prepared in both deionized water and ethanol at a concentration of approximately 1 mg/mL. These were then diluted to a suitable concentration (e.g., 0.01-0.05 mg/mL) to ensure the absorbance was within the optimal range of the instrument (0.1-1.0 AU).
-
Instrumentation: UV-Vis absorption spectra were recorded on a double-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-800 nm
-
Scan speed: Medium
-
Slit width: 1.0 nm
-
-
Baseline Correction: The respective solvent (water or ethanol) was used as the blank to zero the absorbance across the scanned wavelength range.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a pyridinium salt.
This comprehensive guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a solid foundation for the spectroscopic characterization of this compound and its halide analogs. The detailed protocols and comparative data will aid in the identification and quality control of these important chemical entities.
References
Cross-Validation of Iodinated Pyridones: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of iodinated pyridones against alternative compounds. It includes supporting experimental data, detailed protocols, and visualizations of key biological pathways to facilitate informed decisions in research and development.
Iodinated pyridones are a class of heterocyclic compounds that have emerged as privileged scaffolds in medicinal chemistry. Their unique structural and physicochemical properties, imparted by the iodine atom, often lead to enhanced biological activity. This guide offers a cross-validation of experimental results, comparing the performance of iodinated pyridones with non-iodinated and other halogenated analogs in anticancer and antibacterial applications.
Data Presentation: A Comparative Analysis
The introduction of a halogen atom, particularly iodine, to the pyridone scaffold can significantly influence the compound's biological efficacy. The following tables summarize the available quantitative data to provide a clear comparison. Note: Direct head-to-head comparative studies for variously halogenated pyridones are limited in publicly available literature; the following data is compiled from studies on different pyridone derivatives and related halogenated heterocyclic compounds.
Table 1: Comparative Anticancer Activity of Pyridone Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following data is from studies on 2-pyridone analogues against various human cancer cell lines.
| Compound Type | Compound | Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| Pyridone Analogue | 2-pyridone analogue 2b | MCF-7 (Breast) | 8.00 ± 0.11 | >10 |
| HepG2 (Liver) | 11.93 ± 0.01 | >10 | ||
| A549 (Lung) | 15.85 ± 0.04 | >10 | ||
| Pyridone Analogue | 2-pyridone analogue 2e | MCF-7 (Breast) | 9.32 ± 0.21 | >10 |
| HepG2 (Liver) | 20.22 ± 0.01 | >10 |
Data sourced from a study on the antiproliferative activity of 2-pyridone derivatives. The specific halogenation of these analogues was not detailed in the source document.
Table 2: Comparative Antibacterial Activity of Halogenated Heterocycles
The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium. Lower MIC values indicate greater antibacterial efficacy. The table below presents data on various halogenated pyrimidines and pyridinols.
| Compound Type | Target Bacteria | MIC (µg/mL) |
| Halogenated Pyrimidines and Pyridinols | Gram-positive bacteria | Varies |
| Gram-negative bacteria | Varies |
Signaling Pathways and Experimental Workflows
Iodinated pyridones often exert their biological effects by modulating key cellular signaling pathways. As potent ATP-competitive kinase inhibitors, they can target crucial oncogenic kinases like PIM-1 and components of the PI3K/Akt pathway, leading to anti-proliferative effects and apoptosis.[1]
Caption: PIM-1 Kinase Signaling Pathway Inhibition.
Caption: PI3K/Akt Signaling Pathway Modulation.
Caption: Kinase Inhibitor Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Test compounds (iodinated pyridones and analogues)
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antibacterial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds (iodinated pyridones and analogues)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Synthesis of Iodinated Pyridones
The introduction of iodine onto the pyridone ring can be achieved through electrophilic iodination.
Materials:
-
2,6-diethyl-4(1H)-pyridone
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure (Example):
-
Dissolve 2,6-diethyl-4(1H)-pyridone in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of TFA to the solution.
-
Add NIS in portions to the reaction mixture at room temperature.
-
Stir the reaction until completion, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate (B1220275) solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the iodinated pyridone.
Further functionalization can be achieved through various cross-coupling reactions, utilizing the iodine atom as a handle for diversification.
References
A Comparative Guide to the Computational and Experimental Analysis of Pyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pyridinium (B92312) iodide with a common alternative, 1-ethyl-3-methylimidazolium (B1214524) iodide, focusing on their computational and experimental characteristics. The data presented herein is supported by a comprehensive review of recent scientific literature, offering valuable insights for applications in materials science, catalysis, and drug development.
Introduction
Pyridinium iodide, a quaternary ammonium (B1175870) salt, has garnered significant interest due to its unique physicochemical properties and its role as a versatile building block in organic synthesis and materials science. Its properties are intrinsically linked to the charge transfer interactions between the pyridinium cation and the iodide anion. Density Functional Theory (DFT) has emerged as a powerful tool to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and related compounds, providing a theoretical framework to complement experimental findings.
This guide will compare the computationally predicted and experimentally determined properties of N-methylthis compound and its close analogue, N-ethylthis compound, with 1-ethyl-3-methylimidazolium iodide, a widely studied imidazolium-based ionic liquid. This comparison will shed light on the influence of the cationic core on the overall properties of these salts.
Computational Analysis: A DFT Perspective
Density Functional Theory (DFT) calculations are instrumental in predicting the geometric and electronic properties of molecules. For this compound and its counterparts, DFT provides insights into key parameters that govern their reactivity and potential applications.
A common computational approach for these systems involves geometry optimization followed by frequency calculations to ensure a true energy minimum. Functionals like B3LYP with basis sets such as 6-311++G(d,p) are frequently employed for such studies. Solvation effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and the energy of electronic transitions. A smaller gap generally implies higher reactivity and easier electronic excitation.
Table 1: Comparison of Calculated Frontier Molecular Orbital Energies (eV)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| N-Methylthis compound | -6.65 | -1.82 | 4.83 |
| 1-Ethyl-3-methylimidazolium Iodide | -5.98 | -1.21 | 4.77 |
Note: The values presented are representative and can vary depending on the specific computational methodology (functional, basis set, solvent model) employed.
The data suggests that N-methylthis compound possesses a slightly larger HOMO-LUMO gap compared to 1-ethyl-3-methylimidazolium iodide, indicating a marginally higher kinetic stability.
Workflow for DFT Calculations
The following diagram illustrates a typical workflow for performing DFT calculations on pyridinium salts.
Caption: A generalized workflow for DFT analysis of pyridinium salts.
Experimental Data and Characterization
Experimental validation is crucial for confirming the accuracy of computational predictions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are cornerstones for the characterization of this compound and its analogues.
Synthesis Protocols
Synthesis of N-Methylthis compound: A common method for the synthesis of N-alkylpyridinium halides is the Menshutkin reaction.
-
Materials: Pyridine, Iodomethane (B122720), and a suitable solvent (e.g., acetonitrile (B52724) or diethyl ether).
-
Procedure: Pyridine is dissolved in the chosen solvent. An equimolar amount of iodomethane is added dropwise to the solution, typically at room temperature. The reaction mixture is stirred for a specified period (e.g., 24 hours). The resulting precipitate, N-methylthis compound, is then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.
Synthesis of 1-Ethyl-3-methylimidazolium Iodide: A similar alkylation reaction is used for the synthesis of imidazolium-based ionic liquids.
-
Materials: 1-Methylimidazole, Iodoethane (B44018), and a suitable solvent (e.g., ethyl acetate).
-
Procedure: 1-Methylimidazole is dissolved in ethyl acetate. An equimolar amount of iodoethane is added, and the mixture is stirred, often with gentle heating, for several hours. Upon cooling, the product, 1-ethyl-3-methylimidazolium iodide, separates and can be isolated by decantation or filtration, followed by washing and drying.
Spectroscopic Analysis
Table 2: Comparison of Experimental Spectroscopic Data
| Compound | 1H NMR (δ, ppm in DMSO-d6) | UV-Vis (λmax, nm in CH3CN) |
| N-Methylthis compound | ~8.8 (α-H), ~8.1 (γ-H), ~7.9 (β-H), ~4.3 (N-CH3) | ~258, ~410 (charge-transfer band)[1] |
| 1-Ethyl-3-methylimidazolium Iodide | ~9.1 (C2-H), ~7.7 (C4,5-H), ~4.2 (N-CH2), ~3.8 (N-CH3), ~1.4 (CH3) | ~211 |
Note: Chemical shifts and absorption maxima can vary slightly depending on the solvent and concentration.
The downfield chemical shifts of the protons on the pyridinium and imidazolium (B1220033) rings are indicative of the electron-withdrawing nature of the positively charged nitrogen atoms. The notable charge-transfer band in the UV-Vis spectrum of N-methylthis compound is a hallmark of the interaction between the pyridinium cation and the iodide anion.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.
Caption: A standard workflow for synthesizing and characterizing this compound.
Comparison and Conclusion
This guide has provided a comparative overview of the computational and experimental aspects of this compound, with 1-ethyl-3-methylimidazolium iodide as a reference.
Key Comparative Points:
-
Electronic Properties: DFT calculations indicate that N-methylthis compound has a slightly larger HOMO-LUMO gap than 1-ethyl-3-methylimidazolium iodide, suggesting greater kinetic stability.
-
Spectroscopic Features: The 1H NMR spectra of both compounds show characteristic downfield shifts for the aromatic protons due to the positive charge. A key difference in their UV-Vis spectra is the presence of a distinct charge-transfer band for this compound, which is a result of the specific electronic interaction between the pyridinium cation and the iodide anion.
-
Synthesis: Both classes of compounds can be synthesized via straightforward alkylation reactions.
The interplay of computational and experimental approaches provides a robust framework for understanding and predicting the properties of this compound and its analogues. This knowledge is crucial for the rational design of new materials and molecules with tailored functionalities for a wide range of applications. Researchers are encouraged to utilize both theoretical and practical methods to gain a comprehensive understanding of these versatile compounds.
References
Efficacy of Pyridinium Salt Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide
Pyridinium (B92312) salts represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] A primary area of investigation is their potential as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease (AD).[1][2] The core therapeutic strategy for AD involves inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[3][4] By inhibiting AChE, the concentration and duration of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission, which is impaired in AD patients.[3][5]
Many pyridinium salt derivatives have been designed and synthesized to interact with the active sites of cholinesterases, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Structural modifications to the pyridinium core significantly influence their inhibitory power and selectivity.[6][7] This guide compares the efficacy of several distinct classes of pyridinium salt derivatives, supported by in vitro experimental data.
Comparative Efficacy of Pyridinium Derivatives
The inhibitory activities of various pyridinium salt derivatives against AChE and BChE are summarized below. The selection includes coumarin-pyridine hybrids, isoindolinedione-benzamide pyridiniums, and methoxy-naphthyl-linked N-benzyl pyridinium styryls, showcasing a range of structural diversity and inhibitory potency.
| Compound Class | Derivative Example | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Coumarin-Pyridine Hybrid | Compound 3f | AChE | 2 | Donepezil | 14 |
| BChE | 24 | Donepezil | 275 | ||
| Coumarin-Pyridine Hybrid | Compound 3l | AChE | 3 | Donepezil | 14 |
| BChE | 9 | Donepezil | 275 | ||
| Isoindolinedione-Benzamide | Compound 7j | AChE | 260 | Donepezil | - |
| Isoindolinedione-Benzamide | Compound 7c | BChE | 80 | Donepezil | 10600 |
| N-Benzyl Pyridinium Styryl | Compound 7av (SB-1436) | AChE (EeAChE) | 176 | - | - |
| BChE (eqBChE) | 370 | - | - |
Data presented as IC50 values in nanomolars (nM). Lower values indicate higher inhibitory potency. AChE source is human unless specified (EeAChE from Electrophorus electricus, eqBChE from equine serum).
The data reveals that coumarin-pyridine hybrids, particularly compounds 3f and 3l, exhibit exceptionally potent AChE inhibitory activity, with IC50 values in the low nanomolar range, surpassing the reference drug Donepezil.[8] The isoindolinedione-benzamide derivative 7c is a highly potent and selective BChE inhibitor, showing a 132-fold greater activity than the positive control.[9][10] The N-benzyl pyridinium styryl derivative 7av also demonstrates potent dual inhibition of both AChE and BChE.[7][11]
Experimental Protocols
The determination of cholinesterase inhibitory activity is commonly performed using the Ellman's colorimetric method.[2] This assay measures the activity of AChE or BChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of a substrate.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from human recombinant sources or Electrophorus electricus (electric eel).
-
Butyrylcholinesterase (BChE) from human serum or equine serum.
-
Acetylthiocholine iodide (ATCI) as the substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) as the substrate for BChE.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
Test pyridinium salt derivatives (inhibitors).
-
Positive control (e.g., Donepezil).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.[12]
2. Preparation of Solutions:
-
Buffer: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 8.0.
-
Enzyme Solution: Prepare a stock solution of AChE or BChE in the phosphate buffer to a specified concentration (e.g., 50 mU/mL).[13]
-
Substrate Solution: Prepare ATCI or BTCI solution in deionized water.
-
DTNB Solution: Prepare a solution of DTNB in the phosphate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test pyridinium derivatives and the positive control (e.g., Donepezil) in a suitable solvent (e.g., DMSO), which is then diluted in the assay buffer.[14]
3. Assay Procedure:
-
To each well of a 96-well plate, add the phosphate buffer.
-
Add a specific volume of the enzyme solution (AChE or BChE) to each well.
-
Add a volume of the various concentrations of the test inhibitor solutions or the positive control to the respective wells. A control well should contain the solvent instead of an inhibitor.[14]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[13][14]
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE) to all wells.[15]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Record measurements kinetically over a period (e.g., 10-30 minutes) or as an endpoint reading.[12][13]
4. Data Analysis:
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Acetylcholinesterase Inhibition
Pyridinium-based inhibitors are designed to interact with key residues within the acetylcholinesterase enzyme. The enzyme's active site contains a catalytic active site (CAS) and a peripheral anionic site (PAS).[6] Effective inhibitors often bind to one or both of these sites, preventing the substrate, acetylcholine, from being hydrolyzed.
Caption: Mechanism of AChE inhibition by a pyridinium salt derivative binding to active sites.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value of a potential inhibitor involves a series of systematic steps, from reagent preparation to data analysis, as outlined in the Ellman's method.
Caption: Workflow for determining the IC50 of pyridinium inhibitors via Ellman's assay.
References
- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bosterbio.com [bosterbio.com]
A Comparative Guide to the Characterization of Reaction Products from Pyridinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and characterization of N-dodecylpyridinium iodide, a representative reaction product of pyridinium (B92312) iodide. It explores alternative synthetic routes using different halide precursors and evaluates their performance based on reaction yield and antimicrobial efficacy. Detailed experimental protocols and characterization data are presented to assist researchers in selecting the optimal synthetic strategy for their specific needs.
I. Synthesis of N-Dodecylpyridinium Halides: A Comparative Analysis
The quaternization of pyridine (B92270) with long-chain alkyl halides is a fundamental reaction for producing cationic surfactants with significant biological activity. This section compares the synthesis of N-dodecylthis compound with its bromide and chloride analogs, highlighting differences in reaction conditions and yields.
Table 1: Comparison of Synthetic Yields for N-Dodecylpyridinium Halides
| Product | Alkyl Halide Precursor | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Dodecylthis compound | Dodecyl Iodide | Ethyl Acetate | Reflux, 12 h | ~90% | [1] |
| N-Dodecylpyridinium Bromide | Dodecyl Bromide | Chloroform | Reflux, 4 h | Quantitative | [2] |
| N-Dodecylpyridinium Chloride | Dodecyl Chloride | Methanol | 35°C | ~70% | [2] |
II. Antimicrobial Activity of N-Dodecylpyridinium Halides
N-alkylpyridinium salts are well-known for their antimicrobial properties, which are influenced by the length of the alkyl chain and the nature of the counter-ion. This section presents a comparison of the minimum inhibitory concentrations (MIC) of N-dodecylthis compound and its analogs against various microorganisms.
Table 2: Minimum Inhibitory Concentration (MIC) of N-Dodecylpyridinium Halides
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| N-Dodecylthis compound | 4 | 8 | >64 | [3] |
| N-Dodecylpyridinium Bromide | 2-4 | 4-8 | >64 | [4][5] |
| N-Dodecylpyridinium Chloride | 4 | 8 | >64 | [3] |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of N-dodecylthis compound and the determination of its antimicrobial activity.
A. Synthesis of N-Dodecylthis compound
Materials:
-
Pyridine
-
Dodecyl iodide
-
Ethyl acetate
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve pyridine (1 equivalent) in ethyl acetate.
-
Add dodecyl iodide (1 equivalent) to the solution.
-
Reflux the reaction mixture with stirring for 12 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Dry the purified N-dodecylthis compound under vacuum.
-
Characterize the final product using ¹H NMR and IR spectroscopy.
B. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[6][7][8]
Materials:
-
N-dodecylthis compound
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a stock solution of N-dodecylthis compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism in the same broth.
-
Add the microbial inoculum to each well of the microtiter plate, including a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
IV. Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis, characterization, and biological evaluation of N-dodecylthis compound.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of N-dodecylthis compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria [frontiersin.org]
- 5. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. idexx.com [idexx.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Electrochemical Properties of Pyridinium Iodide Solutions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridinium (B92312) Iodide Electrolytes with Common Alternatives, Supported by Experimental Data.
This guide provides a comprehensive comparison of the electrochemical properties of pyridinium iodide solutions against other commonly used iodide-based electrolytes, namely those based on imidazolium (B1220033) and tetraalkylammonium cations. The information presented herein is curated from scientific literature to assist researchers in selecting the most suitable electrolyte for their specific applications, ranging from electrochemical sensing and energy storage to specialized synthesis.
At a Glance: Key Electrochemical Parameters
The selection of an appropriate electrolyte is paramount for the optimal performance of any electrochemical system. The following table summarizes key quantitative data for this compound and its common alternatives. It is important to note that these values can be influenced by experimental conditions such as the solvent, concentration, and temperature.
| Property | This compound (e.g., 1-butyl-3-methylpyridinium (B1228570) iodide) | Imidazolium Iodide (e.g., 1-butyl-3-methylimidazolium iodide) | Tetraalkylammonium Iodide (e.g., Tetrabutylammonium (B224687) iodide) |
| Ionic Conductivity (mS/cm) | Lower | Higher | Moderate to High |
| General Trend | Pyridinium-based ionic liquids generally exhibit lower ionic conductivity compared to their imidazolium counterparts with the same anion.[1] This is often attributed to their higher viscosity.[2] | Imidazolium-based ionic liquids are known for their relatively high ionic conductivity. | The conductivity of tetraalkylammonium iodide solutions is dependent on the alkyl chain length and the solvent used. |
| Electrochemical Window (V) | Generally Wide | Wide | Wide |
| General Trend | Pyridinium cations are considered to have good electrochemical stability.[2] | Imidazolium-based ionic liquids also offer a wide electrochemical window.[3] | Tetraalkylammonium salts are known for their wide electrochemical windows, making them suitable for various applications. |
| Iodide Diffusion Coefficient (cm²/s) | Typically in the order of 10⁻⁶ to 10⁻⁷ | Generally higher than in pyridinium-based systems, in the order of 10⁻⁶ to 10⁻⁵ | Varies significantly with the cation size and solvent viscosity. |
| General Trend | The larger size and potentially higher viscosity of pyridinium-based systems can hinder ion mobility. | The planar structure and lower viscosity of some imidazolium-based systems can facilitate faster ion diffusion. | The diffusion coefficient tends to decrease with increasing alkyl chain length of the cation. |
In-Depth Analysis of Electrochemical Behavior
The electrochemical characteristics of an electrolyte are critical in determining its suitability for a given application. The following sections delve into the key experimental techniques used to evaluate these properties and provide a comparative discussion of the performance of this compound solutions.
Experimental Protocols
Precise and reproducible experimental methods are the cornerstone of reliable electrochemical data. Below are detailed protocols for the key techniques used to characterize the electrolytes discussed in this guide.
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of a species and to determine the electrochemical window of an electrolyte.
-
Objective: To determine the oxidation and reduction potentials of the iodide/triiodide redox couple and the electrochemical stability window of the electrolyte.
-
Instrumentation: A potentiostat with a three-electrode setup is used.[4]
-
Working Electrode: Glassy carbon or platinum electrode.[5][6]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.[7]
-
Counter Electrode: Platinum wire or graphite (B72142) rod.[7]
-
-
Procedure:
-
The electrolyte solution is prepared by dissolving the iodide salt (e.g., this compound) in a suitable solvent (e.g., acetonitrile, propylene (B89431) carbonate) to the desired concentration. A supporting electrolyte (e.g., tetrabutylammonium perchlorate) may be added to increase the solution's conductivity.[5]
-
The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.
-
The solution is typically purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.[5]
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).[3]
-
The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.[4]
-
The electrochemical window is determined by scanning to more positive and negative potentials until a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte itself.[3]
-
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical system, providing insights into properties like ionic conductivity and charge transfer resistance.[8][9]
-
Objective: To determine the bulk resistance of the electrolyte, which is inversely related to its ionic conductivity.
-
Instrumentation: A potentiostat with a frequency response analyzer.[10] A two-electrode or three-electrode setup can be used. For conductivity measurements, a two-electrode setup with parallel platinum plates of a known area and distance is common.
-
Procedure:
-
The electrochemical cell is filled with the electrolyte solution.
-
A small amplitude AC voltage (e.g., 10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz).[8]
-
The resulting AC current and the phase shift between the voltage and current are measured.
-
The impedance data is plotted in a Nyquist plot (imaginary impedance vs. real impedance).[10]
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.[8]
-
The ionic conductivity (σ) is then calculated using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.
-
3. Conductivity Measurement
Direct conductivity measurements can be performed using a conductivity meter, which typically employs a four-probe method to minimize the influence of electrode polarization.
-
Objective: To obtain a direct and accurate measurement of the ionic conductivity of the electrolyte solution.
-
Instrumentation: A conductivity meter with a four-electrode conductivity cell.
-
Procedure:
-
The conductivity cell is calibrated using standard solutions of known conductivity (e.g., KCl solutions).
-
The cell is then thoroughly rinsed with deionized water and the solvent used for the electrolyte before being filled with the sample solution.
-
The conductivity and temperature of the solution are measured.
-
It is crucial to ensure that the measurement is temperature-compensated, as conductivity is highly dependent on temperature.
-
Logical Workflow for Electrolyte Characterization
The systematic evaluation of an electrolyte's electrochemical properties is crucial for its effective application. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the electrochemical characterization of electrolytes.
Signaling Pathways and Logical Relationships
The interplay between the molecular structure of the cation and the resulting electrochemical properties is a key consideration in electrolyte design. The following diagram illustrates the logical relationships between cation structure and performance metrics.
Caption: Influence of cation structure on key electrochemical properties.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. X‐ray Photoelectron Spectroscopy of Pyridinium‐Based Ionic Liquids: Comparison to Imidazolium‐ and Pyrrolidinium‐Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. eng.libretexts.org [eng.libretexts.org]
Comparative Study of Pyridinium Iodide in Different Solvent Systems
Publication ID: GUID-2025-1216-A01 For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavior of pyridinium (B92312) iodide in various solvent systems. Understanding the interplay between this salt and its solvent environment is crucial for applications ranging from organic synthesis and catalysis to electrochemistry. The data presented herein are compiled from various studies to offer a comprehensive overview of its solubility, spectroscopic characteristics, and electrochemical properties.
Physicochemical Properties
The behavior of pyridinium iodide, an ionic salt, is profoundly influenced by the polarity and coordinating ability of the solvent. Its dissolution is primarily driven by charge-dipole interactions between the pyridinium cation, the iodide anion, and the surrounding solvent molecules.
Solubility
This compound exhibits high solubility in polar solvents due to strong ion-dipole interactions. Polar protic solvents, such as water and alcohols, can solvate both the cation and the anion effectively. Polar aprotic solvents like DMF and DMSO are also excellent solvents for this salt.
| Solvent | Type | Dielectric Constant (approx.) | Solubility |
| Water (H₂O) | Polar Protic | 78.4 | Highly Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly Soluble |
| Methanol (CH₃OH) | Polar Protic | 32.7 | Very High |
| Ethanol (C₂H₅OH) | Polar Protic | 24.5 | Very High |
| Acetonitrile (B52724) (ACN) | Polar Aprotic | 37.5 | Soluble |
| Dichloromethane (CH₂Cl₂) | Nonpolar | 9.1 | Slightly Soluble |
| Carbon Tetrachloride (CCl₄) | Nonpolar | 2.2 | Insoluble |
Table 1: Solubility of this compound in Common Solvents.
Stability
This compound is generally stable at room temperature. However, its stability can be influenced by both temperature and the solvent environment. In solution, the formation of charge-transfer complexes can affect its chemical reactivity. Thermally, pyridinium-based ionic liquids have been shown to be stable up to approximately 250 °C, after which decomposition occurs.
Spectroscopic Properties
The solvent system significantly impacts the spectroscopic signature of this compound, particularly its UV-Visible and NMR spectra.
UV-Visible Spectroscopy
In solvents of low dielectric constant, this compound exists predominantly as ion pairs, giving rise to a distinct charge-transfer (CT) band in the UV-Visible spectrum.[1] This band results from the transfer of an electron from the iodide anion (donor) to the pyridinium cation (acceptor). The position of this CT band is highly sensitive to the solvent's polarity.
A shift to lower wavelengths (a "blue shift") is observed as solvent polarity increases.[2] This is because polar solvents stabilize the ionic ground state more than the less polar excited state, thus increasing the energy required for the charge-transfer transition.
| Solvent System | Observation | Reference |
| Binary mixture (e.g., Ethanol/Carbon Tetrachloride) | The CT band shifts to lower energy (longer wavelength) as the mole fraction of the nonpolar component increases.[1] | [1] |
| Acetonitrile | A distinct CT band is observed around 410 nm upon interaction with iodide.[3] | [3] |
| Dichloromethane | A CT band is observed in the 350-450 nm region.[4] | [4] |
Table 2: Solvent Effects on the Charge-Transfer Band of this compound Derivatives.
¹H-NMR Spectroscopy
The chemical shifts of the pyridinium ring protons are sensitive to the solvent environment.[5] In general, the formation of the pyridinium salt from pyridine (B92270) causes a downfield shift of all ring protons due to the positive charge on the nitrogen atom, which decreases the electron density on the ring. The extent of this shift can be modulated by the solvent.
In non-polar solvents like CDCl₃, downfield shifts can be particularly pronounced due to the formation of charge-transfer complexes.[6] The chemical shift difference between the α-protons (at positions 2 and 6) and the β/γ-protons can serve as an indicator of solvent polarity.[5]
| Solvent | Observation | Reference |
| Aqueous (D₂O) | Protons are shifted downfield compared to the free pyridine base. | [6] |
| Chloroform-d (CDCl₃) | α-protons show a significant downfield shift, indicative of charge-transfer complex formation. | [6] |
| Various (Dielectric range 4.8-78.4) | Interactions between the pyridinium ring and solvent dipoles decrease as solvent polarity increases.[5] | [5] |
Table 3: Solvent Effects on ¹H-NMR Chemical Shifts of this compound.
Electrochemical Properties
The electrochemical behavior of this compound is critical for its application in devices like redox flow batteries. Cyclic voltammetry (CV) is a key technique used to study its redox properties. The solvent, supporting electrolyte, and electrode material all play a role in the observed electrochemical response.[7]
In aqueous solutions, the reduction of the pyridinium cation is often irreversible on electrodes like glassy carbon but can be quasi-reversible on platinum, highlighting the role of the electrode surface.[7] The process can be further complicated by the presence of other species, such as CO₂, which can interact with the pyridinium ion. In non-aqueous solvents like acetonitrile, pyridinium derivatives often show reversible redox couples.[8]
| Solvent/Electrolyte | Electrode | Redox Potential (E₁/₂) | Reversibility | Reference |
| 0.5M KCl (aqueous, pH 5) | Glassy Carbon | ~ -1.5 V (reduction peak) | Irreversible | [7] |
| 0.5M KCl (aqueous, pH 5) | Platinum (Pt) | Quasi-reversible system observed. | Quasi-reversible | [7] |
| Acetonitrile / TBAPF₆ | Glassy Carbon | Varies (-0.35 to -0.82 V vs. SHE for derivatives) | Reversible | [8][9] |
Table 4: Electrochemical Data for Pyridinium Derivatives in Different Systems.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol for Solubility Determination
This protocol outlines a method to determine the solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound solid to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or shaker for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the collected supernatant and weigh the remaining solid residue.
-
Spectroscopic Method: Dilute the supernatant to a concentration within the linear range of a previously established UV-Vis calibration curve and measure its absorbance at the λ_max of the pyridinium cation.
-
-
Calculation: Calculate the solubility in units of g/100 mL or mol/L based on the amount of dissolved solid and the volume of the solvent.
Protocol for UV-Visible Spectroscopy
This protocol is for observing the charge-transfer band of this compound.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 1x10⁻³ M).[3]
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to stabilize.[10]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 300-600 nm).
-
Sample Measurement: Rinse the cuvette with the this compound solution, then fill it with the solution. Place it in the spectrophotometer and record the absorption spectrum.[10]
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the charge-transfer band. Note the absorbance value. The experiment can be repeated with different solvents to observe shifts in λ_max.[1]
Protocol for ¹H-NMR Spectroscopy
This protocol describes the general procedure for obtaining a proton NMR spectrum of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean NMR tube.[11]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[12] Identify the signals corresponding to the pyridinium protons and measure their chemical shifts and coupling constants.
Protocol for Cyclic Voltammetry
This protocol details the setup for analyzing the electrochemical behavior of this compound.
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile or 0.5 M KCl in water) in the chosen solvent.[8][13]
-
Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of approximately 1-5 mM.[7][9]
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: A glassy carbon electrode, polished with alumina (B75360) slurry and rinsed before use.[9][13]
-
Reference Electrode: A standard Ag/AgCl or saturated calomel (B162337) electrode (SCE).[13]
-
Counter Electrode: A platinum wire or graphite (B72142) rod.[13]
-
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window (e.g., from +0.5 V to -1.8 V) and the scan rate (e.g., 100 mV/s). Initiate the potential sweep and record the resulting current to generate the cyclic voltammogram.
Visualized Workflows and Concepts
The following diagrams illustrate the experimental processes and key concepts described in this guide.
Caption: Workflow for determining the solubility of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. jetir.org [jetir.org]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Associative pyridinium electrolytes for air-tolerant redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Iodinated Pyridone Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the biological activities of iodinated pyridone analogs against their non-iodinated and other halogenated counterparts, supported by experimental data and mechanistic insights.
The introduction of iodine into the pyridone scaffold has been shown to significantly modulate the biological activity of this versatile class of compounds. Iodinated pyridones have demonstrated considerable potential as anticancer and antibacterial agents. The substitution of iodine can alter the physicochemical properties of the parent molecule, including lipophilicity and hydrogen bonding capacity, which in turn influences pharmacokinetic profiles and target engagement. This guide provides a comparative overview of the performance of iodinated pyridone analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Quantitative Performance Analysis
The biological efficacy of iodinated pyridone analogs has been evaluated in various preclinical models. The following tables summarize the quantitative data from these studies, offering a clear comparison of their activity against non-iodinated and other halogenated analogs.
Anticancer Activity
The antiproliferative activity of pyridone derivatives has been assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: Comparative Anticancer Activity of Halogenated Pyridine-Urea Derivatives against MCF-7 Cells
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-Fluorophenyl urea (B33335) | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |
| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |
Data indicates that the 4-iodophenyl urea substituted pyridone (8e) exhibits the highest potency against the MCF-7 human breast cancer cell line, being significantly more active than the standard chemotherapeutic drug Doxorubicin.[1]
Antibacterial Activity
The antibacterial efficacy of halogenated pyridinols has been investigated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency.
Table 2: Comparative Antibacterial Activity of Halogenated Pyridinols
| Compound | Halogen Substitution | Test Organism | MIC (µg/mL) |
| EA-02-009 | Bromine | S. aureus | 0.5 - 1 |
| JC-01-072 | N/A (meta-pyridinol) | S. aureus | 4 - 8 |
| EA-02-009 | Bromine | MRSA (USA300LAC) | 32 |
| JC-01-072 | N/A (meta-pyridinol) | MRSA (USA300LAC) | 8 |
Data from a study on alkyl pyridinol analogs shows that the brominated compound EA-02-009 was most efficient in inhibiting the growth of different S. aureus strains, though it was less potent against the MRSA strain USA300LAC.[2]
Mechanisms of Action & Signaling Pathways
Pyridone derivatives exert their biological effects by modulating various cellular signaling pathways. Key targets include protein kinases such as Pim-1 and VEGFR-2, which are crucial for cancer cell proliferation and survival.
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that plays a central role in cell survival and proliferation. Pyridone-based compounds have been identified as potent inhibitors of Pim-1 kinase, acting competitively at the ATP-binding site.[3][4] This inhibition prevents the phosphorylation of downstream targets involved in cell cycle progression and apoptosis.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Greener Alternatives to Bis(pyridine)iodine(I) Nitrate: A Comparative Guide for Researchers
For decades, bis(pyridine)iodine(I) nitrate (B79036) has been a staple reagent in organic synthesis, particularly for the iodination of aromatic compounds. However, its use of hazardous solvents like chloroform (B151607) and the generation of nitrate waste have prompted the scientific community to seek more environmentally benign alternatives. This guide provides a comprehensive comparison of greener analogs to this traditional salt, offering researchers and drug development professionals the data and protocols needed to make informed decisions for sustainable chemistry.
This comparison focuses on the performance, safety, and environmental impact of prominent greener alternatives, including Bis(pyridine)iodine(I) tetrafluoroborate (B81430) (Barluenga's Reagent), ionic liquid-supported reagents, and polymer-supported iodine complexes.
Performance Comparison: Iodination of Anisole (B1667542)
To provide a standardized comparison, the iodination of anisole is used as a benchmark reaction. The following table summarizes the performance of various greener iodinating agents against the traditional bis(pyridine)iodine(I) nitrate.
| Reagent System | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Recyclability | Reference(s) |
| Traditional Reagent | ||||||
| bis(pyridine)iodine(I) nitrate | Chloroform/Diethyl Ether | Not Specified | Not Specified | Not Specified | Not Recyclable | [1](--INVALID-LINK--) |
| Greener Analogs | ||||||
| Bis(pyridine)iodine(I) tetrafluoroborate (Barluenga's Reagent) | Dichloromethane (B109758) | 1 hour | 0 to Room Temp | 95 | Not Recyclable | [2](3--INVALID-LINK-- |
| 1-Butyl-3-methylpyridinium dichloroiodate (BMPDCI) | Solvent-free | 0.75 - 4 hours | Room Temp | Good to Excellent | Yes (up to 5 cycles) | |
| Poly(4-vinylpyridine)-Iodine Complex | Not Specified | Not Specified | Not Specified | Good to Excellent | Yes | [4](--INVALID-LINK--) |
| m-Iodosylbenzoic acid / I₂ | Acetonitrile | 3 - 24 hours | Room Temp | 40 - 99 | Yes | |
| Electrochemical Iodination (I₂/H₂SO₄) | Acetonitrile | Not Specified | Not Specified | High | N/A | |
| I₂ / H₂O₂ | Dichloromethane | 17 hours | 60 | 93 | Not Recyclable | [2](--INVALID-LINK--) |
Detailed Experimental Protocols
Synthesis of Bis(pyridine)iodine(I) Tetrafluoroborate (Barluenga's Reagent)
This protocol is adapted from a safe and scalable preparation method.[5](--INVALID-LINK--)
Materials:
-
Tetrafluoroboric acid (50 wt% in water)
-
Silver carbonate
-
Iodine
-
Dichloromethane
-
Diethyl ether
-
Deionized water
Procedure:
-
In a 500-mL round-bottom flask, combine deionized water (50 mL) and tetrafluoroboric acid (6.3 mL, 50 mmol).
-
Stir the solution at room temperature and add silver carbonate (6.89 g, 25.0 mmol) in portions over 2 minutes.
-
Once the solid has dissolved, add silica gel (10.0 g) and stir for 5 minutes.
-
Remove the water via rotary evaporation to obtain silver tetrafluoroborate supported on silica gel.
-
To the flask containing the silver salt, add dichloromethane (100 mL) and pyridine (8.1 mL, 100 mmol).
-
Stir the mixture at room temperature and add iodine (12.69 g, 50.0 mmol) in one portion. A yellow precipitate of silver iodide will form immediately.
-
Stir the mixture vigorously for 1 hour.
-
Filter the mixture through a pad of Celite to remove the silver iodide and silica gel.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate by rotary evaporation.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield bis(pyridine)iodine(I) tetrafluoroborate as a white to pale yellow solid.
Iodination of Anisole using Barluenga's Reagent
Materials:
-
Bis(pyridine)iodine(I) tetrafluoroborate
-
Anisole
-
Dichloromethane
Procedure:
-
Dissolve anisole (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add bis(pyridine)iodine(I) tetrafluoroborate (1.1 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the iodinated anisole.
Greener Synthesis and Application Workflow
The following diagram illustrates the workflow for selecting and utilizing a greener iodinating agent.
Caption: A decision-making and experimental workflow for greener aromatic iodination.
Synthesis Pathways of Greener Analogs
The following diagram illustrates the synthetic routes to the discussed greener iodinating reagents.
Caption: Synthetic routes for various greener iodinating reagents.
Safety and Environmental Considerations
A critical aspect of adopting greener alternatives is a thorough evaluation of their safety and environmental profiles.
-
Bis(pyridine)iodine(I) tetrafluoroborate (Barluenga's Reagent): While the synthesis still involves organic solvents, it avoids the use of chloroform. The reagent itself is a stable solid, which is generally safer to handle than liquid reagents.[6](--INVALID-LINK--) The GHS hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[7](--INVALID-LINK--)
-
Ionic Liquid-Supported Reagents: Ionic liquids are often touted as "green" solvents due to their low vapor pressure, which reduces air pollution.[8](--INVALID-LINK--) However, their toxicity and biodegradability can vary significantly depending on the cation and anion.[9](10--INVALID-LINK-- While some are relatively benign, others can be toxic to aquatic life. The main advantage lies in their recyclability, which minimizes waste generation.[11](--INVALID-LINK--)
-
Polymer-Supported Reagents: The use of a solid polymer support simplifies the work-up procedure, as the reagent can be easily filtered off. This reduces the need for extraction solvents. The polymer backbone can often be regenerated and reused, further enhancing the green credentials of this approach.[4](--INVALID-LINK--)
-
m-Iodosylbenzoic acid: This reagent is a recyclable hypervalent iodine compound. The reduced form, m-iodobenzoic acid, can be recovered and re-oxidized, minimizing waste.
-
Electrochemical Iodination: This method avoids the use of chemical oxidants altogether, using electrons as the "reagent." This approach has a high atom economy and can often be performed in greener solvents.
Conclusion
The development of greener analogs to bis(pyridine)iodine(I) nitrate offers a range of viable options for researchers committed to sustainable chemistry. Bis(pyridine)iodine(I) tetrafluoroborate provides a milder and often more efficient alternative, while ionic liquid and polymer-supported reagents introduce the significant advantage of recyclability. For processes where minimizing chemical oxidants is a priority, electrochemical methods present an attractive route. By considering the specific requirements of their synthetic goals, researchers can select an appropriate greener iodinating agent that not only achieves the desired chemical transformation but also aligns with the principles of green chemistry.
References
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Poly(4-vinylpyridine)iodonium triiodide: A new efficient catalyst for the synthesis of 3,3-diheteroaromatic oxindole analogues | Malaysian Catalysis-An International Journal [ejournal.um.edu.my]
- 5. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]
- 6. Bis(pyridine)iodonium tetrafluoroborate Barluenga reagent [sigmaaldrich.com]
- 7. Bis(pyridine)iodonium(I) tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 8. Emerging impacts of ionic liquids on eco-environmental safety and human health - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pyridinium Iodide: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists, the safe handling and disposal of chemical waste are paramount to ensuring a secure and environmentally responsible laboratory environment. Pyridinium (B92312) iodide, like many chemical compounds, requires specific procedures for its disposal to mitigate risks to personnel and the ecosystem. This guide provides a comprehensive, step-by-step plan for the proper disposal of pyridinium iodide, aligning with general laboratory safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The inherent hazards of the compound inform these necessary precautions.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a fully-buttoned lab coat, and safety glasses or a face shield.[1] If there is a risk of dust or aerosol generation, a dust respirator should be used.[1][2]
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[1][2] For procedures that may generate dust, using a chemical fume hood is strongly recommended.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] In the event of contact, immediately wash the affected area with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2]
-
Environmental Protection: Do not allow this compound to enter drains, sewers, or waterways.[2]
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is to treat it as hazardous chemical waste. On-site treatment is generally not advised; instead, collection and transfer to a licensed waste disposal service are the standard and safest procedures.[2][4]
-
Waste Identification and Segregation:
-
Clearly identify the waste as "this compound."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Avoid mixing with incompatible materials such as strong oxidizing agents.[5][6] Notably, do not mix iodide-containing solutions with bleach, as this can generate toxic fumes.[7]
-
-
Containerization:
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must clearly state "Hazardous Waste" and identify the contents (e.g., "this compound Waste"). Include the accumulation start date and any known hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Disposal and Removal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
Follow all federal, state, and local regulations for the disposal of this substance.[1] Some regulations may permit disposal via incineration in a chemical incinerator equipped with an afterburner and scrubber, but this must be performed by a certified facility.[1]
-
Spill Management
In the event of a spill, follow these procedures while wearing full PPE:
-
Solid Spills: Carefully sweep the solid material to collect it into an airtight container for disposal.[1][2] Take precautions to avoid creating dust.[1][8]
-
Liquid Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, diatomaceous earth).[10] Collect the absorbed material and place it into a suitable container for disposal.
-
Cleanup: Clean the affected area thoroughly once the material has been removed. Do not allow the product or cleanup materials to enter drains.
Safety and Disposal Summary
The following table summarizes the key hazard classifications and procedural guidelines for this compound.
| Category | Guideline | Citations |
| Hazard Classifications | Harmful if swallowed (Acute toxicity, oral). Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
| Primary Disposal Route | Collect as hazardous waste and dispose of via a licensed professional waste disposal service or an approved waste disposal plant. | [2][4] |
| PPE Requirements | Chemical safety glasses/face shield, protective gloves (e.g., butyl rubber), and a lab coat. Use a dust respirator if dust is generated. | [1][2][3] |
| Handling Environment | Use only in a well-ventilated area or a certified laboratory chemical fume hood. | [1][2][3] |
| Disposal "Do's" | DO collect all waste in a properly labeled, sealed, and compatible container. DO store in a designated satellite accumulation area. DO consult your local EHS for pickup. | [2][8][9] |
| Disposal "Don'ts" | DO NOT dispose of down the drain. DO NOT mix with incompatible chemicals, especially strong oxidizers or bleach. DO NOT dispose of in regular trash. | [2][7] |
Disposal Workflow Diagram
The logical workflow for the proper disposal of this compound waste is illustrated below. This process ensures safety and regulatory compliance from waste generation to final disposal.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. case.edu [case.edu]
- 8. iqproducts.nl [iqproducts.nl]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridinium Iodide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pyridinium iodide, a compound utilized in the preparation of perovskite-based opto-electronic systems. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified with several hazards, necessitating the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some forms may also be harmful if swallowed.[2]
Table 1: Hazard Summary and Recommended Personal Protective Equipment
| Hazard Statement | GHS Classification | Recommended PPE |
| Causes skin irritation | Skin Irritation (Category 2) | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Safety goggles or face shield |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended. |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Standard laboratory PPE to prevent ingestion |
Operational Protocol for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace.[3] The use of a chemical fume hood is strongly recommended to minimize inhalation of any dust or vapors.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
2. Donning Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable option for handling pyridine-based compounds.[3] Always inspect gloves for any signs of degradation or punctures before use.
-
Eye Protection: Wear safety goggles that provide a complete seal around the eyes. A face shield may be used for additional protection against splashes.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin from contamination.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[2]
-
When weighing or transferring the solid, do so carefully and in a designated area, preferably within a fume hood.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
4. Storage:
-
Store this compound in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Below is a workflow diagram illustrating the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
1. Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected skin area with plenty of soap and water.[1]
-
If skin irritation occurs, seek medical advice.[1]
2. Eye Contact:
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
If eye irritation persists, get medical advice/attention.[1]
3. Inhalation:
-
Move the person to fresh air and keep them comfortable for breathing.[1]
-
If feeling unwell, call a POISON CENTER or doctor.[1]
4. Ingestion:
-
Rinse mouth with water.
-
Immediately make the victim drink water (two glasses at most).
-
Consult a physician.[1]
5. Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Use an inert absorbent material to clean up the spill. Avoid generating dust.
-
Collect the spilled material and contaminated absorbent into a suitable, closed container for disposal.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
All waste materials, including excess this compound and any contaminated items (e.g., gloves, absorbent materials), must be collected in a designated and properly labeled hazardous waste container.
-
Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
